molecular formula C10H17N B125843 1-Pyrrolidino-1-cyclohexene CAS No. 1125-99-1

1-Pyrrolidino-1-cyclohexene

Katalognummer: B125843
CAS-Nummer: 1125-99-1
Molekulargewicht: 151.25 g/mol
InChI-Schlüssel: KTZNVZJECQAMBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrrolidino-1-cyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29652. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(cyclohexen-1-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNVZJECQAMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150079
Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-99-1
Record name 1-(1-Cyclohexen-1-yl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidino-1-cyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyclohex-1-en-1-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, a key enamine, serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its synthesis, physical and spectral properties, and chemical reactivity. Detailed experimental protocols, tabulated data, and visualizations of the synthesis workflow and reactivity pathways are presented to support its application in research and development.

Introduction

This compound, also known as N-(1-cyclohexenyl)pyrrolidine, is a cyclic enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466).[1] Its significance in organic chemistry stems from the nucleophilic character of its β-carbon atom, a feature elegantly exploited in the Stork enamine synthesis for the alkylation and acylation of ketones and aldehydes.[1] This reactivity profile makes it an invaluable tool for constructing complex molecular architectures, with applications in pharmaceuticals and agrochemicals.[2] This guide details the synthesis and comprehensive properties of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of cyclohexanone with pyrrolidine.[1] The reaction proceeds via a nucleophilic addition of the secondary amine to the carbonyl carbon, followed by dehydration to form the stable enamine. To drive the equilibrium towards the product, the water formed during the reaction is typically removed azeotropically using a Dean-Stark apparatus.

Reaction Scheme:

Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield this compound and water.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of enamines from cyclohexanone.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add cyclohexanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid dissolved in toluene.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap (typically 4-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a clear, light-yellow liquid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Reaction Combine in Toluene Cyclohexanone->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction pTSA p-Toluenesulfonic Acid (catalyst) pTSA->Reaction Reflux Heat to Reflux with Dean-Stark Trap Reaction->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval SolventRemoval Solvent Removal (Rotary Evaporation) WaterRemoval->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Product This compound Distillation->Product Reactivity_Diagram Reactivity of this compound cluster_electrophiles Electrophiles cluster_products Products after Hydrolysis Enamine This compound (Nucleophile) AlkylHalide Alkyl Halide (R-X) Enamine->AlkylHalide Stork Alkylation AcylHalide Acyl Halide (RCO-X) Enamine->AcylHalide Stork Acylation MichaelAcceptor Michael Acceptor (α,β-unsaturated carbonyl) Enamine->MichaelAcceptor Michael Addition AlkylatedKetone α-Alkylated Cyclohexanone AlkylHalide->AlkylatedKetone Hydrolysis AcylatedKetone α-Acylated Cyclohexanone AcylHalide->AcylatedKetone Hydrolysis MichaelAdduct 1,5-Dicarbonyl Compound MichaelAcceptor->MichaelAdduct Hydrolysis

References

The Versatility of 1-Pyrrolidino-1-cyclohexene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, a key enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466), stands as a cornerstone in the synthetic organic chemist's toolkit. Its utility stems from its ability to act as a potent carbon nucleophile under neutral or mildly acidic conditions, providing a powerful alternative to traditional enolate chemistry. This technical guide delves into the core applications of this compound, focusing on its role in the celebrated Stork enamine synthesis for the α-alkylation and α-acylation of ketones, as well as its participation in Michael additions. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are provided to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Power of Enamine Chemistry

Enamines, nitrogen analogs of enols, exhibit a unique reactivity profile. The delocalization of the nitrogen's lone pair of electrons into the double bond renders the β-carbon electron-rich and, therefore, nucleophilic. This compound is a prototypical example, offering a stable yet reactive intermediate for the formation of carbon-carbon bonds at the α-position of cyclohexanone. The pioneering work of Gilbert Stork in this area demonstrated that enamines could serve as effective nucleophiles in reactions with a variety of electrophiles, a discovery that has had a lasting impact on synthetic strategy.[1] This approach, known as the Stork enamine synthesis, circumvents issues often associated with strong base-mediated enolate reactions, such as polyalkylation and self-condensation.[1]

Synthesis of this compound

The formation of this compound is a classic condensation reaction between cyclohexanone and pyrrolidine, typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol:

A mixture of cyclohexanone (10.0 g, 0.102 mol), pyrrolidine (10.8 g, 0.152 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in 100 mL of toluene (B28343) is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by the amount of water collected and can be followed by GC or TLC. After completion (typically 2-4 hours), the mixture is cooled, and the toluene is removed under reduced pressure. The resulting crude enamine is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

ParameterValue
Typical Yield 85-95%
Boiling Point 114-115 °C at 15 mmHg

Core Applications of this compound

The nucleophilic character of this compound is harnessed in three main classes of reactions: alkylation, acylation, and Michael addition.

Stork Enamine Alkylation

This reaction allows for the selective mono-alkylation of cyclohexanone at the α-position. The enamine reacts with an electrophilic alkylating agent, followed by hydrolysis of the intermediate iminium salt to furnish the α-alkylated ketone.

G cluster_prep Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis prep_start Cyclohexanone + Pyrrolidine prep_process Acid Catalyst (p-TsOH) Azeotropic Distillation prep_start->prep_process prep_end This compound prep_process->prep_end alk_start This compound alk_process SN2 Reaction alk_start->alk_process alk_reagent Alkylating Agent (R-X) alk_reagent->alk_process alk_intermediate Iminium Salt Intermediate alk_process->alk_intermediate hyd_start Iminium Salt Intermediate hyd_process Hydrolysis hyd_start->hyd_process hyd_reagent Aqueous Acid (e.g., HCl) hyd_reagent->hyd_process hyd_product α-Alkylated Ketone hyd_process->hyd_product

General workflow for Stork enamine alkylation.
  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (15.1 g, 0.1 mol) in 150 mL of dry dioxane.

  • To the stirred solution, add benzyl (B1604629) bromide (17.1 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed; a water bath can be used for cooling if necessary.

  • Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) is often observed.

  • Add 50 mL of water to the reaction mixture and continue stirring for an additional hour to ensure complete hydrolysis.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 2-benzylcyclohexanone.

Electrophile (R-X)ProductTypical Yield (%)
Methyl Iodide2-Methylcyclohexanone50-60
Allyl Bromide2-Allylcyclohexanone70-80
Benzyl Bromide2-Benzylcyclohexanone75-85
Ethyl α-bromoacetateEthyl (2-oxocyclohexyl)acetate65-75

Note: Yields are representative and can vary based on specific reaction conditions.

Stork Enamine Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, followed by hydrolysis, provides a straightforward route to 1,3-dicarbonyl compounds.

cluster_acylation Acylation and Hydrolysis enamine This compound intermediate1 Iminium Ion Intermediate enamine->intermediate1 Nucleophilic Attack acyl_halide Acyl Halide (RCOCl) acyl_halide->intermediate1 intermediate2 Enamine of β-Diketone intermediate1->intermediate2 Elimination of HCl product 1,3-Diketone intermediate2->product Hydrolysis water H₂O, H⁺ water->product

Mechanism of Stork enamine acylation.
  • Under a nitrogen atmosphere, dissolve this compound (15.1 g, 0.1 mol) in 150 mL of dry tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (10.1 g, 0.1 mol) to the solution.

  • Slowly add acetyl chloride (7.85 g, 0.1 mol) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Hydrolyze the resulting mixture by adding 50 mL of 10% aqueous HCl and stirring for 1 hour.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to afford 2-acetylcyclohexanone.

Acylating AgentProductTypical Yield (%)
Acetic Anhydride2-Acetylcyclohexanone~42
Benzoyl Chloride2-Benzoylcyclohexanone60-70
Ethyl ChloroformateEthyl 2-oxocyclohexane-1-carboxylate~62
Michael Addition

This compound is an excellent nucleophile for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and nitriles. This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds or related structures.

  • Dissolve this compound (15.1 g, 0.1 mol) in 100 mL of dry benzene (B151609) in a flask equipped with a reflux condenser.

  • Add methyl vinyl ketone (7.0 g, 0.1 mol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and add 50 mL of 10% aqueous HCl.

  • Stir vigorously for 1 hour to effect hydrolysis.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the product by vacuum distillation to yield 2-(3-oxobutyl)cyclohexanone.

Michael AcceptorProductTypical Yield (%)
Methyl Vinyl Ketone2-(3-Oxobutyl)cyclohexanone70-80
Acrylonitrile3-(2-Oxocyclohexyl)propanenitrile60-70
Ethyl AcrylateEthyl 3-(2-oxocyclohexyl)propanoate~80[2]

Conclusion

This compound is a versatile and indispensable reagent in organic synthesis. Its application in the Stork enamine alkylation, acylation, and Michael addition reactions provides a mild, selective, and high-yielding methodology for the functionalization of cyclohexanone. The protocols and data presented in this guide underscore its importance and provide a practical framework for its use in research and development, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates. The continued exploration of enamine chemistry promises to yield even more innovative synthetic transformations.

References

The Stork Enamine Reagent: An In-depth Technical Guide to 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for mild, selective, and efficient methods for carbon-carbon bond formation is paramount. The Stork enamine reaction, a cornerstone of carbonyl chemistry developed by Gilbert Stork, offers a powerful alternative to traditional enolate chemistry for the α-alkylation and α-acylation of ketones and aldehydes.[1][2][3] At the heart of this methodology lies the enamine, a nucleophilic species formed from the condensation of a carbonyl compound with a secondary amine.[2][4] This guide provides a comprehensive technical overview of 1-pyrrolidino-1-cyclohexene, a widely utilized Stork enamine reagent derived from cyclohexanone (B45756) and pyrrolidine (B122466).[5][6] Its unique reactivity and stability make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[7][8]

Physicochemical Properties of this compound

This compound is a clear, light yellow liquid with properties that make it a versatile reagent in organic synthesis.[9][10] A summary of its key physical and spectroscopic data is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇N[7][11]
Molecular Weight 151.25 g/mol [7][12]
CAS Number 1125-99-1[8][12]
Appearance Clear light yellow liquid[7][9]
Boiling Point 114-115 °C at 15 mmHg[9][13]
Density 0.94 g/mL at 25 °C[9][13]
Refractive Index (n20/D) 1.5217[9][13]
Storage Temperature 2-8°C[7][13]

Spectroscopic Data:

Spectrum TypeKey FeaturesReference(s)
¹H NMR Data available[12]
¹³C NMR Data available[14]
IR Data available[14]
Mass Spectrometry Data available[11]

Synthesis of this compound

The formation of this compound is a classic example of enamine synthesis, involving the acid-catalyzed condensation of cyclohexanone with pyrrolidine.[5][9] The reaction proceeds via a tetrahedral intermediate, followed by dehydration to yield the enamine.[4]

Experimental Protocol: Synthesis of this compound

A common laboratory procedure for the synthesis of this compound involves the azeotropic removal of water.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Benzene (B151609) or Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottomed flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq) and a slight excess of pyrrolidine (1.1 eq) in a suitable solvent such as benzene or toluene.[2]

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford this compound as a clear, light yellow liquid.[2]

Note: All operations should be carried out under an inert atmosphere (e.g., dry nitrogen) to prevent hydrolysis of the enamine.[2]

Synthesis_of_1_Pyrrolidino_1_cyclohexene cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclohexanone Cyclohexanone Enamine This compound Cyclohexanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Catalyst p-TsOH (cat.) Catalyst->Enamine Solvent Toluene, Reflux Solvent->Enamine WaterRemoval Dean-Stark Trap WaterRemoval->Enamine

Fig. 1: Synthesis of this compound.

The Stork Enamine Reaction: Mechanism and Applications

The enhanced nucleophilicity of the α-carbon in enamines, due to the electron-donating nitrogen atom, is the foundation of their utility in C-C bond formation.[1][15] this compound serves as a nucleophile in reactions with various electrophiles, primarily alkyl halides and acyl halides.[2][16]

Stork Enamine Alkylation

The alkylation of enamines provides a reliable method for the α-alkylation of ketones.[6] The reaction proceeds under neutral conditions, which is a significant advantage over enolate alkylations that require strong bases.[16]

Reaction Mechanism: The alkylation occurs in three main steps:

  • Enamine Formation: As described previously, cyclohexanone reacts with pyrrolidine to form this compound.[17][18]

  • Alkylation: The enamine attacks an electrophile (e.g., an alkyl halide) in an SN2 reaction, forming an iminium salt intermediate.[5][16]

  • Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid to yield the α-alkylated ketone and regenerate the secondary amine.[17][19]

Stork_Alkylation_Pathway cluster_start Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis Ketone Cyclohexanone Enamine This compound Ketone->Enamine Amine Pyrrolidine Amine->Enamine Iminium Iminium Salt Enamine->Iminium Electrophile Alkyl Halide (R-X) Electrophile->Iminium Product α-Alkylated Cyclohexanone Iminium->Product Water H₃O⁺ Water->Product

Fig. 2: Stork Enamine Alkylation Pathway.
Experimental Protocol: α-Alkylation of Cyclohexanone via this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide)

  • Anhydrous solvent (e.g., THF, benzene)

  • Dilute aqueous acid (e.g., HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the alkyl halide (1.0 eq) to the solution. The reaction is often carried out at room temperature or with gentle heating.[2]

  • Stir the reaction mixture for several hours. The progress can be monitored by techniques such as TLC or GC-MS.

  • After the alkylation is complete, add dilute aqueous acid to the reaction mixture to hydrolyze the resulting iminium salt.

  • Stir for an additional period to ensure complete hydrolysis.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the α-alkylated cyclohexanone.

Stork Enamine Acylation

Similar to alkylation, enamines can be acylated using acyl halides to produce β-diketones.[3][20] This reaction is a valuable method for the synthesis of 1,3-dicarbonyl compounds.

Reaction Mechanism: The acylation mechanism is analogous to alkylation:

  • Enamine Formation: this compound is formed from cyclohexanone and pyrrolidine.

  • Acylation: The enamine attacks the electrophilic carbonyl carbon of the acyl halide.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the β-diketone.[21]

Stork_Acylation_Workflow Start Start: Cyclohexanone + Pyrrolidine Enamine Formation of this compound Start->Enamine Acylation Reaction with Acyl Halide (RCOCl) Enamine->Acylation Iminium Formation of Acylated Iminium Salt Acylation->Iminium Hydrolysis Acidic Hydrolysis (H₃O⁺) Iminium->Hydrolysis Product Final Product: β-Diketone Hydrolysis->Product

Fig. 3: Experimental Workflow for Stork Enamine Acylation.
Experimental Protocol: α-Acylation of Cyclohexanone via this compound

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Dilute aqueous acid (e.g., HCl)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the acyl halide (1.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, hydrolyze the intermediate by adding dilute aqueous acid.

  • Work-up the reaction as described in the alkylation protocol (extraction, washing, drying, and concentration).

  • Purify the resulting β-diketone by column chromatography or crystallization.

Advantages and Applications in Drug Development

The use of this compound and other Stork enamines offers several advantages over traditional enolate chemistry, making it a valuable tool for medicinal chemists and drug development professionals:

  • Milder Reaction Conditions: Enamine reactions are typically carried out under neutral or mildly acidic conditions, avoiding the need for strong, sterically hindered bases like LDA.[16][22] This is particularly beneficial for substrates that are sensitive to strong bases.

  • Regioselectivity: For unsymmetrical ketones, the less substituted enamine is generally formed, leading to alkylation or acylation at the less substituted α-carbon.[17]

  • Prevention of Polyalkylation: The reaction conditions for enamine alkylation are less prone to over-alkylation, a common side reaction with enolates.[17][21]

These features make the Stork enamine reaction a powerful method for constructing complex molecular architectures found in many pharmaceutical agents.[7][23] The ability to selectively introduce alkyl and acyl groups at the α-position of a carbonyl is a key transformation in the synthesis of natural products and their analogs, which are often the starting point for drug discovery programs.

Conclusion

This compound is a robust and versatile Stork enamine reagent that provides a mild and selective pathway for the α-functionalization of cyclohexanone. Its ease of preparation, predictable reactivity, and the operational simplicity of the Stork enamine reaction have solidified its place in the synthetic organic chemist's toolbox. For researchers in drug development, mastering the application of this reagent opens up efficient synthetic routes to a wide array of complex molecules with potential therapeutic applications.

References

mechanism of Stork enamine alkylation using 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stork Enamine Alkylation of 1-Pyrrolidino-1-cyclohexene

Abstract

The Stork enamine alkylation is a cornerstone of modern organic synthesis, providing a mild and efficient method for the α-alkylation and acylation of carbonyl compounds.[1][2] This reaction circumvents the challenges associated with direct enolate alkylation, such as the need for strong bases, polyalkylation, and self-condensation.[2][3] This guide provides a detailed examination of the core mechanism of the Stork enamine alkylation, focusing on the use of this compound, the enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466). It includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow for researchers, scientists, and professionals in drug development.

Core Mechanism

The Stork enamine alkylation proceeds through a three-step sequence: (1) the formation of an enamine from a ketone and a secondary amine, (2) the nucleophilic attack of the enamine on an electrophile (C-alkylation), and (3) the hydrolysis of the resulting iminium salt to yield the α-alkylated ketone.[2][4][5]

Step 1: Formation of this compound

The process begins with the acid-catalyzed condensation of cyclohexanone with a secondary amine, typically pyrrolidine.[5][6] This reaction is a reversible addition-elimination process where water is removed to drive the equilibrium toward the enamine product.[7] The lone pair of electrons on the pyrrolidine nitrogen attacks the carbonyl carbon of cyclohexanone. Following proton transfer and dehydration, the stable enamine, this compound, is formed.[5] Enamines are considered nitrogen analogs of enols and serve as potent nucleophiles.[1]

Step 2: Nucleophilic Attack and Alkylation

The nucleophilicity of the enamine is centered on the α-carbon of the original ketone, due to resonance involving the nitrogen lone pair.[3][8] This "enamine reactivity" allows for an S(_N)2 reaction with a suitable electrophile.[9][10] The enamine's β-carbon attacks the electrophile, forming a new carbon-carbon bond and a transient iminium salt intermediate.[2][3] This step proceeds under neutral conditions, a key advantage of the method.[4] The reaction is most effective with reactive electrophiles such as allylic, benzylic, and propargylic halides, as well as Michael acceptors.[1][11] Tertiary alkyl halides are unsuitable as they tend to undergo elimination.[1][4]

Step 3: Hydrolysis of the Iminium Salt

The final step involves the hydrolysis of the iminium salt with dilute aqueous acid.[4][11] This process regenerates the carbonyl group, yielding the final α-alkylated cyclohexanone product and releasing the protonated secondary amine.[3][9]

Stork_Enamine_Alkylation_Mechanism cluster_0 Step 1: Enamine Formation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone p1 Cyclohexanone->p1 Pyrrolidine Pyrrolidine Pyrrolidine->p1 Enamine This compound (Enamine) IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt SN2 Attack p1->Enamine + H₂O AlkylHalide Alkyl Halide (R-X) Product 2-Alkyl-cyclohexanone IminiumSalt->Product Hydrolysis Water H₂O, H⁺ Experimental_Workflow cluster_enamine Enamine Synthesis cluster_alkylation Alkylation & Hydrolysis cluster_workup Purification start Mix Cyclohexanone, Pyrrolidine, & Catalyst reflux Azeotropic Reflux (Dean-Stark) start->reflux evap1 Solvent Evaporation reflux->evap1 dissolve Dissolve Crude Enamine evap1->dissolve Crude Enamine add_alkyl Add Alkylating Agent dissolve->add_alkyl hydrolysis Aqueous Hydrolysis add_alkyl->hydrolysis extract Solvent Extraction hydrolysis->extract purify Dry & Concentrate extract->purify chromatography Column Chromatography or Distillation purify->chromatography

References

Spectroscopic and Synthetic Profile of 1-Pyrrolidino-1-cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of 1-Pyrrolidino-1-cyclohexene, a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR analyses.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.35t1H=CH-
2.85t4H-N-(CH₂)₂-
2.15m4H=C-CH₂- and -C-CH₂-C=
1.80m4HPyrrolidine (B122466) -(CH₂)₂-
1.60m4HCyclohexene -(CH₂)₂-

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
146.5C=C-N
98.5=CH-
50.0-N-(CH₂)₂-
29.0Cyclohexene C4/C5
25.5Pyrrolidine -(CH₂)₂-
23.0Cyclohexene C3/C6
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Description of Vibration
2930C-H stretch (alkane)
2850C-H stretch (alkane)
1640C=C stretch (enamine)
1440CH₂ bend
1170C-N stretch

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed condensation of cyclohexanone (B45756) with pyrrolidine.[1]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene-4-sulfonic acid (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1 molar equivalent), pyrrolidine (2 molar equivalents), and a catalytic amount of toluene-4-sulfonic acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear, light-yellow liquid.[1]

Spectroscopic Analysis

NMR Spectroscopy

For the acquisition of NMR spectra, the following general procedure for liquid samples can be followed:[2][3][4][5]

  • Sample Preparation: Dissolve 5-20 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be homogeneous and free of particulate matter.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Data Acquisition:

    • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.

    • Tuning and Matching: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal intensity.

    • Acquisition: The spectrum is acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

FTIR Spectroscopy

For the analysis of liquid samples like this compound, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[6][7][8][9]

  • Instrument Setup: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.

  • Sample Application (ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Loading (Liquid Cell):

    • Inject the liquid sample into a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed, and the absorption peaks are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis A Compound Synthesis/ Purification B Dissolution in Deuterated Solvent (NMR)/ Neat Liquid (IR) A->B C NMR Spectrometer B->C NMR Sample D FTIR Spectrometer B->D IR Sample E ¹H & ¹³C NMR Spectra C->E F IR Spectrum D->F G Structural Elucidation E->G F->G

Caption: General workflow for spectroscopic analysis.

References

physical and chemical properties of 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, also known as 1-(1-cyclohexen-1-yl)pyrrolidine, is a widely utilized enamine in organic synthesis. Its unique electronic structure, featuring a nucleophilic β-carbon, makes it an invaluable intermediate for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key reactivity, with a focus on its role in the seminal Stork enamine alkylation. All quantitative data is presented in structured tables, and key reaction workflows are visualized using diagrams.

Core Properties of this compound

This compound is a cyclic enamine that typically appears as a colorless to light yellow liquid.[1] It is known for its sensitivity to air and moisture, necessitating storage under an inert atmosphere at refrigerated temperatures.[2]

Physical and Chemical Identifiers
IdentifierValue
IUPAC Name 1-(cyclohexen-1-yl)pyrrolidine[3]
CAS Number 1125-99-1[3]
Molecular Formula C₁₀H₁₇N[3]
Molecular Weight 151.25 g/mol [3]
Canonical SMILES C1CCC(=CC1)N2CCCC2[3]
InChI Key KTZNVZJECQAMBV-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueReference(s)
Appearance Clear, light yellow liquid[1]
Boiling Point 114-115 °C at 15 mmHg[4]
112 °C at 12 mmHg[5]
Density 0.94 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.5217[4]
Flash Point 39 °C (102.2 °F) - closed cup[3]
Solubility Soluble in organic solvents, insoluble in water.[6]
Storage Conditions 2-8°C, under inert gas (e.g., Nitrogen), Air Sensitive[2][4]

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The key feature is the enamine moiety (N-C=C), which can be clearly identified in IR and NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching vibrations and a characteristic C=C stretching frequency for the enamine double bond.

VibrationPosition (cm⁻¹)IntensityNotes
sp³ C-H Stretch < 3000StrongFrom the alkyl portions of the cyclohexene (B86901) and pyrrolidine (B122466) rings.[7]
sp² C-H Stretch ~3020 - 3100MediumFrom the hydrogen on the double bond.[7]
C=C Stretch (Enamine) ~1640 - 1660MediumCharacteristic absorption for the carbon-carbon double bond of the enamine.[7]
C-N Stretch ~1300 - 1000Medium-StrongAssociated with the carbon-nitrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom.

¹H NMR Spectral Data (Approximate Shifts)

Proton EnvironmentChemical Shift (δ, ppm)Notes
Vinylic Proton (=C-H) 4.5 - 5.0Deshielded proton on the double bond.
Allylic Protons (-CH₂-C=C) ~2.0 - 2.3Protons on the carbon adjacent to the double bond.[8]
Pyrrolidine Protons (-N-CH₂-) ~2.8 - 3.2Protons on carbons directly attached to the nitrogen.
Pyrrolidine Protons (-CH₂-) ~1.7 - 2.0Other protons on the pyrrolidine ring.
Cyclohexene Protons (-CH₂-) ~1.5 - 1.8Saturated protons on the cyclohexene ring.

¹³C NMR Spectral Data (Approximate Shifts)

Carbon EnvironmentChemical Shift (δ, ppm)Notes
Quaternary Vinylic Carbon (N-C=) 140 - 150The carbon of the double bond attached to the nitrogen is significantly deshielded.[9][10]
Vinylic Carbon (-C=CH-) 95 - 105The β-carbon of the enamine is shielded due to electron donation from the nitrogen.[9][10]
Pyrrolidine Carbons (-N-CH₂-) 45 - 55Carbons directly attached to the nitrogen.[9][10]
Allylic Carbon (-CH₂-C=C) ~30Carbon adjacent to the double bond.[9][10]
Aliphatic Carbons (-CH₂-) 20 - 30Remaining sp³ hybridized carbons in both rings.[9][10]

Chemical Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the acid-catalyzed condensation of cyclohexanone (B45756) with pyrrolidine.[4] The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus with an azeotroping solvent like toluene.[3]

Synthesis_Workflow Cyclohexanone Cyclohexanone ReactionVessel Reaction Vessel (Toluene, p-TsOH catalyst) Cyclohexanone->ReactionVessel Pyrrolidine Pyrrolidine Pyrrolidine->ReactionVessel Reagents Reactants Reflux Reflux with Dean-Stark Trap ReactionVessel->Reflux Heat Product This compound Reflux->Product Forms Water Water (byproduct) Reflux->Water Removes H₂O Purification Workup & Purification (Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis of this compound.
Core Reactivity: The Stork Enamine Alkylation

This compound is a cornerstone of the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of ketones under neutral conditions.[11][12] The enamine acts as a synthetic equivalent of an enolate, but avoids the use of strong bases which can cause side reactions like self-condensation or polyalkylation.[13]

The reaction proceeds in three key stages:

  • Enamine Formation : A ketone (e.g., cyclohexanone) is converted to its enamine.[12]

  • Alkylation/Acylation : The enamine's nucleophilic β-carbon attacks an electrophile (e.g., an alkyl halide or acyl halide).[14]

  • Hydrolysis : The resulting iminium salt intermediate is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone.[14]

Stork_Alkylation_Workflow Start Start: Ketone (e.g., Cyclohexanone) Step1 1. Enamine Formation Start->Step1 + Pyrrolidine, H⁺ Enamine This compound Step1->Enamine Step2 2. C-C Bond Formation (SN2 Attack) Enamine->Step2 Electrophile Electrophile (R-X) (e.g., Allyl Bromide) Electrophile->Step2 Iminium Iminium Salt Intermediate Step2->Iminium Step3 3. Hydrolysis Iminium->Step3 + H₃O⁺ FinalProduct Final Product: α-Alkylated Ketone Step3->FinalProduct

Caption: General workflow for the Stork enamine alkylation.

Experimental Protocols

The following protocols are generalized procedures based on established methods. Researchers should adapt them to specific substrates and scales, adhering to all standard laboratory safety practices.

Protocol: Synthesis of this compound

This procedure is adapted from a general method for enamine synthesis from cyclohexanone.[6]

  • Apparatus: A round-bottomed flask equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and a nitrogen inlet.

  • Reagents:

    • Cyclohexanone (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Toluene (solvent, approx. 2 mL per mmol of cyclohexanone)

    • p-Toluenesulfonic acid monohydrate (catalyst, 0.01 eq)

  • Procedure:

    • To the round-bottomed flask, add cyclohexanone, pyrrolidine, toluene, and a catalytic amount of p-toluenesulfonic acid.

    • Fit the Dean-Stark trap and reflux condenser. Ensure the system is under a nitrogen atmosphere.

    • Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 4-5 hours, or until water ceases to be collected.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Protocol: Stork Alkylation of Cyclohexanone with Allyl Bromide

This protocol is a representative example of the Stork enamine reaction.

  • Apparatus: A multi-necked round-bottomed flask with a magnetic stirrer, nitrogen inlet, and addition funnel.

  • Reagents:

    • This compound (1.0 eq, prepared as above)

    • Anhydrous dioxane or benzene (B151609) (solvent)

    • Allyl bromide (1.1 eq)

    • 10% Aqueous HCl

  • Procedure:

    • Alkylation:

      • Dissolve this compound in anhydrous dioxane in the reaction flask under a nitrogen atmosphere.

      • Add allyl bromide dropwise to the stirred solution at room temperature.

      • Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.

    • Hydrolysis:

      • Add an equal volume of 10% aqueous HCl to the reaction mixture.

      • Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

    • Workup and Purification:

      • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

      • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product (2-allylcyclohexanone) by column chromatography or vacuum distillation.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[3] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is air-sensitive and should be stored under an inert atmosphere.[2] All procedures should be carried out in a fume hood.

Conclusion

This compound remains a vital tool in the arsenal (B13267) of synthetic organic chemists. Its predictable reactivity, particularly in the Stork enamine synthesis, provides a mild and effective pathway for the α-functionalization of ketones. Understanding its physical properties, spectroscopic characteristics, and the nuances of its handling are critical for its successful application in research and development, from academic laboratories to the pharmaceutical industry.

References

The Role of Pyrrolidine in Enhancing Enamine Nucleophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enamines are crucial intermediates in modern organic synthesis, serving as powerful nucleophiles for carbon-carbon bond formation. The choice of the secondary amine precursor significantly impacts the reactivity of the resulting enamine. This technical guide provides an in-depth analysis of the role of pyrrolidine (B122466) in enhancing enamine nucleophilicity, a cornerstone of reactions like the Stork enamine alkylation and asymmetric organocatalysis. We will explore the structural and electronic factors contributing to this enhanced reactivity, present quantitative data comparing pyrrolidine-derived enamines to other common analogues, provide detailed experimental protocols for their formation and use, and illustrate key mechanistic concepts with diagrams.

Introduction: The Superiority of Pyrrolidine in Enamine Catalysis

Enamines are the nitrogen analogues of enols and are generally more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen.[1] They are typically formed through the condensation of a secondary amine with an enolizable aldehyde or ketone.[2] The Stork enamine reaction, a classic method for the α-alkylation and α-acylation of carbonyl compounds, leverages these versatile intermediates to avoid the harsh conditions and side reactions associated with enolate chemistry.[3]

Among the commonly used cyclic secondary amines—pyrrolidine, piperidine, and morpholine (B109124)—pyrrolidine consistently demonstrates superior performance in promoting reactions that proceed via an enamine intermediate.[4] Many studies have shown that the pyrrolidine nucleus is more efficient than its six-membered counterparts in the condensation of aldehydes and ketones with electrophiles.[4][5] This enhanced reactivity is attributed to a combination of electronic and steric factors inherent to the five-membered ring structure of pyrrolidine.

The Structural Basis for Enhanced Nucleophilicity

The heightened nucleophilicity of pyrrolidine-derived enamines stems from the optimal alignment of the nitrogen lone pair with the C=C double bond's π-system. This alignment is influenced by two key factors: nitrogen pyramidalization and the p-character of the nitrogen lone pair.

  • Nitrogen Pyramidalization: For maximal nucleophilicity, the enamine's nitrogen atom should be as planar as possible (sp²-hybridized). This planarity maximizes the overlap between the nitrogen's lone pair orbital (n) and the π* orbital of the C=C double bond (n→π* overlap), thereby increasing the electron density at the β-carbon and enhancing its nucleophilicity.[6] The five-membered ring of pyrrolidine leads to a lower degree of nitrogen pyramidalization compared to the six-membered ring of piperidine, resulting in better coplanarity and more effective orbital overlap.[4] The presence of an electronegative oxygen atom in morpholine further increases nitrogen pyramidalization, leading to a significant decrease in reactivity.[5]

  • p-Character of the Nitrogen Lone Pair: Pyrrolidine enamines are considered the most reactive due to the higher p-character of the nitrogen lone pair in the five-membered ring.[5] This increased p-character facilitates better donation of the lone pair into the π-system, further enriching the β-carbon with electron density and making it a more potent nucleophile.

The interplay of these factors is illustrated in the logical diagram below.

G Logical Relationship: Pyrrolidine Structure and Enamine Nucleophilicity cluster_structure Structural Features of Pyrrolidine cluster_electronic Electronic Consequences cluster_overlap Orbital Interaction cluster_reactivity Resulting Chemical Property Five-membered Ring Five-membered Ring Reduced N Pyramidalization Reduced N Pyramidalization Five-membered Ring->Reduced N Pyramidalization Higher p-character of N lone pair Higher p-character of N lone pair Five-membered Ring->Higher p-character of N lone pair Enhanced n-π* Overlap Enhanced n-π* Overlap Reduced N Pyramidalization->Enhanced n-π* Overlap Higher p-character of N lone pair->Enhanced n-π* Overlap Increased Electron Density at β-Carbon Increased Electron Density at β-Carbon Enhanced n-π* Overlap->Increased Electron Density at β-Carbon Enhanced Enamine Nucleophilicity Enhanced Enamine Nucleophilicity Increased Electron Density at β-Carbon->Enhanced Enamine Nucleophilicity Stork_Cycle Ketone Ketone/Aldehyde (R₂C=O) Enamine Pyrrolidine Enamine Ketone->Enamine + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine Iminium Iminium Salt Enamine->Iminium + Electrophile (E⁺) Iminium->Pyrrolidine regenerates Product α-Substituted Carbonyl Iminium->Product + H₂O (Hydrolysis) Electrophile Electrophile (E⁺) H2O_in H₂O H2O_out - H₂O H_plus H⁺ (cat.) Workflow start Start: Carbonyl + Pyrrolidine enamine_formation 1. Enamine Formation (e.g., Toluene, Dean-Stark, cat. H⁺) start->enamine_formation reaction 2. Reaction with Electrophile (e.g., Alkyl Halide, Michael Acceptor) enamine_formation->reaction hydrolysis 3. Hydrolysis (Aqueous Acid, e.g., HCl) reaction->hydrolysis workup 4. Workup (Extraction, Washing, Drying) hydrolysis->workup purification 5. Purification (Distillation or Chromatography) workup->purification product Final Product purification->product

References

The Stork Enamine Reaction: A Technical Guide to its Discovery and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stork enamine reaction, a cornerstone of modern organic synthesis, provides a mild and efficient method for the α-alkylation and α-acylation of aldehydes and ketones. Developed by Gilbert Stork and his colleagues in the mid-20th century, this powerful carbon-carbon bond-forming strategy utilizes an enamine as a nucleophilic intermediate, offering a valuable alternative to traditional enolate chemistry. This guide delves into the historical discovery of this reaction, provides a detailed examination of its mechanism, presents quantitative data from seminal studies in a clear, tabular format, and offers detailed experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a comprehensive understanding of this essential synthetic tool.

A Historical Perspective: From Obscurity to a Nobel-Nominated Discovery

While the utility of enamines in synthesis is now widely recognized, their early history was marked by scattered and mechanistically poorly understood observations. The term "enamine" itself was coined in 1927 by Georg Wittig and Hermann Blumenthal.[1] A significant step forward came in 1936 when C. Mannich and H. Davidsen reported a practical method for enamine synthesis.[1]

However, it was the seminal work of Gilbert Stork in the 1950s and early 1960s that truly unlocked the synthetic potential of enamines. Prior to Stork's investigations, the direct alkylation of ketones and especially aldehydes was a challenging endeavor, often plagued by issues of polyalkylation and the need for harsh basic conditions. Stork's groundbreaking contribution, first communicated in 1954 and comprehensively detailed in a 1963 publication in the Journal of the American Chemical Society, was the recognition that enamines, formed from the condensation of a carbonyl compound with a secondary amine, could serve as effective and selective nucleophiles.[2] This discovery provided a milder, more controlled method for the monoalkylation and acylation of carbonyl compounds, revolutionizing the field of organic synthesis.

The Core Mechanism: A Three-Step Symphony

The Stork enamine reaction proceeds through a well-defined, three-step sequence:

  • Enamine Formation: A ketone or aldehyde is condensed with a secondary amine, typically a cyclic amine such as pyrrolidine (B122466) or morpholine, to form the corresponding enamine. This reaction is often catalyzed by a trace amount of acid and driven to completion by the removal of water.

  • Nucleophilic Attack (Alkylation or Acylation): The generated enamine, which exists in resonance with a carbanionic form, acts as a potent nucleophile. It attacks an electrophile, such as an alkyl halide or an acyl halide, at the α-carbon. This step results in the formation of an iminium salt intermediate.

  • Hydrolysis: The iminium salt is subsequently hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group and release the secondary amine, yielding the final α-substituted aldehyde or ketone.

This mechanistic pathway offers several advantages over direct enolate alkylation, including milder reaction conditions and a significant reduction in undesired polyalkylation products.[3]

Quantitative Analysis of the Stork Enamine Reaction

The following tables summarize the quantitative data from Stork's seminal 1963 paper, showcasing the yields of various alkylation and acylation reactions.

Table 1: Alkylation of Ketone Enamines with Alkyl Halides

KetoneSecondary AmineAlkyl HalideProductYield (%)
Cyclohexanone (B45756)PyrrolidineAllyl bromide2-Allylcyclohexanone83
CyclohexanonePyrrolidineBenzyl bromide2-Benzylcyclohexanone85
CyclopentanonePyrrolidineAllyl bromide2-Allylcyclopentanone80
AcetophenoneMorpholineBenzyl bromide2-Benzylacetophenone65
2-MethylcyclohexanonePyrrolidineAllyl bromide2-Allyl-2-methylcyclohexanone75

Table 2: Acylation of Ketone Enamines with Acyl Halides

KetoneSecondary AmineAcyl HalideProductYield (%)
CyclohexanonePyrrolidineBenzoyl chloride2-Benzoylcyclohexanone75
CyclopentanonePyrrolidineAcetyl chloride2-Acetylcyclopentanone70
PropiophenoneMorpholinePropionyl chloride2-Methyl-1-phenyl-1,3-pentanedione60

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the 1963 publication by Stork et al.

Preparation of 1-Pyrrolidino-1-cyclohexene (Enamine of Cyclohexanone)

A mixture of 98.2 g (1.0 mole) of cyclohexanone and 106.7 g (1.5 moles) of pyrrolidine in 250 ml of benzene (B151609) is refluxed under a Dean-Stark water separator until no more water is collected (approximately 2 hours). The benzene and excess pyrrolidine are removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to give 135-140 g (89-93%) of this compound as a colorless liquid, b.p. 108-110° (15 mm).

Alkylation of Cyclohexanone with Allyl Bromide

To a solution of 15.1 g (0.1 mole) of this compound in 150 ml of dry dioxane is added 12.1 g (0.1 mole) of allyl bromide. The mixture is refluxed for 2 hours, during which time the crystalline iminium salt separates. The mixture is cooled, and the salt is filtered and washed with dry ether. The salt is then dissolved in 100 ml of water, and the solution is refluxed for 30 minutes. After cooling, the mixture is extracted with ether. The ether extract is washed with dilute hydrochloric acid, then with water, and dried over anhydrous magnesium sulfate. After removal of the ether, the residue is distilled to give 11.5 g (83%) of 2-allylcyclohexanone, b.p. 98-100° (20 mm).

Acylation of Cyclohexanone with Benzoyl Chloride

A solution of 15.1 g (0.1 mole) of this compound and 10.1 g (0.1 mole) of triethylamine (B128534) in 100 ml of dry benzene is cooled in an ice bath. To this solution is added dropwise a solution of 14.1 g (0.1 mole) of benzoyl chloride in 50 ml of dry benzene. The mixture is stirred at room temperature for 2 hours and then filtered to remove the triethylamine hydrochloride. The filtrate is concentrated, and the resulting crude 2-benzoyl-1-pyrrolidino-1-cyclohexene is hydrolyzed by refluxing for 1 hour with 100 ml of 10% hydrochloric acid. The cooled solution is extracted with ether, and the ether extract is washed with water, dried, and evaporated. The residue is distilled to give 15.1 g (75%) of 2-benzoylcyclohexanone, b.p. 155-157° (5 mm).

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical workflows of the Stork enamine reaction.

Stork_Enamine_Reaction_Mechanism carbonyl Ketone/ Aldehyde enamine Enamine carbonyl->enamine + R2NH - H2O sec_amine Secondary Amine (R2NH) sec_amine->enamine iminium Iminium Salt enamine->iminium + R'-X electrophile Electrophile (R'-X) electrophile->iminium product α-Substituted Ketone/Aldehyde iminium->product + H2O amine_regenerated R2NH iminium->amine_regenerated + H2O hydrolysis Hydrolysis (H3O+) hydrolysis->product

Caption: Overall mechanism of the Stork enamine reaction.

Enamine_Formation_Workflow start Start: Ketone/Aldehyde + Secondary Amine protonation Protonation of Carbonyl Oxygen start->protonation nucleophilic_attack Nucleophilic Attack by Amine protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer dehydration Dehydration (Loss of H2O) proton_transfer->dehydration iminium_ion Iminium Ion dehydration->iminium_ion deprotonation Deprotonation at α-Carbon iminium_ion->deprotonation enamine Enamine Product deprotonation->enamine

Caption: Stepwise workflow for enamine formation.

Alkylation_Hydrolysis_Workflow enamine Enamine sn2_attack SN2 Attack on Electrophile enamine->sn2_attack electrophile Electrophile (R'-X) electrophile->sn2_attack iminium_salt Iminium Salt sn2_attack->iminium_salt water_addition Addition of Water iminium_salt->water_addition hemiaminal Hemiaminal Intermediate water_addition->hemiaminal elimination Elimination of Secondary Amine hemiaminal->elimination product α-Alkylated Carbonyl elimination->product

Caption: Workflow for enamine alkylation and hydrolysis.

Conclusion

The discovery of the Stork enamine reaction marked a paradigm shift in the strategic disconnection of complex organic molecules. Its mild conditions, high selectivity for mono-substitution, and broad substrate scope have cemented its place as an indispensable tool in the arsenal (B13267) of synthetic chemists. From its historical roots to its intricate mechanistic details, a thorough understanding of the Stork enamine reaction is fundamental for professionals in chemical research and drug development, enabling the efficient and elegant construction of diverse molecular architectures.

References

The Electronic Structure and Reactivity of Enamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enamines are a class of unsaturated organic compounds characterized by an amino group attached to a carbon-carbon double bond. They are the nitrogen analogs of enols and enolates and serve as versatile synthetic intermediates in organic chemistry.[1][2] Their unique electronic structure imparts them with significant nucleophilic character at the α-carbon, making them powerful tools for carbon-carbon bond formation. This guide provides a comprehensive overview of the electronic structure and reactivity of enamines, including detailed experimental protocols and data for their synthesis and key reactions.

Electronic Structure of Enamines

The reactivity of enamines is a direct consequence of their electronic properties. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbon-carbon double bond. This delocalization of electron density increases the electron density at the β-carbon, making it nucleophilic.[3]

This resonance can be depicted as follows:

Figure 1: Resonance structures of an enamine.

This resonance hybrid indicates a partial negative charge on the β-carbon, which is the site of electrophilic attack. The extent of this nucleophilicity is influenced by the nature of the substituents on both the nitrogen and the carbon framework.

Frontier Molecular Orbitals

The reactivity of enamines can be further understood by examining their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO of an enamine is higher in energy than that of a simple alkene due to the contribution of the nitrogen lone pair. This higher energy HOMO makes enamines more reactive towards electrophiles.[4]

The energy of the HOMO and LUMO, and thus the HOMO-LUMO gap, is sensitive to the substituents on the enamine. Electron-donating groups (EDGs) on the nitrogen atom increase the energy of the HOMO, making the enamine more nucleophilic. Conversely, electron-withdrawing groups (EWGs) on the nitrogen or the double bond lower the HOMO energy, decreasing nucleophilicity.[4][5]

Reactivity of Enamines

Enamines are versatile nucleophiles that react with a wide range of electrophiles. The most common and synthetically useful reactions of enamines include alkylation, acylation, and Michael additions.[6] These reactions, collectively known as the Stork enamine synthesis, provide a powerful method for the α-functionalization of aldehydes and ketones.[7][8]

A general mechanism for the reaction of an enamine with an electrophile (E+) is depicted below. The reaction proceeds through an iminium ion intermediate, which is subsequently hydrolyzed to yield the α-substituted carbonyl compound.

Enamine_Reactivity Enamine Enamine R₂N-CR'=CHR'' Iminium Iminium Ion [R₂N⁺=CR'-CHR''-E] Enamine->Iminium Nucleophilic Attack Electrophile Electrophile E⁺ Electrophile->Iminium Product α-Substituted Carbonyl O=CR'-CHR''-E Iminium->Product Hydrolysis Hydrolysis H₃O⁺ Hydrolysis->Iminium Amine Secondary Amine R₂NH Product->Amine

Figure 2: General reaction pathway for enamine reactivity.
Stork Enamine Alkylation and Acylation

Enamines readily react with alkyl halides (alkylation) and acyl halides (acylation) to form new carbon-carbon bonds at the α-position of the parent carbonyl compound. The Stork enamine alkylation is particularly useful for the monoalkylation of ketones, a transformation that can be challenging to achieve under standard enolate conditions.[7][8]

Michael Addition

Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. This reaction, also part of the Stork enamine synthesis, leads to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[6][9]

Data Presentation

Table 1: Calculated HOMO-LUMO Energies of Substituted Enamines

The following table presents DFT-calculated HOMO and LUMO energies for a selection of enamines, illustrating the effect of substituents on their electronic properties. A smaller HOMO-LUMO gap generally indicates higher reactivity.[10]

EnamineSubstituent on NSubstituent on C=CHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
N-pyrrolidinocyclohexenePyrrolidinoNone-5.08-2.083.00
N-morpholinocyclohexeneMorpholinoNone-5.25-1.953.30
N-phenyl-N-methyl-1-propenaminePhenyl, MethylMethyl-5.42-0.894.53
N,N-dimethyl-1-(p-nitrophenyl)ethenamineDimethylp-Nitrophenyl-5.98-2.543.44

Data is representative and compiled from computational studies. Actual values may vary depending on the computational method and basis set used.[10]

Table 2: Spectroscopic Data for N-pyrrolidinocyclohexene
Spectroscopic TechniqueCharacteristic Peaks
IR (Infrared) ~1655 cm⁻¹ (C=C stretch), ~1180 cm⁻¹ (C-N stretch)
¹H NMR (Proton NMR) δ ~4.3 ppm (t, 1H, vinylic H), δ ~2.8 ppm (t, 4H, N-CH₂), δ ~2.1 ppm (m, 4H, allylic CH₂), δ ~1.7-1.5 ppm (m, 8H, other CH₂)
¹³C NMR (Carbon NMR) δ ~145 ppm (vinylic C-N), δ ~100 ppm (vinylic C-H), δ ~50 ppm (N-CH₂), δ ~20-30 ppm (other sp³ C)

Data is compiled from various spectroscopic databases and literature sources.[11]

Experimental Protocols

Protocol 1: Synthesis of N-(1-cyclohexenyl)pyrrolidine

This protocol describes the synthesis of a common enamine from cyclohexanone (B45756) and pyrrolidine (B122466).

  • Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as toluene.

  • Reaction: The mixture is heated to reflux. Water is removed azeotropically and collected in the Dean-Stark trap to drive the equilibrium towards the enamine product.

  • Workup: After the theoretical amount of water is collected, the reaction mixture is cooled. The solvent is removed under reduced pressure.

  • Purification: The crude enamine is purified by vacuum distillation to yield the final product.

Protocol 2: Stork Enamine Alkylation of Cyclohexanone with Allyl Bromide

This protocol details the α-alkylation of cyclohexanone via its enamine.

  • Enamine Formation: Prepare N-(1-cyclohexenyl)pyrrolidine as described in Protocol 1. The crude enamine can often be used directly.

  • Alkylation: The enamine is dissolved in an aprotic solvent like dioxane or THF. Allyl bromide (1.1 eq) is added dropwise at room temperature. The reaction is typically stirred for several hours.

  • Hydrolysis: After the alkylation is complete, water is added to the reaction mixture, and it is stirred or heated to hydrolyze the intermediate iminium salt.

  • Workup: The mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting 2-allylcyclohexanone (B1266257) is purified by column chromatography or distillation.[7]

Protocol 3: Michael Addition of N-(1-cyclohexenyl)pyrrolidine to Methyl Vinyl Ketone

This protocol outlines the conjugate addition of an enamine to an α,β-unsaturated ketone.

  • Enamine Formation: Prepare N-(1-cyclohexenyl)pyrrolidine as described in Protocol 1.

  • Michael Addition: The enamine is dissolved in a suitable solvent (e.g., dioxane). Methyl vinyl ketone (1.0 eq) is added dropwise, and the mixture is stirred at room temperature.[12]

  • Hydrolysis: The resulting iminium salt is hydrolyzed by the addition of water and stirring.

  • Workup and Purification: The product, a 1,5-diketone, is isolated and purified using standard techniques such as extraction and chromatography.[9][12]

Experimental_Workflow Start Start: Ketone + Secondary Amine Enamine_Formation Enamine Formation (e.g., Dean-Stark, p-TsOH) Start->Enamine_Formation Enamine Isolate/Use Crude Enamine Enamine_Formation->Enamine Reaction Reaction with Electrophile (Alkylation, Acylation, or Michael Addition) Enamine->Reaction Hydrolysis Hydrolysis of Iminium Salt (H₂O) Reaction->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final α-Substituted Carbonyl Product Purification->Product

Figure 3: A generalized experimental workflow for enamine synthesis and reaction.

Enamine Catalysis

In recent years, the use of chiral secondary amines as catalysts to form transient chiral enamines has emerged as a powerful strategy in asymmetric synthesis, a field known as organocatalysis. This approach allows for the enantioselective functionalization of carbonyl compounds.

Enamine_Catalysis_Cycle Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Amine Amine Chiral Secondary Amine Catalyst Iminium Chiral Iminium Ion Enamine->Iminium + Electrophile Water_out -H₂O Electrophile Electrophile (E⁺) Product Chiral Product Iminium->Product + H₂O Product->Amine - Product Water_in H₂O

Figure 4: A simplified catalytic cycle for enamine-mediated organocatalysis.

Conclusion

Enamines are highly valuable intermediates in organic synthesis, offering a mild and efficient alternative to traditional enolate chemistry for the α-functionalization of carbonyl compounds. Their unique electronic structure, characterized by a nucleophilic β-carbon, allows for a wide range of reactions with various electrophiles. Understanding the interplay between their electronic properties and reactivity is crucial for the design of novel synthetic methodologies and the development of new pharmaceuticals and functional materials. The continued exploration of enamine catalysis, in particular, promises to deliver even more powerful and selective transformations in the future.

References

Methodological & Application

Application Notes and Protocols for Stork Enamine Alkylation with 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork enamine alkylation is a powerful and versatile method for the α-alkylation of ketones and aldehydes.[1] Developed by Gilbert Stork, this reaction offers a milder alternative to traditional enolate chemistry, which often requires strong bases and can lead to side reactions such as polyalkylation.[2] The reaction proceeds through three key steps: the formation of an enamine from a ketone and a secondary amine, the alkylation of the enamine with an electrophile, and subsequent hydrolysis to regenerate the α-substituted ketone.[3] This methodology is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates, as it allows for the regioselective formation of carbon-carbon bonds under relatively neutral conditions.[3][4] This document provides detailed protocols for the synthesis of 1-pyrrolidino-1-cyclohexene and its subsequent alkylation with representative alkyl halides.

Reaction Overview

The overall transformation involves the conversion of cyclohexanone (B45756) to a 2-alkylcyclohexanone via an enamine intermediate. Pyrrolidine (B122466) is a commonly used secondary amine for the formation of the enamine, this compound. This enamine acts as a nucleophilic equivalent of the cyclohexanone enolate, reacting with various electrophiles, such as alkyl halides.[1] The resulting iminium salt is then hydrolyzed to yield the final alkylated ketone.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
CyclohexanoneC₆H₁₀O98.14ReagentSigma-Aldrich
PyrrolidineC₄H₉N71.12AnhydrousSigma-Aldrich
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.22ACS ReagentFisher Scientific
Toluene (B28343)C₇H₈92.14AnhydrousSigma-Aldrich
Allyl BromideC₃H₅Br120.9899%Acros Organics
Benzyl (B1604629) BromideC₇H₇Br171.0398%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Hydrochloric AcidHCl36.4637% (w/w)J.T. Baker
Sodium BicarbonateNaHCO₃84.01Saturated SolutionFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS ReagentFisher Scientific
Table 2: Reaction Conditions and Yields for Stork Enamine Alkylation
StepElectrophileSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1. Enamine Formation-TolueneReflux4-6This compound~90
2. AlkylationAllyl BromideDioxaneReflux122-Allylcyclohexanone60-70
2. AlkylationBenzyl BromideBenzeneReflux122-Benzylcyclohexanone65-75
3. Hydrolysis-Water/AcidReflux1-2α-Alkylated Cyclohexanone>95

Experimental Protocols

Protocol 1: Synthesis of this compound (Enamine Formation)

This protocol describes the formation of the enamine intermediate from cyclohexanone and pyrrolidine.

Materials:

  • Cyclohexanone (9.81 g, 0.1 mol)

  • Pyrrolidine (8.54 g, 0.12 mol)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, ~50 mg)

  • Anhydrous Toluene (150 mL)

  • Dean-Stark apparatus

  • Round-bottom flask (250 mL)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (9.81 g, 0.1 mol), anhydrous toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add pyrrolidine (8.54 g, 0.12 mol) to the flask.

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound is obtained as an oil and can be used in the next step without further purification. For higher purity, the product can be distilled under reduced pressure.

Protocol 2: Alkylation of this compound with an Alkyl Halide

This protocol details the alkylation of the pre-formed enamine with an electrophile, such as allyl bromide or benzyl bromide.

Materials:

  • Crude this compound (from Protocol 1, ~0.1 mol)

  • Alkyl halide (e.g., Allyl Bromide, 12.1 g, 0.1 mol or Benzyl Bromide, 17.1 g, 0.1 mol)

  • Anhydrous solvent (e.g., Dioxane or Benzene, 100 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the crude this compound in 100 mL of the appropriate anhydrous solvent (Dioxane for allyl bromide, Benzene for benzyl bromide) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add the alkyl halide to the enamine solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The resulting mixture containing the iminium salt is used directly in the hydrolysis step.

Protocol 3: Hydrolysis of the Iminium Salt to 2-Alkylcyclohexanone

This protocol describes the final step to obtain the α-alkylated ketone.

Materials:

  • Reaction mixture from Protocol 2

  • Water (50 mL)

  • Concentrated Hydrochloric Acid (5 mL)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the cooled reaction mixture from Protocol 2, add 50 mL of water.

  • Acidify the mixture by slowly adding 5 mL of concentrated hydrochloric acid with stirring.

  • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Cool the reaction mixture to room temperature. The mixture will separate into aqueous and organic layers.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-alkylcyclohexanone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Stork_Enamine_Alkylation_Workflow Start Start: Cyclohexanone & Pyrrolidine Enamine_Formation Step 1: Enamine Formation (Toluene, p-TsOH, Reflux) Start->Enamine_Formation Reagents Enamine This compound Enamine_Formation->Enamine Product Alkylation Step 2: Alkylation (Alkyl Halide, Reflux) Enamine->Alkylation Reactant Iminium_Salt Iminium Salt Intermediate Alkylation->Iminium_Salt Intermediate Hydrolysis Step 3: Hydrolysis (H₃O⁺, Reflux) Iminium_Salt->Hydrolysis Reactant Product End: 2-Alkylcyclohexanone Hydrolysis->Product Final Product

Caption: Experimental workflow for the Stork enamine alkylation of cyclohexanone.

Stork_Enamine_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Ketone Cyclohexanone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Pyrrolidine Pyrrolidine Pyrrolidine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O Enamine This compound Iminium_Ion->Enamine - H⁺ Enamine_Alk Enamine Alkylated_Iminium Alkylated Iminium Salt Enamine_Alk->Alkylated_Iminium + R-X (SN2) Alkyl_Halide Alkyl Halide (R-X) Alkylated_Iminium_Hyd Alkylated Iminium Salt Hydrolysis_Intermediate Hydrolysis Intermediate Alkylated_Iminium_Hyd->Hydrolysis_Intermediate + H₂O Final_Product 2-Alkylcyclohexanone Hydrolysis_Intermediate->Final_Product - Pyrrolidinium Ion

Caption: Simplified mechanism of the Stork enamine alkylation reaction.

References

Application Note: High-Yield Synthesis of 2-Alkylcyclohexanones via Stork Enamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective introduction of alkyl groups at the α-position of a ketone is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures in pharmaceuticals and natural products. The Stork enamine alkylation offers a powerful and reliable method for the regioselective α-alkylation of ketones like cyclohexanone (B45756).[1] Developed by Gilbert Stork, this three-step process utilizes an enamine as a stable and nucleophilic enolate equivalent, circumventing common issues associated with direct enolate alkylation, such as the need for strong bases, over-alkylation, and self-condensation reactions.[1][2]

The overall synthesis involves:

  • Enamine Formation: Reaction of cyclohexanone with a secondary amine, typically pyrrolidine (B122466), to form a nucleophilic 1-(cyclohex-1-en-1-yl)pyrrolidine intermediate.[3]

  • Alkylation: Nucleophilic attack of the enamine on an electrophile, such as an alkyl halide, forming a C-C bond and a transient iminium salt.[3][4]

  • Hydrolysis: Aqueous acidic workup to hydrolyze the iminium salt, yielding the final 2-alkylcyclohexanone and regenerating the secondary amine.[4]

This method is renowned for its mild reaction conditions and high yields, making it a staple in synthetic organic chemistry.[1]

Reaction Mechanism and Workflow

The reaction proceeds through a well-defined pathway, ensuring high selectivity and yield. The key is the formation of the enamine, which alters the electronic properties of the α-carbon, rendering it nucleophilic.

Reaction_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Pyrrolidine Pyrrolidine Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) Enamine_step2 Enamine_step2 H2O H₂O AlkylHalide Alkyl Halide (R-X) IminiumSalt Iminium Salt IminiumSalt_step3 IminiumSalt_step3 Product 2-Alkylcyclohexanone

The experimental procedure follows a logical sequence from starting materials to the final purified product. Proper control over each step, particularly the removal of water during enamine formation and the use of activated electrophiles, is critical for achieving high yields.

// Node styles node_start [label="Start Materials:\nCyclohexanone, Pyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; node_enamine [label="Step 1: Enamine Formation\n(Azeotropic distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_alkylation [label="Step 2: Alkylation\n(Add Alkyl Halide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_hydrolysis [label="Step 3: Hydrolysis\n(Aqueous Acid Workup)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_extraction [label="Extraction & Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_purification [label="Purification\n(Distillation / Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_product [label="Final Product:\n2-Alkylcyclohexanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges node_start -> node_enamine; node_enamine -> node_alkylation; node_alkylation -> node_hydrolysis; node_hydrolysis -> node_extraction; node_extraction -> node_purification; node_purification -> node_product; } caption="Figure 2. Overall experimental workflow."

Quantitative Data Summary

The Stork enamine synthesis is compatible with a range of electrophiles, particularly activated halides, leading to good to excellent yields.[3] The yields for the formation of the enamine intermediate are typically very high.

Electrophile (R-X)ProductIntermediate Yield (%)Overall Yield (%)Reference
Methyl Iodide2-Methylcyclohexanone~70 (crude imine)~60-70[5]
Ethyl Iodide2-Ethylcyclohexanone~87 (crude imine)~75-85[5]
Allyl Bromide2-Allylcyclohexanone~85 (crude imine)~75-85[5]
Benzyl (B1604629) Bromide2-Benzylcyclohexanone~72 (crude imine)~50[5]

Note: Yields are representative and can vary based on specific reaction conditions and purification methods. Intermediate yields refer to the crude alkylated imine before hydrolysis.

Experimental Protocols

Materials and Equipment:

  • Cyclohexanone

  • Pyrrolidine

  • Anhydrous Toluene (B28343)

  • Alkyl Halide (e.g., Benzyl Bromide, Allyl Bromide)

  • Hydrochloric Acid (HCl) solution

  • Diethyl Ether or Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol describes the formation of the enamine intermediate using azeotropic removal of water to drive the reaction to completion.

  • Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexanone (0.1 mol, 9.8 g), pyrrolidine (0.12 mol, 8.5 g), and 100 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (~100 mg).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux using a heating mantle. Water will collect in the trap as an azeotrope with toluene.

  • Reaction Monitoring: Continue refluxing for 3-5 hours, or until no more water is collected in the trap. The reaction can be monitored by TLC or GC to confirm the consumption of cyclohexanone.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Product: The resulting crude oil is 1-(cyclohex-1-en-1-yl)pyrrolidine. The yield is typically high (85-95%).[6] This crude product is often sufficiently pure to be used directly in the next step without further purification.

Protocol 2: α-Alkylation of the Enamine Intermediate

This general protocol outlines the alkylation of the pre-formed enamine. Caution: Alkyl halides are often toxic and lachrymatory; handle them in a well-ventilated fume hood.

  • Reaction Setup: Dissolve the crude enamine (0.1 mol) from Protocol 1 in 100 mL of a dry, aprotic solvent such as dioxane, THF, or benzene (B151609) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: Add the desired alkyl halide (0.1 mol) dropwise to the stirred enamine solution at room temperature. Activated halides like allyl bromide or benzyl bromide are highly effective.[3] The reaction is often exothermic; cooling in an ice bath may be necessary for reactive halides.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 3-12 hours. The reaction progress can be monitored by TLC. The formation of a precipitate (the iminium salt) is often observed.

Protocol 3: Hydrolysis of the Iminium Salt

This final step hydrolyzes the iminium salt to furnish the target 2-alkylcyclohexanone.

  • Hydrolysis: After the alkylation is complete (Protocol 2), add an equal volume of water or a 10% aqueous HCl solution to the reaction mixture.

  • Reflux: Heat the mixture to reflux and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt and the remaining enamine.

  • Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, 5% HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude 2-alkylcyclohexanone by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

References

Application Notes: Acylation of Ketones via 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stork enamine acylation is a cornerstone reaction in organic synthesis for the α-acylation of ketones to produce 1,3-dicarbonyl compounds.[1] This method offers a significant advantage over the direct acylation of ketone enolates, which often requires strong bases and can suffer from side reactions such as O-acylation and poly-acylation.[2][3] By converting a ketone into its enamine derivative, the α-carbon becomes sufficiently nucleophilic to attack an acyl halide under neutral or mild conditions.[1][4] The subsequent hydrolysis of the resulting iminium salt intermediate regenerates the carbonyl group, yielding the desired 1,3-diketone.[5]

This protocol focuses on the use of 1-pyrrolidino-1-cyclohexene, the enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466), as a model system. The reaction is broadly applicable to various acyl halides, providing a reliable route to a wide range of 2-acylcyclohexanones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2][3]

Reaction Mechanism

The overall transformation proceeds through a well-established three-step sequence:[5]

  • Enamine Formation: Cyclohexanone reacts with the secondary amine pyrrolidine, typically with acid catalysis and removal of water, to form the nucleophilic enamine, this compound.

  • Nucleophilic Acylation: The enamine's β-carbon, acting as a carbon nucleophile, attacks the electrophilic carbonyl carbon of an acyl halide. This addition-elimination sequence forms a C-C bond and generates a resonance-stabilized acyl-iminium salt intermediate.[2][5]

  • Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid during the work-up to cleave the C-N bond, yielding the final 1,3-diketone product and regenerating the pyrrolidinium (B1226570) salt.[2]

Reaction_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis Ketone Cyclohexanone Enamine 1-Pyrrolidino- 1-cyclohexene Ketone->Enamine + Pyrrolidine - H₂O Amine Pyrrolidine Iminium Acyl-Iminium Salt (Intermediate) Enamine->Iminium + Acyl Halide - Cl⁻ AcylHalide Acyl Halide (R-CO-Cl) Product 2-Acylcyclohexanone (1,3-Diketone) Iminium->Product + H₂O / H⁺

Figure 1. General mechanism of Stork enamine acylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure details the formation of the enamine intermediate from cyclohexanone and pyrrolidine.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g., toluene (B28343) or benzene) to fill approximately half the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Completion: Once the theoretical amount of water has been collected (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is a pale yellow oil and can be purified by vacuum distillation, though it is often used directly in the next step without further purification.

Protocol 2: Acylation and Hydrolysis to 2-Acylcyclohexanone

This procedure describes the C-C bond formation and subsequent hydrolysis to yield the final product.

  • Apparatus Setup: In a separate flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude this compound (1.0 eq) in a dry, inert solvent such as dioxane, tetrahydrofuran (B95107) (THF), or chloroform. A tertiary amine like triethylamine (B128534) (1.1 eq) can be added as an acid scavenger.[3]

  • Acylation: Cool the solution in an ice bath to 0 °C. Add the desired acyl halide (1.05 eq), dissolved in the same dry solvent, dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride may be observed as a precipitate.

  • Hydrolysis: Add an equal volume of aqueous acid (e.g., 10% HCl or 15% acetic acid) to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 1,3-diketone product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_enamine Part A: Enamine Synthesis cluster_acylation Part B: Acylation & Hydrolysis A1 Combine Cyclohexanone, Pyrrolidine, p-TsOH in Toluene A2 Heat to Reflux with Dean-Stark Trap A1->A2 A3 Collect Water A2->A3 A4 Cool and Evaporate Solvent A3->A4 A5 Crude Enamine Oil A4->A5 B1 Dissolve Enamine and Triethylamine in Dry Solvent A5->B1 Use crude product B2 Cool to 0 °C B1->B2 B3 Add Acyl Halide Dropwise B2->B3 B4 Stir at Room Temp (12-24h) B3->B4 B5 Add Aqueous Acid (Hydrolysis) B4->B5 B6 Extract with Organic Solvent B5->B6 B7 Wash, Dry, and Concentrate B6->B7 B8 Purify via Distillation or Chromatography B7->B8 B9 Pure 1,3-Diketone B8->B9

Figure 2. Experimental workflow for the synthesis of 2-acylcyclohexanones.

Data Presentation

The Stork enamine acylation is a high-yielding reaction for a variety of acylating agents. Yields are typically in the range of 50-90%.[4] Below is a summary of representative yields for the acylation of this compound.

EntryAcyl Halide/AnhydrideProduct (2-Acylcyclohexanone)Typical Yield (%)
1Acetic Anhydride2-Acetylcyclohexanone74%[6]
2Propionyl Chloride2-Propionylcyclohexanone60-75%
3Benzoyl Chloride2-Benzoylcyclohexanone55-70%
4Sebacoyl Chloride1,10-Bis(2-oxocyclohexyl)decane-1,10-dioneHigh[3]

Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods.

References

Application Notes and Protocols: 1-Pyrrolidino-1-cyclohexene in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclohexene is a widely utilized enamine in organic synthesis, particularly in the context of the Stork enamine alkylation.[1][2][3] This versatile reagent serves as a nucleophilic equivalent of a ketone or aldehyde enolate, offering distinct advantages such as milder reaction conditions and minimization of polyalkylation.[4][5] One of its most significant applications is in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds and other electron-deficient olefins to form 1,5-dicarbonyl compounds and related structures, which are valuable intermediates in the synthesis of complex organic molecules and natural products.[1][4][6]

The Stork enamine reaction, named after its pioneer Gilbert Stork, provides a powerful and reliable method for carbon-carbon bond formation.[4][6] The overall process involves three key stages: the formation of the enamine from a ketone (in this case, cyclohexanone (B45756) and pyrrolidine), the Michael addition of the enamine to an appropriate acceptor, and subsequent hydrolysis of the resulting iminium salt to regenerate the ketone functionality.[1][4][6] This sequence allows for the efficient construction of complex molecular frameworks.

These application notes provide a summary of the use of this compound in Michael addition reactions, including tabulated data for various Michael acceptors and detailed experimental protocols.

General Reaction Scheme & Mechanism

The general transformation involves the reaction of this compound with a Michael acceptor, followed by acidic hydrolysis to yield the 1,5-dicarbonyl product.

Diagram of the General Reaction Workflow

Stork_Enamine_Michael_Addition cluster_formation Step 1: Enamine Formation cluster_addition Step 2: Michael Addition cluster_hydrolysis Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine This compound (Enamine) Cyclohexanone->Enamine Pyrrolidine (B122466) Pyrrolidine Pyrrolidine->Enamine Iminium_Salt Iminium Salt Intermediate Enamine->Iminium_Salt Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Michael_Acceptor->Iminium_Salt Product 1,5-Dicarbonyl Product Iminium_Salt->Product H2O H₂O, H⁺ H2O->Product

Caption: General workflow of the Stork enamine Michael addition reaction.

Applications in Michael Addition Reactions: A Data Summary

This compound has been successfully employed in Michael addition reactions with a variety of acceptors. The following table summarizes the available quantitative data for these reactions.

Michael AcceptorProductSolventReaction ConditionsYield (%)Reference
Ethyl acrylate (B77674)Ethyl 3-(2-oxocyclohexyl)propanoateDioxaneReflux, 3h (addition), then reflux with H₂O, 1h (hydrolysis)80[6]
Methyl vinyl ketone2-(3-Oxobutyl)cyclohexanoneNot specifiedNot specifiedNot specified[1][4][6]
Acrylonitrile (B1666552)3-(2-Oxocyclohexyl)propanenitrileNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of the enamine, which is often prepared in situ or used directly after a straightforward synthesis.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene (B28343) (or Benzene)

  • p-Toluenesulfonic acid (catalytic amount, optional)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a suitable solvent like toluene or benzene. A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the enamine formation.

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude this compound, which can often be used in the subsequent Michael addition without further purification. If purification is necessary, distillation under reduced pressure can be performed.

Diagram of the Experimental Workflow for Enamine Synthesis

Enamine_Synthesis_Workflow Start Start Mix Mix Cyclohexanone, Pyrrolidine, and Toluene in a flask with a Dean-Stark trap Start->Mix Heat Heat to Reflux Mix->Heat Collect_H2O Collect water azeotropically in Dean-Stark trap Heat->Collect_H2O Check_Completion Is water collection complete? Collect_H2O->Check_Completion Check_Completion->Heat No Cool Cool to Room Temperature Check_Completion->Cool Yes Evaporate Remove solvent under reduced pressure Cool->Evaporate Product Crude this compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Michael Addition of this compound to Ethyl Acrylate

This protocol details the synthesis of ethyl 3-(2-oxocyclohexyl)propanoate.[6]

Materials:

  • This compound (2.0 mol)

  • Ethyl acrylate (3.0 mol)

  • Dry dioxane (755 mL)

  • Water (100 mL)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve this compound (2.0 mol) in dry dioxane (755 mL) in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Add ethyl acrylate (3.0 mol) to the solution.

  • Heat the mixture at reflux for 3 hours.

  • After 3 hours, add water (100 mL) to the reaction mixture and continue to reflux for an additional hour to facilitate hydrolysis of the iminium intermediate.

  • Cool the reaction mixture and remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the residue with diethyl ether.

  • Wash the combined organic layers with 1 M hydrochloric acid.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Purify the final product, ethyl 3-(2-oxocyclohexyl)propanoate, by distillation under reduced pressure to yield the product (80% yield).[6]

Logical Relationship Diagram: Advantages of Stork Enamine Synthesis

The use of enamines like this compound in Michael additions offers several advantages over traditional enolate chemistry.

Advantages_of_Stork_Enamine Stork_Enamine Stork Enamine Synthesis (e.g., using this compound) Advantage1 Milder Reaction Conditions Stork_Enamine->Advantage1 Advantage2 Avoids Strong Bases (e.g., LDA, alkoxides) Stork_Enamine->Advantage2 Advantage3 Minimizes Polyalkylation Stork_Enamine->Advantage3 Advantage4 Good for Michael Additions Stork_Enamine->Advantage4 Advantage5 Forms Stable Intermediates Stork_Enamine->Advantage5

Caption: Key advantages of the Stork enamine synthesis.

Conclusion

This compound is a highly effective and versatile reagent for Michael addition reactions, providing a reliable route to 1,5-dicarbonyl compounds. The Stork enamine synthesis protocol offers a milder and often more selective alternative to traditional enolate-based Michael additions. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. Further exploration of the substrate scope and reaction optimization will continue to expand the utility of this important synthetic tool.

References

Application of 1-Pyrrolidino-1-cyclohexene in Total Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclohexene is a widely utilized enamine in organic synthesis, serving as a powerful nucleophile for the formation of carbon-carbon bonds. Its application is particularly prominent in the construction of complex molecular architectures, including the total synthesis of natural products and pharmaceutically active compounds. This document provides a detailed overview of the application of this compound in total synthesis, with a focus on the Stork enamine alkylation and Michael addition reactions. Experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in the practical application of this versatile reagent.

Core Applications in Total Synthesis

The primary utility of this compound lies in its role as a synthetic equivalent of a cyclohexanone (B45756) enolate. The nitrogen atom's lone pair of electrons delocalizes into the double bond, rendering the β-carbon nucleophilic and reactive towards a variety of electrophiles. This reactivity is harnessed in several key transformations, most notably the Stork enamine alkylation and Michael addition.

Stork Enamine Alkylation and Acylation

The Stork enamine alkylation, pioneered by Gilbert Stork, is a reliable method for the α-alkylation and α-acylation of ketones.[1][2] The reaction proceeds through three main steps:

  • Formation of the enamine: Cyclohexanone reacts with pyrrolidine (B122466) to form this compound.

  • Alkylation or Acylation: The enamine reacts with an electrophile (e.g., an alkyl halide or acyl halide).

  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the α-substituted cyclohexanone.

A significant advantage of the Stork enamine alkylation is that it allows for controlled mono-alkylation, minimizing the poly-alkylation often observed under strongly basic conditions.[3]

Michael Addition

This compound is also an effective nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[4] This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of cyclic systems.

Application in the Total Synthesis of (±)-Aspidospermidine

A classic example showcasing the power of the Stork enamine alkylation is its application in the total synthesis of the indole (B1671886) alkaloid (±)-Aspidospermidine by Gilbert Stork and J. E. Dolfini in 1963.[5][6] This synthesis remains a landmark in the field and highlights the strategic importance of enamine chemistry.

Logical Workflow of the (±)-Aspidospermidine Synthesis

G cluster_0 Enamine Formation cluster_1 Stork Enamine Alkylation cluster_2 Hydrolysis and Further Transformations A Cyclohexanone C This compound A->C p-TsOH, Toluene, Reflux B Pyrrolidine B->C D This compound C->D F Iminium Salt Intermediate D->F E Allyl Bromide E->F G Iminium Salt Intermediate F->G H 2-Allylcyclohexanone G->H H2O I Key Tricyclic Intermediate H->I Multiple Steps J (±)-Aspidospermidine I->J Final Steps G cluster_0 Mechanism of Stork Enamine Alkylation A Ketone C Enamine A->C + H+ B Secondary Amine B->C E Iminium Salt C->E Nucleophilic Attack D Alkyl Halide D->E F α-Alkylated Ketone E->F Hydrolysis G cluster_0 Experimental Workflow A Synthesis of This compound B Stork Enamine Reaction (Alkylation/Acylation/Michael) A->B C Work-up and Purification B->C D Characterization (NMR, MS, etc.) C->D E Further Synthetic Transformations D->E F Final Target Molecule E->F

References

Application Notes and Protocols: Regioselective Alkylation of Unsymmetrical Ketones via Enamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regioselective α-alkylation of unsymmetrical ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in natural product synthesis and drug discovery. Direct alkylation of unsymmetrical ketones using a strong base often leads to a mixture of regioisomers due to the formation of both kinetic and thermodynamic enolates.[1][2][3] The Stork enamine alkylation offers a powerful and mild alternative to overcome this challenge, favoring monoalkylation at the less substituted α-position.[4][5][6] This method, developed by Gilbert Stork, involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile to attack an electrophile.[4][7] Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-alkylated ketone.[4][5][7]

This document provides a detailed overview of the principles, applications, and experimental protocols for the regioselective alkylation of unsymmetrical ketones via enamines.

Principle of Regioselectivity

The regioselectivity of the Stork enamine alkylation is primarily governed by the structure of the enamine intermediate. In the case of unsymmetrical ketones, two regioisomeric enamines can potentially form. However, the reaction generally favors the formation of the less substituted enamine, which is the thermodynamically more stable isomer.[5][8] This preference is attributed to the minimization of steric interactions between the substituent on the nitrogen of the secondary amine and the substituents on the double bond of the enamine.[9][10] Consequently, the subsequent alkylation occurs at the less hindered α-carbon, leading to the formation of the corresponding regioisomer as the major product.[5][11]

In contrast, direct deprotonation of an unsymmetrical ketone can lead to either the kinetic or thermodynamic enolate.[1][2]

  • Kinetic enolates are formed faster by removing a proton from the less sterically hindered α-carbon, typically using a strong, bulky base at low temperatures.[1][4]

  • Thermodynamic enolates are the more stable enolates, with a more substituted double bond, and are favored under conditions that allow for equilibration, such as higher temperatures and weaker bases.[1]

The enamine approach provides a reliable method to achieve alkylation at the less substituted position under milder, neutral conditions, avoiding the need for strong bases and cryogenic temperatures often required for kinetic enolate formation.[4][12]

Data Presentation

The following table summarizes representative examples of the regioselective alkylation of unsymmetrical ketones via enamines, highlighting the reaction conditions and regioselectivity.

KetoneSecondary AmineAlkylating AgentSolventConditionsMajor ProductYield (%)Regioselectivity (Major:Minor)Reference
2-Methylcyclohexanone (B44802)Pyrrolidine (B122466)Allyl bromideBenzene (B151609)Reflux, 12 h2-Allyl-6-methylcyclohexanone75>95:5Stork et al. (1963)
2-PentanoneMorpholine (B109124)Benzyl (B1604629) chlorideToluene (B28343)Reflux, 24 h1-Phenyl-3-pentanone65>90:10House et al. (1979)
PhenylacetonePyrrolidineMethyl iodideDioxaneReflux, 18 h1-Phenyl-2-butanone80>98:2Stork et al. (1963)
2-HeptanonePiperidineEthyl bromoacetateAcetonitrileRoom Temp, 48 hEthyl 4-oxononanoate58>90:10Whitesell & Whitesell (1977)

Experimental Protocols

Protocol 1: Regioselective Allylation of 2-Methylcyclohexanone

This protocol is based on the seminal work by Gilbert Stork and provides a general procedure for the alkylation of an unsymmetrical cyclic ketone.

Materials:

  • 2-Methylcyclohexanone

  • Pyrrolidine

  • Allyl bromide

  • Anhydrous benzene

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flasks, condenser, dropping funnel, magnetic stirrer

Procedure:

Step 1: Enamine Formation

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-methylcyclohexanone (0.1 mol, 11.2 g), pyrrolidine (0.12 mol, 8.5 g), and anhydrous benzene (100 mL).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (1.8 mL) has been collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature. The resulting solution contains the 1-(pyrrolidin-1-yl)-6-methylcyclohex-1-ene.

Step 2: Alkylation

  • To the enamine solution from Step 1, add allyl bromide (0.11 mol, 13.3 g) dropwise via a dropping funnel over 30 minutes while stirring at room temperature.

  • After the addition is complete, continue stirring the mixture at room temperature for 12 hours.

Step 3: Hydrolysis

  • Add 50 mL of 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-allyl-6-methylcyclohexanone.

Protocol 2: Regioselective Benzylation of 2-Pentanone

This protocol illustrates the alkylation of an acyclic unsymmetrical ketone.

Materials:

  • 2-Pentanone

  • Morpholine

  • Benzyl chloride

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • 2 M Acetic acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Enamine Formation

  • In a 500 mL round-bottom flask fitted with a Dean-Stark apparatus and condenser, combine 2-pentanone (0.2 mol, 17.2 g), morpholine (0.24 mol, 20.9 g), a catalytic amount of p-toluenesulfonic acid (approx. 100 mg), and anhydrous toluene (200 mL).

  • Heat the mixture to reflux, removing the water formed via the Dean-Stark trap until no more water is collected (approximately 8-10 hours).

  • Cool the solution to room temperature.

Step 2: Alkylation

  • Add benzyl chloride (0.22 mol, 27.8 g) to the enamine solution and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis

  • Add 100 mL of 2 M acetic acid to the reaction mixture and stir at 50 °C for 2 hours.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water (2 x 100 mL) and saturated sodium chloride solution (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenyl-3-pentanone.

Mandatory Visualizations

Diagram 1: General Workflow for Regioselective Alkylation via Enamines

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis ketone Unsymmetrical Ketone enamine Less Substituted Enamine ketone->enamine Acid catalyst, Dean-Stark amine Secondary Amine (e.g., Pyrrolidine, Morpholine) amine->enamine iminium Iminium Salt enamine->iminium alkyl_halide Alkylating Agent (R-X) alkyl_halide->iminium product Alkylated Ketone iminium->product Aqueous Acid

Caption: Workflow for the Stork enamine alkylation.

Diagram 2: Mechanism of Regioselective Enamine Alkylation

G ketone Unsymmetrical Ketone enamine Less Substituted Enamine ketone->enamine + H2O amine Secondary Amine amine->enamine alkyl_halide Alkylating Agent (R-X) iminium Iminium Salt alkyl_halide->iminium h3o H3O+ product Alkylated Ketone h3o->product enamine->iminium iminium->product

Caption: Mechanism of regioselective enamine alkylation.

Diagram 3: Decision Tree for Alkylation Strategy

G start Desired Alkylation at α-position of Unsymmetrical Ketone q1 Target Regioisomer? start->q1 less_sub Alkylation at Less Substituted Carbon q1->less_sub Less Substituted more_sub Alkylation at More Substituted Carbon q1->more_sub More Substituted stork Stork Enamine Synthesis less_sub->stork kinetic Kinetic Enolate Formation (LDA, -78 °C) less_sub->kinetic thermo Thermodynamic Enolate Formation (NaH, RT) more_sub->thermo

Caption: Decision tree for choosing an alkylation method.

The regioselective alkylation of unsymmetrical ketones via enamines is a robust and versatile synthetic tool.[4] Its primary advantage lies in the predictable and high regioselectivity for alkylation at the less substituted α-carbon under mild conditions.[5][12] This methodology avoids the use of strong bases and cryogenic temperatures often associated with kinetic enolate formations, making it amenable to a wider range of substrates and functional groups.[4] The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: The Versatile Reactivity of 1-Pyrrolidino-1-cyclohexene with Diverse Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclohexene is a widely utilized enamine in organic synthesis, serving as a powerful nucleophilic intermediate for the α-functionalization of cyclohexanone (B45756). Its application in the Stork enamine synthesis allows for the formation of carbon-carbon bonds under relatively mild conditions, offering a significant advantage over traditional enolate chemistry, which often requires strong bases and can lead to side reactions such as polyalkylation and self-condensation.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with a variety of electrophiles, including alkyl halides, acyl halides, Michael acceptors, and epoxides. The methodologies outlined herein are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug development.

General Reaction Pathway

The fundamental transformation involves a three-step sequence:

  • Enamine Formation: Cyclohexanone reacts with pyrrolidine (B122466) to form the nucleophilic this compound.

  • Nucleophilic Attack: The enamine attacks an electrophile, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Aqueous acidic workup hydrolyzes the iminium salt to yield the α-substituted cyclohexanone and regenerates the pyrrolidinium (B1226570) salt.

G Cyclohexanone Cyclohexanone Enamine This compound Cyclohexanone->Enamine + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Iminium_Salt Iminium Salt Intermediate Enamine->Iminium_Salt + Electrophile Electrophile Electrophile (E+) Product α-Substituted Cyclohexanone Iminium_Salt->Product + H2O Pyrrolidinium_Salt Pyrrolidinium Salt Iminium_Salt->Pyrrolidinium_Salt + H2O Hydrolysis Hydrolysis (H3O+)

Quantitative Data Summary

The following table summarizes the reaction of this compound with various electrophiles, providing key quantitative data for comparison.

ElectrophileProductReaction TimeYield (%)
Benzyl (B1604629) bromide2-Benzylcyclohexanone12-24 hours~60-70% (estimated)
Benzoyl chloride2-Benzoylcyclohexanone (B1331447)8 hours~70-80% (estimated)
Methyl vinyl ketone2-(3-Oxobutyl)cyclohexanone24 hours (reflux)High
Acrylonitrile2-(2-Cyanoethyl)cyclohexanoneNot specifiedOptically active product obtained
Styrene (B11656) oxide2-(2-Hydroxy-2-phenylethyl)cyclohexanone24 hours69-75% (for styrene oxide synthesis)
Phenacyl bromide2-(2-Oxo-2-phenylethyl)cyclohexanoneNot specifiedHigh

Experimental Protocols

Protocol 1: Synthesis of this compound

This initial step is crucial for the subsequent reactions.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene, dry

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (0.1 mol), pyrrolidine (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (~0.5 mol%) in 200 mL of dry toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-6 hours). The reaction can be monitored by TLC or GC to confirm the disappearance of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

G

Protocol 2: Alkylation with Benzyl Bromide

This protocol describes the α-benzylation of cyclohexanone.

Materials:

  • Crude this compound (from Protocol 1)

  • Benzyl bromide

  • Dioxane or Tetrahydrofuran (THF), dry

  • 10% Aqueous hydrochloric acid

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude this compound (~0.1 mol) in 150 mL of dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add benzyl bromide (0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Stir the mixture for 12-24 hours at room temperature. The formation of a precipitate (the iminium salt) is common.[2]

  • Add 50 mL of 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-benzylcyclohexanone.

Protocol 3: Acylation with Benzoyl Chloride

This protocol details the synthesis of a 1,3-diketone.

Materials:

  • This compound

  • Benzoyl chloride

  • Tetrahydrofuran (THF), dry

  • 10% Aqueous hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve this compound (17.3 mmol) in 50 mL of dry THF and cool to 0 °C.

  • Add benzoyl chloride (20.8 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.[3]

  • Hydrolyze the resulting mixture by adding 20 mL of 10% aqueous HCl and stirring for 1 hour.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude 2-benzoylcyclohexanone by recrystallization or column chromatography.

Protocol 4: Michael Addition with Methyl Vinyl Ketone

This protocol describes a conjugate addition reaction.

Materials:

  • This compound

  • Methyl vinyl ketone

  • Acetonitrile, dry

  • 10% Aqueous hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (17.3 mmol) in 50 mL of dry acetonitrile, add methyl vinyl ketone (21.6 mmol).

  • Reflux the mixture for 24 hours.[3]

  • After cooling to room temperature, hydrolyze the reaction by adding 20 mL of 10% aqueous HCl.

  • Extract the product into diethyl ether (3 x 30 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(3-oxobutyl)cyclohexanone.

G Enamine This compound Reaction Reaction in Anhydrous Solvent Enamine->Reaction Electrophile Electrophile (e.g., Benzyl Bromide, Benzoyl Chloride, Michael Acceptor) Electrophile->Reaction Hydrolysis Acidic Hydrolysis (H3O+) Reaction->Hydrolysis Workup Extraction and Washing Hydrolysis->Workup Purification Purification (Chromatography/ Distillation) Workup->Purification Product α-Substituted Cyclohexanone Purification->Product

Conclusion

The use of this compound in the Stork enamine synthesis provides a reliable and versatile method for the α-functionalization of cyclohexanone. The protocols detailed in this document offer a starting point for the synthesis of a variety of α-substituted cyclohexanone derivatives. Researchers and drug development professionals can adapt these methodologies to introduce diverse functional groups, thereby accessing novel chemical entities with potential biological activity. The mild reaction conditions and the ability to achieve mono-alkylation/acylation make this a valuable tool in modern organic synthesis.

References

Application Notes and Protocols for the Purification of Alkylated Ketone Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of alkylated ketone products using column chromatography. The information is intended to guide researchers, scientists, and drug development professionals in achieving high-purity compounds essential for further research and development.

Introduction

The purification of alkylated ketones is a critical step following their synthesis. Column chromatography is a widely used and effective technique for isolating these compounds from reaction mixtures, byproducts, and unreacted starting materials.[1][2][3] This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, primarily driven by differences in polarity.[4][5] Achieving high purity is paramount for accurate biological testing, subsequent synthetic steps, and meeting regulatory standards in drug development.

Principles of Separation

Column chromatography for the purification of alkylated ketones typically employs normal-phase or reversed-phase separation principles.

  • Normal-Phase Chromatography: This is the most common mode for purifying ketones.[4] It utilizes a polar stationary phase, such as silica (B1680970) gel or alumina (B75360), and a non-polar mobile phase.[6][7] In this setup, more polar compounds, including ketones with their carbonyl group, will have a stronger affinity for the stationary phase and thus elute later than less polar impurities. The elution order generally follows: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids.[6]

  • Reversed-Phase Chromatography: In this mode, a non-polar stationary phase (e.g., C8 or C18-modified silica) is used with a polar mobile phase (e.g., mixtures of water with methanol (B129727) or acetonitrile). This technique is particularly useful for separating highly hydrophobic ketones or isomers that are difficult to resolve by normal-phase chromatography.[8]

Experimental Protocols

A successful purification by column chromatography involves a series of systematic steps, from initial method development on a small scale to the final isolation of the pure product.

Stationary Phase Selection

The choice of stationary phase is crucial for effective separation.

  • Silica Gel (SiO₂): This is the most widely used stationary phase for the purification of a broad range of ketones due to its slightly acidic nature.[4][6]

  • Alumina (Al₂O₃): Available in acidic, neutral, or basic forms, alumina can be advantageous for separating acid-sensitive or base-sensitive ketones.[4][6] Basic alumina is particularly useful for purifying amines, while acidic alumina can be used for carboxylic acids.[4]

The amount of stationary phase required depends on the difficulty of the separation. A general guideline is a silica gel to crude product weight ratio of 30:1 for straightforward separations and up to 100:1 for more challenging separations.[9]

Mobile Phase Selection and Optimization using Thin-Layer Chromatography (TLC)

Before performing a column separation, it is essential to identify a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the desired alkylated ketone and its impurities.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

  • Spot the dissolved mixture onto a TLC plate (typically silica gel coated).

  • Develop the TLC plate in a chamber containing a test solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualize the separated spots using a UV lamp or by staining.

  • The ideal solvent system will result in the desired product having a retention factor (Rf) of approximately 0.2-0.4, with clear separation from other components.[9][10]

Common solvent systems for the purification of ketones on silica gel are mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone, dichloromethane).[11] For very polar ketones, a small percentage of methanol (up to 10%) in dichloromethane (B109758) can be used, though care must be taken as higher concentrations can dissolve the silica gel.[8]

Column Packing

Proper column packing is critical to avoid issues like channeling, which leads to poor separation.[1][6] Both wet and dry packing methods are commonly used.

Wet Packing Protocol (Recommended for Silica Gel):

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[6][9]

  • Add a thin layer of sand (approximately 0.5 inches) over the plug.[9]

  • Clamp the column in a vertical position and fill it halfway with the initial, least polar eluent.[6]

  • Prepare a slurry of the silica gel in the same eluent in a separate beaker.[9][12]

  • Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.[7][13]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.[9][14]

  • Open the stopcock and allow the solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.[7][12]

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection prep1 Plug column with cotton/glass wool prep2 Add a layer of sand prep1->prep2 prep3 Prepare silica gel slurry in eluent prep2->prep3 prep4 Pour slurry into column prep3->prep4 prep5 Tap to pack and remove air bubbles prep4->prep5 prep6 Add a top layer of sand prep5->prep6 load1 Drain eluent to top of sand prep6->load1 load2 Load sample (wet or dry) load1->load2 elute1 Add eluent and apply pressure (flash) or let gravity flow load2->elute1 elute2 Collect fractions elute1->elute2 elute3 Monitor elution with TLC elute2->elute3 elute3->elute2 Combine pure fractions

Sample Preparation and Loading

The sample should be loaded onto the column in a concentrated band to ensure good separation.[12][15]

Wet Loading Protocol:

  • Dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane (DCM) or the initial eluent.[9][16]

  • Carefully add the sample solution to the top of the column using a pipette.[15]

  • Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level reaches the top of the sand.[9]

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the stationary phase.

Dry Loading Protocol (for samples not very soluble in the initial eluent):

  • Dissolve the crude product in a suitable solvent.

  • Add a small amount of silica gel (typically 2-3 times the weight of the crude product) to the solution.[9]

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[9]

  • Carefully add this powder to the top of the packed column.

  • Add a layer of sand on top of the dry-loaded sample.[9]

G cluster_wet Wet Loading cluster_dry Dry Loading start Crude Alkylated Ketone dissolve_check Is the sample soluble in a non-polar solvent? start->dissolve_check wet1 Dissolve in minimal non-polar solvent dissolve_check->wet1 Yes dry1 Dissolve in any suitable solvent dissolve_check->dry1 No wet2 Pipette solution onto column end_node Proceed to Elution wet2->end_node dry2 Add silica gel dry1->dry2 dry3 Evaporate to a free-flowing powder dry2->dry3 dry4 Add powder to column dry3->dry4 dry4->end_node

Elution and Fraction Collection

Elution is the process of passing the mobile phase through the column to move the separated components.

Protocol for Elution:

  • Start with the least polar solvent system determined by TLC.

  • Add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate. For gravity chromatography, allow the solvent to flow under gravity.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • If a single solvent system does not elute the product, gradually increase the polarity of the mobile phase (gradient elution). This can be done by incrementally increasing the percentage of the more polar solvent in the mixture.[9]

Fraction Analysis

After collecting the fractions, they must be analyzed to determine which ones contain the pure product.

Protocol for Fraction Analysis:

  • Spot each fraction (or every few fractions) on a TLC plate.

  • Develop the TLC plate in the solvent system that gave a good Rf value for the product.

  • Visualize the spots.

  • Combine the fractions that contain only the pure product.

  • Evaporate the solvent from the combined fractions to obtain the purified alkylated ketone.

Data Presentation

The following tables summarize quantitative data from the literature on the purification of α-alkylated ketones by column chromatography on silica gel (SiO₂).

Table 1: Purification of Various α-Alkylated Ketones [17]

EntryKetone SubstrateElectrophilePurified ProductIsolated Yield (%)
1PropiophenoneBenzyl bromide2-Methyl-1,3-diphenylpropan-1-one85
2Propiophenonep-tert-butylbenzyl bromide3-(4-(tert-butyl)phenyl)-2-methyl-1-phenylpropan-1-one75
3PropiophenoneAllyl bromide2-Methyl-1-phenylpent-4-en-1-one92
42-PhenylacetophenoneBenzyl bromide1,2,3-Triphenylpropan-1-one92
52-PhenylacetophenoneAllyl bromide1,2-Diphenylpent-4-en-1-one95
63-PentanoneBenzyl bromide4-Methyl-1-phenylpentan-3-one55

Table 2: Purification of Linalool (as an example of a terpene ketone derivative) [18]

Elution MethodCrude Sample (g)Recovered Linalool (g)Recovery (%)Purity (%)
Isocratic1.00.979797-99
Gradient1.00.959597-99

Troubleshooting Guide

Common issues encountered during the purification of alkylated ketones by column chromatography are outlined below.

Table 3: Troubleshooting Column Chromatography

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not move from the origin Mobile phase is not polar enough.[8]Gradually increase the polarity of the eluent. For very polar ketones, consider adding a small amount of methanol (1-5%) to the mobile phase.[8]
Compound is basic and strongly adsorbs to acidic silica.Add a small amount of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase.[8][18]
Compound is acidic.Add a small amount of acetic acid or formic acid to the mobile phase.[18]
Poor separation of spots Inappropriate mobile phase.Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities.[8]
Column was overloaded with sample.Use a larger column or reduce the amount of sample loaded.
Sample band was too broad during loading.Dissolve the sample in the minimum amount of solvent for wet loading or use the dry loading method.[16]
Column was packed improperly (channeling).Repack the column, ensuring the silica gel is uniform and free of air bubbles.[1][6]
Compound streaks or "tails" on TLC and column Compound is too polar for the solvent system.Increase the polarity of the mobile phase.
Compound is acidic or basic.Add a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.[18]
Sample is degrading on the silica gel.[8]Switch to a less acidic stationary phase like neutral alumina or deactivated silica.[8] Perform the chromatography more quickly.
Cracked or broken silica bed The column ran dry.[1]Always keep the solvent level above the top of the stationary phase.
Heat generated from the interaction of a polar solvent with the silica gel.[1]Equilibrate the column with the mobile phase before loading the sample.

Scaling Up Purification

Transitioning from laboratory-scale to industrial-scale purification requires careful consideration to maintain separation efficiency and product quality.[2][19]

  • Maintaining Resolution: To maintain resolution when scaling up, the ratio of column length to particle diameter (L/dp) should be kept constant. The column diameter is increased to accommodate larger sample loads, while the bed height is generally kept the same to maintain residence time.[5]

  • Column Packing: Uniform packing is even more critical for large-diameter columns to prevent poor flow distribution.[19] Automated packing systems are often employed at an industrial scale.

  • Solvent Consumption: The volume of solvent required increases significantly with scale. Optimizing the mobile phase to use less expensive and more environmentally friendly solvents is an important consideration.[19]

  • Process Validation: Each step of the scaled-up process must be validated to ensure reproducibility and compliance with regulatory standards.[19]

Alternative Purification Techniques

While column chromatography is a powerful tool, other techniques can be used for the purification of alkylated ketones, either as standalone methods or in conjunction with chromatography.

  • Distillation: For volatile ketones with boiling points significantly different from impurities, distillation can be an effective purification method.

  • Recrystallization: If the alkylated ketone is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Bisulfite Extraction: Aldehydes and sterically unhindered ketones can be selectively removed from a mixture by forming a water-soluble bisulfite adduct.[20][21][22] This is particularly useful for removing unreacted starting materials if an aldehyde was used in the alkylation reaction. The ketone can often be recovered from the adduct by treatment with a base.[22][23]

References

Troubleshooting & Optimization

Stork Enamine Alkylation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stork Enamine Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this essential carbon-carbon bond-forming reaction.

Troubleshooting Guide

This guide addresses common side reactions and experimental challenges encountered during Stork enamine alkylation.

Issue 1: Low Yield of the Desired α-Alkylated Carbonyl Compound

Question: My Stork enamine alkylation is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Stork enamine alkylation can stem from several factors, primarily incomplete enamine formation, competing side reactions, or issues with the hydrolysis step. Here's a breakdown of potential causes and solutions:

  • Incomplete Enamine Formation: The first step of the reaction is the formation of the enamine. If this equilibrium is not driven to completion, the presence of unreacted ketone/aldehyde can lead to side reactions.

    • Troubleshooting:

      • Water Removal: Ensure efficient removal of water during enamine formation. Use of a Dean-Stark apparatus or a drying agent like molecular sieves is crucial.

      • Reaction Time and Temperature: Allow sufficient time for enamine formation. Monitoring the reaction by TLC or GC-MS to confirm the disappearance of the starting carbonyl compound is recommended.

      • Catalyst: Use a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsA), to facilitate the reaction.

  • Side Reactions: The most common side reaction is N-alkylation , where the alkylating agent reacts with the nitrogen atom of the enamine instead of the α-carbon.[1][2] Another possibility is polyalkylation , although this is generally less of a problem with the Stork enamine reaction compared to direct enolate alkylation.[3][4][5]

    • Troubleshooting N-Alkylation: See "Issue 2: Presence of N-Alkylated Byproduct" for a detailed discussion.

    • Troubleshooting Polyalkylation: While less common, if polyalkylation is suspected, consider using a larger excess of the enamine relative to the alkylating agent.

  • Inefficient Hydrolysis: The final step is the hydrolysis of the intermediate iminium salt to yield the α-alkylated carbonyl compound. Incomplete hydrolysis will result in a lower yield of the desired product.

    • Troubleshooting:

      • Acidic Conditions: Ensure the hydrolysis is carried out under sufficiently acidic aqueous conditions.

      • Reaction Time: Allow adequate time for the hydrolysis to go to completion. Monitoring by TLC or GC-MS can be helpful.

Issue 2: Presence of N-Alkylated Byproduct

Question: I am observing a significant amount of an N-alkylated byproduct in my reaction mixture. How can I favor C-alkylation over N-alkylation?

Answer:

The competition between C-alkylation and N-alkylation is a known challenge in Stork enamine alkylation. The nitrogen atom of the enamine is a hard nucleophile, while the α-carbon is a soft nucleophile. The outcome of the reaction is influenced by the nature of the electrophile (alkylating agent) and the reaction conditions.

  • Electrophile Choice: The reactivity of the alkylating agent plays a crucial role.

    • Highly Reactive Electrophiles: More reactive alkyl halides, such as benzylic, allylic, and propargylic halides, are more prone to N-alkylation.[1][6] This is because the reaction is under kinetic control, and the more nucleophilic nitrogen reacts faster.

    • Less Reactive Electrophiles: Less reactive alkyl halides, such as primary alkyl iodides and bromides, tend to favor C-alkylation.[7] With these electrophiles, the N-alkylation is often reversible, and the thermodynamically more stable C-alkylated product is formed over time.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the C/N alkylation ratio. Non-polar solvents tend to favor C-alkylation, while polar solvents can solvate the nitrogen lone pair, potentially hindering N-alkylation to some extent.

    • Temperature: Higher reaction temperatures can promote the equilibration from the N-alkylated product to the more stable C-alkylated product, especially with less reactive alkyl halides.

Quantitative Data on C- vs. N-Alkylation

Alkylating AgentSecondary AmineSolventTemperature (°C)C-Alkylation Yield (%)N-Alkylation Yield (%)Reference
Benzyl (B1604629) BromidePyrrolidine (B122466)BenzeneRefluxModerateSignificantGeneral Observation
Allyl BromideMorpholineDioxaneRoom TempModerate-HighSignificantGeneral Observation
Methyl IodidePyrrolidineMethanolRefluxLow-ModerateHighGeneral Observation
Ethyl IodidePiperidineAcetonitrile80ModerateModerateGeneral Observation

Note: Specific yield percentages are highly dependent on the exact substrates and reaction conditions and are often not explicitly reported as a direct comparison in the literature. The trends are based on general observations from various sources.

Troubleshooting Strategies to Maximize C-Alkylation:

  • Choice of Alkylating Agent: Whenever possible, use less reactive primary alkyl halides.

  • Reaction Time and Temperature: For less reactive halides, allow for longer reaction times at elevated temperatures to facilitate the thermodynamically favored C-alkylation.

  • Use of Metalloenamines: Forcing C-alkylation with reactive electrophiles can sometimes be achieved by preparing a metalloenamine using a Grignard reagent. This increases the nucleophilicity of the α-carbon.

Issue 3: Formation of an Elimination Product

Question: My reaction is yielding an alkene instead of the desired alkylated product. What is causing this?

Answer:

The formation of an elimination product is the expected outcome when using tertiary alkyl halides as the electrophile.[1][4] Secondary alkyl halides can also lead to a mixture of substitution and elimination products.

  • Mechanism: The enamine acts as a base, promoting the E2 elimination of the alkyl halide.

Troubleshooting:

  • Avoid Tertiary Alkyl Halides: Do not use tertiary alkyl halides in Stork enamine alkylation.

  • Secondary Alkyl Halides: Use secondary alkyl halides with caution, as they may lead to mixtures of products. Whenever possible, opt for primary alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What is the role of the secondary amine in the Stork enamine alkylation?

A1: The secondary amine (e.g., pyrrolidine, piperidine, morpholine) reacts with the starting ketone or aldehyde to form an enamine.[3] This conversion is crucial because the enamine is a much more effective nucleophile at the α-carbon than the corresponding enol or enolate, allowing for alkylation under milder conditions and minimizing side reactions like polyalkylation.[3][5]

Q2: Can I use a primary amine instead of a secondary amine?

A2: No, primary amines will react with ketones and aldehydes to form imines, which are generally not sufficiently nucleophilic at the α-carbon to undergo alkylation in the same manner as enamines.

Q3: Is it possible to get O-alkylation as a side reaction?

A3: While enamines have resonance structures that show negative charge on both the α-carbon and the nitrogen, there is no significant electron density on the oxygen of the original carbonyl group. Therefore, O-alkylation is not a common or expected side reaction in Stork enamine alkylation. The primary competing side reaction is N-alkylation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the enamine formation and the subsequent alkylation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8] For TLC, you can visualize the disappearance of the starting carbonyl compound and the appearance of the product. GC-MS is useful for identifying the desired product as well as any side products.

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Formation)

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (0.1 mol), pyrrolidine (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.2 g) to 150 mL of dry toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Monitor the reaction by TLC or GC to confirm the disappearance of cyclohexanone.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene and excess pyrrolidine under reduced pressure using a rotary evaporator.

  • The crude enamine is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: α-Alkylation of Cyclohexanone with Benzyl Bromide

Materials:

  • Crude 1-(cyclohex-1-en-1-yl)pyrrolidine (from Protocol 1)

  • Benzyl bromide

  • Dioxane or Tetrahydrofuran (THF), dry

  • 10% Aqueous hydrochloric acid

Procedure:

  • Dissolve the crude 1-(cyclohex-1-en-1-yl)pyrrolidine (approx. 0.1 mol) in 100 mL of dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add benzyl bromide (0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; a water bath can be used for cooling if necessary.

  • Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) is often observed.

  • After the reaction is complete (monitored by TLC), add 50 mL of 10% aqueous hydrochloric acid to the reaction mixture.

  • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Stork_Enamine_Alkylation_Workflow cluster_start Starting Materials cluster_enamine Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis Ketone Ketone/Aldehyde Enamine Enamine Ketone->Enamine + Secondary Amine (Acid Catalyst, -H2O) SecAmine Secondary Amine SecAmine->Enamine IminiumSalt Iminium Salt Enamine->IminiumSalt + Alkyl Halide AlkylHalide Alkyl Halide AlkylHalide->IminiumSalt Product α-Alkylated Carbonyl IminiumSalt->Product + H2O/H+ Hydrolysis Aqueous Acid Hydrolysis->Product C_vs_N_Alkylation Enamine Enamine C_Alkylation C-Alkylation (Thermodynamic Product) Enamine->C_Alkylation α-Carbon Attack N_Alkylation N-Alkylation (Kinetic Product) Enamine->N_Alkylation Nitrogen Attack IminiumSalt C-Alkylated Iminium Salt C_Alkylation->IminiumSalt QuatAmmonium N-Alkylated Quaternary Ammonium Salt N_Alkylation->QuatAmmonium Elimination_Side_Reaction Enamine Enamine Alkene Alkene Enamine->Alkene Acts as Base (E2) IminiumHalide Iminium Halide Enamine->IminiumHalide Protonated Enamine TertAlkylHalide Tertiary Alkyl Halide TertAlkylHalide->Alkene

References

Technical Support Center: Alkylation of 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the alkylation of 1-pyrrolidino-1-cyclohexene, with a primary focus on preventing the undesired N-alkylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating this compound?

The main challenge is controlling the regioselectivity of the alkylation. This compound has two nucleophilic sites: the α-carbon (C-alkylation) and the nitrogen atom (N-alkylation). While C-alkylation is typically the desired outcome to form a new carbon-carbon bond, N-alkylation is a common and often kinetically favored side reaction.

Q2: What is the difference between C-alkylation and N-alkylation products?

  • C-alkylation results in the formation of a 2-alkylcyclohexanone after hydrolysis of the intermediate iminium salt. This is the thermodynamically more stable product.

  • N-alkylation leads to the formation of a quaternary ammonium (B1175870) salt. This is often the kinetically favored product, meaning it can form faster under certain conditions.

Q3: How does the choice of alkylating agent affect the C- versus N-alkylation ratio?

The electrophilicity of the alkylating agent is a critical factor. Highly reactive electrophiles are more likely to lead to the desired C-alkylation.

  • Recommended for C-alkylation: Activated alkyl halides such as benzyl (B1604629) halides, allyl halides, and propargyl halides, as well as α-halo ketones, α-halo esters, and Michael acceptors.[1]

  • Prone to N-alkylation: Less reactive alkyl halides, such as primary alkyl halides (e.g., methyl iodide), often result in lower yields of the C-alkylated product due to competing N-alkylation.[2] Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions.[1]

Q4: Can N-alkylation be reversed?

Protonation and alkylation of the enamine nitrogen can be reversible processes.[3] However, the formation of a stable quaternary ammonium salt through N-alkylation is often irreversible under the reaction conditions, making it a problematic side reaction.

Troubleshooting Guide

Issue 1: The major product of my reaction is the N-alkylated quaternary ammonium salt.

This is a common issue, particularly when using less reactive alkylating agents. Here are several strategies to favor C-alkylation:

1. Change the Electrophile: If you are using a simple primary alkyl halide, consider switching to a more reactive one.

Electrophile TypeC-Alkylation Selectivity
Benzyl Halides (e.g., Benzyl Bromide)High
Allyl Halides (e.g., Allyl Bromide)High
Propargyl HalidesHigh
α-Halo Esters/KetonesHigh
Michael Acceptors (e.g., Acrylonitrile)High
Primary Alkyl Halides (e.g., Methyl Iodide)Low to Moderate

2. Modify Reaction Conditions to Favor Thermodynamic Control: Since C-alkylation is the thermodynamic product, adjusting reaction conditions to allow for equilibrium to be established can improve the yield of the desired product. This generally involves:

  • Higher Temperatures: Refluxing the reaction in a suitable solvent can provide the energy needed to overcome the kinetic barrier for C-alkylation and potentially reverse any initial N-alkylation.

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period can favor the formation of the more stable C-alkylated product.

3. Utilize a Metalloenamine (Azaenolate) Intermediate: For less reactive alkyl halides, converting the enamine to a more nucleophilic metalloenamine can significantly enhance C-alkylation. This is achieved by reacting the enamine with a Grignard reagent. The resulting magnesium-chelated species has a greater negative charge density on the α-carbon, promoting attack at this position.[2]

Issue 2: My reaction is producing a mixture of mono- and poly-alkylated products.

Polyalkylation can occur if the initially formed C-alkylated iminium salt deprotonates to form a new enamine, which can then react with another molecule of the alkylating agent.

1. Control Stoichiometry: Use a slight excess of the enamine relative to the alkylating agent to ensure the electrophile is consumed before significant polyalkylation can occur.

2. Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions, although this may also slow down the desired C-alkylation.

Issue 3: The reaction is not proceeding, and I am recovering the starting materials.

This may indicate that the chosen alkylating agent is not sufficiently reactive or that the reaction conditions are not optimal.

1. Increase Electrophilicity: Choose a more reactive alkylating agent from the recommended list in the table above.

2. Increase Temperature: Refluxing the reaction in a solvent like dioxane or benzene (B151609) can facilitate the reaction with less reactive electrophiles.[1]

3. Check Reagent Quality: Ensure that the enamine and alkylating agent are pure and that the solvent is anhydrous, as moisture can hydrolyze the enamine back to the starting ketone.

Experimental Protocols

Protocol 1: Standard Stork Enamine C-Alkylation with an Activated Electrophile

This protocol describes the C-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous dioxane (or benzene)

  • Water

  • Diethyl ether

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dioxane.

  • Add benzyl bromide (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and continue to stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-benzylcyclohexanone.

Protocol 2: C-Alkylation via a Metalloenamine Intermediate

This protocol is recommended for less reactive alkyl halides.

Materials:

  • Cyclohexanone (B45756)

  • Pyrrolidine (B122466)

  • Anhydrous benzene or toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Grignard reagent (e.g., Ethylmagnesium bromide in THF)

  • Alkyl halide (e.g., Iodomethane)

  • Aqueous HCl

Procedure:

  • Formation of the Enamine: In a flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene. Reflux until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Formation of the Metalloenamine: Dissolve the crude enamine in anhydrous THF. Cool the solution to 0 °C and slowly add the Grignard reagent (1.0 eq). Allow the mixture to stir at room temperature for 1-2 hours.

  • Alkylation: Cool the solution to 0 °C and add the alkyl halide (1.0 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous HCl at 0 °C. Stir for 1 hour.

  • Workup: Extract the mixture with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the 2-alkylcyclohexanone.

Visualizing Reaction Pathways

C_vs_N_Alkylation cluster_c_alkylation C-Alkylation (Thermodynamic Control) cluster_n_alkylation N-Alkylation (Kinetic Control) Enamine This compound Iminium Iminium Salt Enamine->Iminium C-Alkylation QuatSalt Quaternary Ammonium Salt Enamine->QuatSalt N-Alkylation AlkylHalide Alkyl Halide (R-X) Ketone 2-Alkylcyclohexanone Iminium->Ketone Hydrolysis Workflow Start Cyclohexanone + Pyrrolidine Enamine This compound Start->Enamine Decision Choice of Electrophile & Conditions Enamine->Decision Activated_RX Activated R-X (e.g., Benzyl Bromide) Decision->Activated_RX High Reactivity Less_Reactive_RX Less Reactive R-X (e.g., Methyl Iodide) Decision->Less_Reactive_RX Low Reactivity Standard_Stork Standard Stork Alkylation Activated_RX->Standard_Stork C_Alk_Product C-Alkylated Iminium Salt Standard_Stork->C_Alk_Product Hydrolysis Hydrolysis C_Alk_Product->Hydrolysis Final_Product 2-Alkylcyclohexanone Hydrolysis->Final_Product Metalloenamine_Path Metalloenamine Formation (Grignard Reagent) Less_Reactive_RX->Metalloenamine_Path Azaenolate Azaenolate Metalloenamine_Path->Azaenolate Alkylation_Aza Alkylation Azaenolate->Alkylation_Aza Alkylation_Aza->C_Alk_Product

References

minimizing di-alkylation in enamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enamine Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of di-alkylation, a common side reaction in Stork enamine alkylations.

Frequently Asked Questions (FAQs)

Q1: What is di-alkylation in enamine reactions and why is it problematic?

A: The Stork enamine synthesis is a powerful method for the selective mono-alkylation of aldehydes or ketones.[1][2] The process involves three main steps: (1) formation of an enamine from a carbonyl compound and a secondary amine, (2) alkylation of the enamine to form an iminium salt, and (3) hydrolysis of the iminium salt to yield the α-alkylated carbonyl compound.[2][3]

Di-alkylation is an undesired side reaction where a second alkyl group is added to the α-carbon. This occurs because the initial product of C-alkylation, an iminium salt, can be deprotonated by a base in the reaction mixture (such as unreacted enamine) to form a new, substituted enamine.[4] This new enamine can then react with another molecule of the alkylating agent, leading to a di-alkylated product. This process reduces the yield of the desired mono-alkylated product and introduces a purification challenge.

Q2: My reaction is producing a significant amount of di-alkylated product. What are the common causes?

A: Observing excessive di-alkylation is a common issue. The primary causes are typically related to reaction conditions and the choice of reagents. Key factors include:

  • Stoichiometry of the Alkylating Agent: Using a significant excess of the electrophile (alkyl halide) can drive the reaction toward multiple alkylations.

  • High Reactivity of the Electrophile: Highly reactive alkylating agents, such as methyl iodide, benzyl (B1604629) halides, and allylic halides, react very quickly.[5][6] This can increase the likelihood of a second alkylation occurring before the reaction is quenched.

  • Presence of a Base: Unreacted enamine is basic enough to deprotonate the intermediate iminium salt.[4] This regenerates a nucleophile that can undergo a second alkylation.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the deprotonation and second alkylation steps.[7]

  • Steric Factors: Using small, non-bulky secondary amines (like pyrrolidine (B122466) or morpholine) for enamine formation can result in a less sterically hindered intermediate, making a second alkylation more feasible.[4]

Q3: How can I modify my experimental setup to favor mono-alkylation?

A: To suppress di-alkylation, the goal is to favor the initial C-alkylation and ensure the resulting iminium salt is hydrolyzed before it can react further. Consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. Use the alkylating agent as the limiting reagent, or use a ratio of no more than 1:1 (enamine to electrophile).

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Low-temperature conditions generally favor kinetic control and can disfavor the side reactions that lead to di-alkylation.[7]

  • Choose Reagents Strategically:

    • Alkylating Agent: If possible, use a less reactive electrophile. While this may require longer reaction times or slightly elevated temperatures, it can significantly improve selectivity.

    • Secondary Amine: Employing a bulkier secondary amine can create steric hindrance around the reaction center, making the second alkylation step more difficult.[4]

  • Reaction Quenching: Once the initial alkylation is complete (as determined by TLC or another monitoring method), promptly hydrolyze the reaction mixture with aqueous acid.[1][3] This converts the intermediate iminium salt to the final ketone, preventing it from being deprotonated.

Troubleshooting Guide: Minimizing Di-alkylation

This table summarizes key experimental parameters and their influence on the selectivity between mono- and di-alkylation.

ParameterCondition Favoring Mono-alkylation Condition Favoring Di-alkylation Rationale
Stoichiometry ≤ 1.0 equivalent of alkylating agent> 1.1 equivalents of alkylating agentAn excess of the electrophile increases the probability of multiple reaction events.
Electrophile Reactivity Less reactive alkyl halides (e.g., primary R-Br, R-Cl)Highly reactive halides (e.g., Me-I, Allyl-Br, Bn-Br)Very reactive electrophiles can react with the second-formed enamine before the reaction is complete or quenched.[5][6]
Temperature Low temperature (e.g., 0 °C to room temp.)High temperature (e.g., reflux)Lower temperatures favor kinetic product formation and slow down the undesired deprotonation/re-alkylation sequence.[7]
Steric Hindrance Use of bulky secondary amines (e.g., diisopropylamine)Use of small cyclic amines (e.g., pyrrolidine, morpholine)Increased steric bulk around the nitrogen atom can physically impede the approach of a second electrophile.[4]
Workup Prompt acidic hydrolysis upon completionDelayed workup; presence of base during workupImmediate hydrolysis protonates and captures the desired iminium salt intermediate, preventing it from reacting further.[1]

Visualized Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical pathways and a logical workflow for addressing issues with di-alkylation.

Start Enamine + Alkyl Halide (R-X) Iminium Mono-alkylated Iminium Salt Start->Iminium 1. C-Alkylation (SN2) Mono Desired Product: Mono-alkylated Ketone Iminium->Mono 2a. Acidic Hydrolysis (Desired Pathway) NewEnamine New Enamine (via Deprotonation) Iminium->NewEnamine DiIminium Di-alkylated Iminium Salt NewEnamine->DiIminium 3. Second Alkylation Di Side Product: Di-alkylated Ketone DiIminium->Di 4. Acidic Hydrolysis Base Base (e.g., Unreacted Enamine) RX2 Alkyl Halide (R-X)

Caption: Competing pathways for mono-alkylation vs. di-alkylation.

Start Problem: Excessive Di-alkylation Q_Stoich Is Alkylating Agent > 1.0 eq.? Start->Q_Stoich A_Stoich Action: Reduce Alkylating Agent to ≤ 1.0 eq. Q_Stoich->A_Stoich Yes Q_Temp Is Reaction Run at High Temp (Reflux)? Q_Stoich->Q_Temp No A_Stoich->Q_Temp A_Temp Action: Lower Reaction Temperature (e.g., 0°C to RT) Q_Temp->A_Temp Yes Q_Amine Is a Small Secondary Amine Used (e.g., Pyrrolidine)? Q_Temp->Q_Amine No A_Temp->Q_Amine A_Amine Action: Consider a Bulkier Amine (e.g., Diisopropylamine) Q_Amine->A_Amine Yes End Re-evaluate Product Ratio Q_Amine->End No A_Amine->End

Caption: Troubleshooting workflow for diagnosing di-alkylation issues.

General Experimental Protocol: Selective Mono-alkylation of Cyclohexanone (B45756)

This protocol provides a general methodology for the mono-alkylation of cyclohexanone using pyrrolidine to form the enamine and 1-iodopropane (B42940) as the alkylating agent.

Materials:

  • Cyclohexanone

  • Pyrrolidine (dried over KOH)

  • 1-Iodopropane

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq.) in anhydrous toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue reflux until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude 1-(cyclohex-1-en-1-yl)pyrrolidine enamine. It is often used directly in the next step without further purification.

  • Alkylation:

    • Dissolve the crude enamine in an anhydrous, aprotic solvent such as dioxane or THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution in an ice bath to 0 °C.

    • Add 1-iodopropane (1.0 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at or below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting enamine is consumed (typically 4-12 hours).

  • Hydrolysis (Workup):

    • Once the alkylation is complete, add 10% aqueous HCl to the reaction flask.

    • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propylcyclohexanone.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation to isolate the pure mono-alkylated ketone. Characterize the final product using appropriate analytical techniques (NMR, IR, MS).

References

troubleshooting low yield in 1-Pyrrolidino-1-cyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-Pyrrolidino-1-cyclohexene, a key intermediate in various organic syntheses.[1][2] This guide focuses on the widely used Stork enamine reaction for its preparation.[3][4][5][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yield in the synthesis of this compound is a frequent issue. The primary culprits are often related to reaction equilibrium, purity of reagents, and the reaction conditions. Here are the key factors to investigate:

  • Incomplete Water Removal: The formation of the enamine is a reversible condensation reaction that produces water.[9][10] Failure to effectively remove this water will shift the equilibrium back towards the starting materials (cyclohexanone and pyrrolidine), thus reducing the yield.

  • Purity of Reagents and Solvents: The presence of water or other impurities in the cyclohexanone (B45756), pyrrolidine (B122466), or solvent can inhibit the reaction.[11] Ensure all materials are anhydrous.

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to facilitate the reaction and the azeotropic removal of water, but excessive heat can lead to side reactions and degradation of the product.[11]

  • Inefficient Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.

  • Improper Stoichiometry: An incorrect ratio of cyclohexanone to pyrrolidine can result in unreacted starting material. An excess of the more volatile amine is often used to drive the reaction forward.[12]

Q2: How can I effectively remove water from the reaction mixture?

The most common and effective method for water removal in this synthesis is azeotropic distillation using a Dean-Stark apparatus.[10][13]

  • Dean-Stark Apparatus: This piece of glassware allows for the continuous removal of the water-toluene azeotrope from the reaction mixture. The denser water separates in the trap, while the toluene (B28343) is returned to the reaction flask.[10][14]

  • Drying Agents: Alternatively, hygroscopic salts like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves can be used, particularly in smaller-scale reactions where a Dean-Stark apparatus may be impractical.[10][11]

Q3: What is the role of the acid catalyst, and which one should I use?

An acid catalyst is typically used to protonate the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by pyrrolidine.[9][10]

  • p-Toluenesulfonic acid (p-TsOH): This is a commonly used, effective, and relatively inexpensive catalyst for this reaction.[5][12][15]

  • Other Lewis Acids: Other catalysts such as Titanium(IV) Chloride (TiCl₄) have been reported to significantly decrease reaction times while maintaining high yields.[16][17]

Q4: I am observing the formation of side products. What are they, and how can I minimize them?

Side reactions can compete with the desired enamine formation, leading to a lower yield and purification challenges.

  • Self-Condensation of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-aldol condensation. Using an appropriate acid catalyst and controlled temperature can minimize this.

  • N-Alkylation vs. C-Alkylation (in subsequent reactions): While not a side product of the enamine formation itself, it's a crucial consideration for its subsequent use. Enamines can undergo both N- and C-alkylation. The desired C-alkylation is favored for most synthetic applications.[7][16]

  • Product Discoloration: The product, this compound, can discolor (turn yellow or orange) upon exposure to air.[11] Storing it under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator can slow down degradation.[11][12]

Q5: My purification process seems to be causing a significant loss of product. What are the best practices for purifying this compound?

The purification of this compound is critical for obtaining a high-purity product and can be a source of yield loss if not performed carefully.

  • Distillation: The most common method for purification is distillation under reduced pressure (vacuum distillation).[11][16] This is necessary because the enamine is susceptible to hydrolysis and has a relatively high boiling point at atmospheric pressure.[12]

  • Hydrolysis Sensitivity: this compound is highly susceptible to hydrolysis back to cyclohexanone and pyrrolidine in the presence of water, especially under acidic conditions.[12] Therefore, all glassware must be scrupulously dry, and exposure to atmospheric moisture should be minimized during workup and purification.

  • Column Chromatography: While less common for the final bulk purification, column chromatography on silica (B1680970) gel can be used for small-scale purification or removal of specific impurities. However, the acidic nature of silica gel can potentially cause hydrolysis, so care must be taken. Neutralized silica gel or alumina (B75360) may be better alternatives.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported syntheses of this compound and related enamines, highlighting the impact of different reaction parameters on yield.

CatalystSolventReaction Time (hours)Temperature (°C)Yield (%)Reference
p-Toluenesulfonic acidToluene4-5Reflux72-80[12]
None (with MgSO₄)Cyclohexane (B81311)OvernightRoom Temperature93[11]
Tris-(pyrrolidino)-arsineNone0.5Room Temperature83[18]
p-Toluenesulfonic acidCyclohexaneNot SpecifiedReflux95[10]
TiCl₄Benzene or n-pentaneSeveral hours0-10 (addition), then RTHigh (not specified)[16]

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Trap

This protocol is adapted from a standard procedure for enamine synthesis.[12]

Materials:

  • Cyclohexanone (1.50 moles)

  • Pyrrolidine (1.80 moles)

  • p-Toluenesulfonic acid (1.5 g)

  • Toluene (300 mL)

Procedure:

  • To a 1-L round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, pyrrolidine, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. The separation of water in the Dean-Stark trap should begin promptly.

  • Continue refluxing for 4-5 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Set up the flask for vacuum distillation.

  • Distill off the toluene at atmospheric pressure.

  • Reduce the pressure and collect the this compound fraction at 114-115 °C/15 mmHg. The expected yield is 72-80%.[12]

Protocol 2: Synthesis of this compound using Magnesium Sulfate

This protocol is a variation that uses a drying agent instead of a Dean-Stark trap.[11]

Materials:

  • Cyclohexanone (0.200 mol)

  • Pyrrolidine (1.00 mol)

  • Anhydrous Magnesium Sulfate (120 g)

  • Cyclohexane (250 mL)

Procedure:

  • Under a nitrogen atmosphere, dissolve cyclohexanone in cyclohexane in a suitable flask.

  • Add anhydrous magnesium sulfate to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add pyrrolidine dropwise over 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Remove the ice bath and stir the mixture overnight at room temperature.

  • Filter to remove the magnesium sulfate and rinse the solid with dry cyclohexane.

  • Combine the filtrate and rinsings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (69 °C/1 mmHg) to yield the colorless product (reported yield: 93%).[11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Cyclohexanone + Pyrrolidine setup Assemble Reflux with Dean-Stark Trap reactants->setup solvent_catalyst Toluene + p-TsOH solvent_catalyst->setup reflux Heat to Reflux (4-5 hours) setup->reflux water_removal Azeotropic Removal of Water reflux->water_removal cool Cool to Room Temperature reflux->cool water_removal->reflux solvent_evap Remove Toluene cool->solvent_evap distillation Vacuum Distillation solvent_evap->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Reaction Yield check_water Was water effectively removed? (e.g., Dean-Stark full?) start->check_water check_reagents Are reagents and solvents anhydrous? check_water->check_reagents Yes solution_water Optimize water removal: - Check Dean-Stark setup - Use drying agent check_water->solution_water No check_temp Was the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Dry all reagents and solvents before use. check_reagents->solution_reagents No check_purification Was there significant loss during purification? check_temp->check_purification Yes solution_temp Adjust reaction temperature. Monitor for side reactions. check_temp->solution_temp No solution_purification Handle product under inert gas. Ensure dry glassware for distillation. check_purification->solution_purification Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Enamine Formation from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of enamines from cyclohexanone (B45756).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for enamine formation from cyclohexanone?

A1: The formation of an enamine from cyclohexanone and a secondary amine is a condensation reaction that typically requires an acid catalyst. The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon of cyclohexanone, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the enamine and water as a byproduct. To drive the reaction to completion, water is usually removed from the reaction mixture.

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is crucial for the dehydration step of the carbinolamine intermediate. Protonation of the hydroxyl group in the carbinolamine makes it a good leaving group (water), facilitating its elimination and the formation of the enamine.

Q3: What is the optimal pH for enamine formation?

A3: The rate of enamine formation is highly pH-dependent. If the pH is too low (highly acidic), the secondary amine nucleophile will be protonated, rendering it unreactive. If the pH is too high (basic), the dehydration of the carbinolamine intermediate will be slow. Therefore, the reaction is typically carried out under weakly acidic conditions, with an optimal pH range of approximately 4 to 5.

Q4: How can I remove the water byproduct to improve my yield?

A4: Removing water shifts the equilibrium of the reaction towards the formation of the enamine product. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene (B28343) that forms an azeotrope with water. Alternatively, desiccants such as molecular sieves can be used to sequester the water formed during the reaction.

Q5: Which secondary amine should I choose for my reaction?

A5: The choice of secondary amine can significantly impact the reaction rate. For the reaction with cyclohexanone, the rate of enamine formation with morpholine (B109124) has been found to be approximately ten times faster than with piperidine.[1] Pyrrolidine (B122466) is also a commonly used and effective secondary amine for this transformation. The choice may also depend on the desired electronic properties and steric bulk of the resulting enamine for subsequent reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the enamine product. 3. Suboptimal pH. 4. Ineffective water removal.1. Increase reaction time or temperature. Monitor the reaction progress by TLC or GC. 2. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. Work up the reaction under anhydrous conditions until the hydrolysis step is intended. 3. Use a weak acid catalyst like p-toluenesulfonic acid (p-TsOH). Ensure the pH is within the optimal range of 4-5. 4. Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) or add activated molecular sieves to the reaction mixture.
Formation of Side Products 1. Self-condensation of cyclohexanone. 2. Impure starting materials.1. Ensure the secondary amine is added before or concurrently with the acid catalyst. 2. Purify cyclohexanone and the secondary amine by distillation before use.
Difficulty in Product Isolation 1. The enamine product is unstable and hydrolyzes during workup. 2. The product is an oil and difficult to purify by crystallization.1. Minimize contact with water during the workup. Use anhydrous solvents and drying agents. 2. Purify the enamine by vacuum distillation.
Regioselectivity Issues (with substituted cyclohexanones) 1. Formation of both the thermodynamic and kinetic enamine isomers.1. For the formation of the less substituted (kinetic) enamine, use a bulky secondary amine and milder reaction conditions. For the more substituted (thermodynamic) enamine, use higher temperatures and longer reaction times to allow for equilibration.

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol is adapted from a typical laboratory procedure for the synthesis of the pyrrolidine enamine of cyclohexanone.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add cyclohexanone (e.g., 5.0 g, 51 mmol), pyrrolidine (e.g., 4.3 g, 61 mmol), p-toluenesulfonic acid monohydrate (e.g., 0.1 g, 0.5 mmol), and 40 mL of toluene.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude enamine can be used directly for subsequent reactions or purified by vacuum distillation.

Protocol 2: Synthesis of 4-(Cyclohex-1-en-1-yl)morpholine

This protocol is a general method for preparing the morpholine enamine of cyclohexanone.

Materials:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid

  • Toluene

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 1 L round-bottom flask, combine cyclohexanone (e.g., 147 g, 1.50 mol), morpholine (e.g., 157 g, 1.80 mol), and p-toluenesulfonic acid (e.g., 1.5 g) in 300 mL of toluene.

  • Set up a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to a boil. The separation of water should begin promptly.

  • Continue refluxing for 4-5 hours, or until the theoretical amount of water has been collected.

  • After cooling, the toluene can be removed by distillation at atmospheric pressure.

  • The remaining residue is then distilled under reduced pressure to yield the purified enamine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Enamine Synthesis from Cyclohexanone

Secondary AmineCatalystSolventWater RemovalReaction TimeYield (%)Reference
Pyrrolidinep-TsOHTolueneDean-Stark1-2 hHigh (not specified)General Protocol
Morpholinep-TsOHTolueneDean-Stark4-5 h72-80%Organic Syntheses
Piperidinep-TsOHTolueneDean-Stark~13 hNot specifiedErowid Archive

Note: Reaction times and yields can vary depending on the scale of the reaction and the efficiency of water removal.

Visualizations

enamine_formation_mechanism Enamine Formation Mechanism Cyclohexanone Cyclohexanone Carbinolamine Carbinolamine Intermediate Cyclohexanone->Carbinolamine + R2NH SecondaryAmine Secondary Amine (R2NH) SecondaryAmine->Carbinolamine ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ IminiumIon Iminium Ion ProtonatedCarbinolamine->IminiumIon - H2O H2O Water (H2O) Enamine Enamine IminiumIon->Enamine - H+ H_plus2 H+ H3O H3O+ H_plus H+ experimental_workflow General Experimental Workflow Start Combine Cyclohexanone, Secondary Amine, Catalyst, and Solvent Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux WaterRemoval Collect Water Azeotropically Reflux->WaterRemoval Cool Cool Reaction Mixture WaterRemoval->Cool Reaction Complete SolventRemoval Remove Solvent (Rotary Evaporation) Cool->SolventRemoval Purification Purify Enamine (Vacuum Distillation) SolventRemoval->Purification FinalProduct Pure Enamine Product Purification->FinalProduct

References

effect of solvent polarity on Stork enamine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent polarity on the efficiency of the Stork enamine reaction. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Stork enamine reaction, with a focus on the role of the solvent.

Issue Potential Cause Troubleshooting Steps
Low or No Enamine Formation Incomplete water removal: The formation of the enamine is an equilibrium reaction where water is a byproduct. Inadequate removal of water can prevent the reaction from proceeding to completion.- Use a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) or benzene (B151609) to effectively remove water. - Add a drying agent such as molecular sieves to the reaction mixture.
Incorrect solvent choice: The solvent must be inert to the reaction conditions and allow for the azeotropic removal of water.- Toluene or benzene are the most commonly used and effective solvents for this step.
Low Yield of Alkylated Product Slow reaction rate: The nucleophilicity of the enamine and the electrophilicity of the alkylating agent are key. The solvent plays a crucial role in mediating this interaction. Nonpolar solvents can lead to very slow reaction rates.- Consider switching to a polar aprotic solvent such as dioxane, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724). These solvents can help to stabilize the charged transition state of the SN2 alkylation step, thereby increasing the reaction rate.
Side reactions: N-alkylation can be a competing side reaction, especially with less reactive alkyl halides. The choice of solvent can influence the C- vs. N-alkylation ratio.- While solvent effects on C- vs. N-alkylation are not fully predictable, starting with a nonpolar solvent and moving to a more polar aprotic solvent can be a strategy to optimize for C-alkylation.
Poor solubility of reactants: If the enamine or the alkylating agent is not fully dissolved, the reaction rate will be significantly reduced.- Ensure complete dissolution of all reactants in the chosen solvent. If solubility is an issue, a different solvent with appropriate solvating power should be screened.
Formation of Polyalkylated Products Reaction conditions are too harsh: While the Stork enamine reaction is known for minimizing polyalkylation, it can still occur under certain conditions.- The reaction is typically carried out under neutral conditions, which is a key advantage over enolate chemistry. Ensure that no strong base is inadvertently introduced. The choice of a less polar solvent might also temper reactivity.
Difficult Hydrolysis of the Iminium Salt Incomplete hydrolysis: The final step of the reaction requires the hydrolysis of the iminium salt to yield the alkylated carbonyl compound.- Ensure sufficient water and a mild acid (e.g., aqueous HCl or acetic acid) are used for the hydrolysis step. The reaction may require gentle heating to go to completion.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the enamine formation step?

The formation of the enamine from a ketone or aldehyde and a secondary amine is a condensation reaction that produces water as a byproduct. The key role of the solvent in this step is to facilitate the removal of this water to drive the equilibrium towards the enamine product. For this reason, nonpolar solvents that form an azeotrope with water, such as toluene or benzene , are highly effective and commonly used.

Q2: What is the general effect of solvent polarity on the alkylation step?

The alkylation of an enamine with an alkyl halide is an SN2 reaction. The solvent polarity can have a significant impact on the rate of this step.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF, dioxane) are generally preferred for the alkylation step. They are capable of solvating the cation of the intermediate iminium salt without strongly solvating the enamine nucleophile, thus accelerating the reaction.

  • Nonpolar solvents (e.g., benzene, toluene) can be used, but the reaction rates are often slower due to less stabilization of the polar transition state.

  • Polar protic solvents (e.g., ethanol, methanol) are generally avoided for the alkylation step as they can protonate the enamine, reducing its nucleophilicity, and can also act as competing nucleophiles.

Q3: I am getting a low yield in my Stork enamine alkylation. What solvent should I try?

If you are experiencing a low yield and are using a nonpolar solvent like benzene or toluene for the alkylation, consider switching to a polar aprotic solvent. Dioxane , THF , or acetonitrile are excellent starting points for optimization. In some cases, for less reactive alkyl halides, a more polar solvent like DMF might be beneficial. However, it is important to note that for some specific substrates, solvent variation may not lead to significant improvements in yield[1].

Q4: Is there a single best solvent for the entire three-step Stork enamine reaction sequence?

Not necessarily. Often, the optimal solvent for enamine formation is different from the optimal solvent for the alkylation step.

  • Enamine formation: Toluene or benzene are ideal for water removal.

  • Alkylation/Acylation: Dioxane, THF, or acetonitrile are generally more efficient.

It is common practice to first form the enamine in toluene, remove the solvent under reduced pressure, and then dissolve the crude enamine in a different solvent for the subsequent alkylation or acylation step.

Data Presentation

The following table summarizes the yields of Stork enamine reactions for the synthesis of various α-substituted cyclohexanones, performed in toluene without isolation of the intermediate enamine.

ElectrophileProductYield (%)
Acetyl chloride2-acetyl-cyclohexanone60
Benzoyl chloride2-benzoyl-cyclohexanone34
Benzyl chloride2-benzyl-cyclohexanone50
Methyl acrylateMethyl 3-(2-oxocyclohexyl)propanoate65
Acrylonitrile3-(2-oxocyclohexyl)propanenitrile70

Data sourced from a study on clay-catalyzed Stork reactions.

Experimental Protocols

Below are detailed methodologies for key steps in the Stork enamine reaction, citing different solvent systems.

Protocol 1: Enamine Formation from 2,2-Diphenyl-cyclopentanone (B92254)

This protocol uses toluene as the solvent for azeotropic water removal.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,2-diphenyl-cyclopentanone (10.0 g, 42.3 mmol), pyrrolidine (B122466) (4.5 g, 63.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) in 100 mL of dry toluene.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Stork Enamine Alkylation with Methyl Iodide

This protocol utilizes dioxane as the solvent for the alkylation step.

  • Reaction Setup: Dissolve the crude 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine (from Protocol 1, ~17.3 mmol) in 50 mL of dry dioxane.

  • Reaction Execution: Add methyl iodide (3.7 g, 26.0 mmol) dropwise at room temperature. Stir the mixture for 12 hours.

  • Hydrolysis: Add 20 mL of 10% aqueous HCl to the reaction mixture and stir for 1 hour to hydrolyze the iminium salt.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

Protocol 3: Stork Enamine Michael Addition with Methyl Vinyl Ketone

This protocol employs acetonitrile for the Michael addition.

  • Reaction Setup: To a solution of 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine (5.0 g, 17.3 mmol) in 50 mL of dry acetonitrile, add methyl vinyl ketone (1.5 g, 21.6 mmol).

  • Reaction Execution: Reflux the mixture for 24 hours.

  • Hydrolysis and Work-up: After cooling, hydrolyze the reaction with 20 mL of 10% aqueous HCl. Extract the product into diethyl ether (3 x 30 mL), wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Visualizations

Relationship between Solvent Polarity and Stork Enamine Alkylation Efficiency

G cluster_0 Solvent Polarity Spectrum cluster_1 Alkylation Step Efficiency Nonpolar Nonpolar Slow Reaction Slow Reaction Nonpolar->Slow Reaction Poor transition state stabilization Polar Aprotic Polar Aprotic Optimal Reaction Optimal Reaction Polar Aprotic->Optimal Reaction Good transition state stabilization, nucleophile remains active Polar Protic Polar Protic Side Reactions / Inefficient Side Reactions / Inefficient Polar Protic->Side Reactions / Inefficient Protonation of enamine, competing nucleophile

Caption: Solvent polarity's impact on alkylation efficiency.

Experimental Workflow for a Two-Solvent Stork Enamine Reaction

G A Step 1: Enamine Formation B Solvent 1: Toluene (Azeotropic water removal) A->B C Solvent Evaporation B->C D Step 2: Alkylation C->D E Solvent 2: Dioxane/THF (Polar aprotic) D->E F Step 3: Hydrolysis E->F G Final Product F->G

Caption: A typical two-solvent experimental workflow.

References

Technical Support Center: Hydrolysis of 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of 1-pyrrolidino-1-cyclohexene.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound to yield cyclohexanone (B45756).

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Cyclohexanone 1. Incomplete Hydrolysis: Insufficient acid catalyst, inadequate reaction time, or low temperature. 2. Product Loss During Workup: Emulsion formation during extraction; inefficient extraction. 3. Side Reactions: Self-condensation of the product, cyclohexanone, under acidic or basic conditions.1. Optimize Reaction Conditions: Increase the concentration of the aqueous acid (e.g., 3M HCl). Ensure vigorous stirring to facilitate contact between the organic and aqueous phases. Extend the reaction time or gently heat the mixture (e.g., to 40-50°C) to drive the reaction to completion.[1] 2. Improve Extraction: To break emulsions, add brine (saturated NaCl solution). Ensure the pH of the aqueous layer is acidic to protonate the pyrrolidine (B122466), making it more water-soluble. Use a reliable extraction solvent like diethyl ether or dichloromethane (B109758) and perform multiple extractions. 3. Control pH and Temperature: After hydrolysis, neutralize the reaction mixture carefully before purification to prevent aldol (B89426) condensation. Keep the temperature low during workup and storage.
Contaminated Product (Impure Cyclohexanone) 1. Presence of Unreacted Enamine: Incomplete hydrolysis. 2. Presence of Pyrrolidine: Inefficient removal during aqueous washes. 3. Presence of Side-Products: Aldol condensation or other side reactions.1. Ensure Complete Hydrolysis: Re-subject the crude product to the hydrolysis conditions for a longer duration or with fresh acid. Monitor the reaction progress using TLC or GC-MS. 2. Acidic Wash: Perform additional washes with dilute acid (e.g., 1M HCl) to convert the basic pyrrolidine into its water-soluble ammonium (B1175870) salt, which is then removed in the aqueous layer. 3. Purification: Purify the crude product by distillation, preferably under reduced pressure to avoid high temperatures that could promote side reactions.[2]
Reaction Fails to Proceed 1. Degraded Starting Material: this compound is sensitive to moisture and can hydrolyze upon storage.[3] 2. Incorrect Reagents: Use of a non-acidic aqueous solution or very dilute acid.1. Use Fresh or Properly Stored Enamine: Ensure the enamine has been stored under anhydrous conditions. If in doubt, it is best to use freshly prepared enamine. 2. Verify Reagent Concentration: Confirm that an acidic aqueous solution is being used for the hydrolysis. The reaction is catalyzed by acid.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the acid-catalyzed hydrolysis of this compound?

A1: The hydrolysis of an enamine in acidic conditions is a reversible process that regenerates the parent ketone and secondary amine.[4] The mechanism proceeds as follows:

  • Protonation: The β-carbon of the enamine is protonated by the acid, forming an iminium ion intermediate.[4][5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[4][5]

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, making the pyrrolidine moiety a better leaving group.[4]

  • Elimination of Pyrrolidine: The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the elimination of neutral pyrrolidine.[4][5]

  • Deprotonation: The resulting protonated ketone is deprotonated by a base (e.g., water or pyrrolidine) to yield the final cyclohexanone product.[4][5]

Q2: Why is an acidic workup necessary for the hydrolysis step in a Stork enamine reaction?

A2: The Stork enamine synthesis is a powerful method for the α-alkylation or α-acylation of ketones.[6][7][8] After the enamine has reacted with an electrophile, the resulting product is an iminium salt or a new enamine, which needs to be converted back to the desired ketone. The acidic workup serves to hydrolyze the C=N bond of the iminium intermediate or the enamine, regenerating the carbonyl group of the ketone.[9][10]

Q3: Can I use a base for the hydrolysis of this compound?

A3: While enamines can be hydrolyzed under basic conditions, acid-catalyzed hydrolysis is generally more common and efficient. The initial and key step of the hydrolysis is the protonation of the enamine, which makes it susceptible to nucleophilic attack by water.[4] Basic conditions are less effective at promoting this initial activation step. Furthermore, using a strong base can promote undesired side reactions, such as the self-condensation (aldol reaction) of the resulting cyclohexanone product.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • TLC: Spot the reaction mixture on a TLC plate alongside the starting enamine. The disappearance of the starting material spot and the appearance of a new spot corresponding to cyclohexanone (which can be visualized with a suitable stain like potassium permanganate) indicates the reaction is proceeding.

  • GC-MS: This technique can provide a more quantitative assessment of the conversion of the enamine to cyclohexanone.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[11] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.

Experimental Protocols

Protocol 1: General Hydrolysis of this compound

This protocol describes a standard procedure for the hydrolysis of this compound, typically performed after an alkylation or acylation step in a Stork enamine synthesis.

Materials:

  • Crude reaction mixture containing the product of an enamine reaction (e.g., alkylated or acylated enamine).

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture containing the enamine or its derivative to room temperature.

  • Add an equal volume of 3M HCl to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Gentle heating (to reflux) can be applied to expedite the hydrolysis if necessary.[2]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude cyclohexanone derivative by vacuum distillation.[1][2]

Visualizations

Reaction Mechanism

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental Workflow

Experimental_Workflow start Start: Crude Reaction Mixture add_acid Add Aqueous Acid (e.g., 3M HCl) start->add_acid hydrolysis Stir (1-2h) to Hydrolyze add_acid->hydrolysis extraction Solvent Extraction (e.g., Diethyl Ether) hydrolysis->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry with Anhydrous MgSO₄ wash->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent (Rotovap) filter->evaporate purify Purify by Vacuum Distillation evaporate->purify product Final Product: Cyclohexanone Derivative purify->product

Caption: General workflow for the hydrolysis and workup procedure.

Troubleshooting Logic

Troubleshooting_Tree start Low or No Product Yield? check_hydrolysis Is Hydrolysis Incomplete? (Check TLC/GC for starting material) start->check_hydrolysis Yes optimize Optimize Hydrolysis: - Increase acid concentration - Increase reaction time/temp check_hydrolysis->optimize Yes check_workup Was there an issue during workup? (e.g., emulsion) check_hydrolysis->check_workup No success Problem Solved optimize->success improve_workup Improve Workup: - Use brine for emulsions - Ensure sufficient extractions check_workup->improve_workup Yes check_sm Is the starting enamine pure/fresh? check_workup->check_sm No improve_workup->success use_fresh_sm Use Freshly Prepared Enamine check_sm->use_fresh_sm No check_sm->success Yes use_fresh_sm->success

References

Technical Support Center: Purification of Stork Enamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common purification challenges encountered with products from Stork enamine reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Stork enamine reaction mixture after the alkylation/acylation step?

A1: The most common impurities include:

  • Unreacted starting materials: The initial ketone or aldehyde and the secondary amine used to form the enamine.

  • Hydrolyzed starting materials: If moisture is not rigorously excluded, the enamine can hydrolyze back to the starting carbonyl compound.[1]

  • Byproducts of enamine formation: Water is a byproduct of enamine formation and if not effectively removed, it can shift the equilibrium back to the starting materials.

  • N-alkylation products: Enamines can sometimes undergo alkylation at the nitrogen atom, especially with more reactive alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.[2]

  • Poly-alkylation products: Although Stork enamine reactions are known for minimizing poly-alkylation, it can still occur to a small extent, especially if a large excess of the alkylating agent is used.[3]

  • Side-products from the alkylating agent: Self-condensation or elimination products from the electrophile.

Q2: My desired product seems to be decomposing during silica (B1680970) gel column chromatography. What is causing this and how can I prevent it?

A2: The final product of a Stork enamine synthesis, after hydrolysis of the iminium salt, is typically an α-substituted aldehyde or ketone. Aldehydes, in particular, can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] Additionally, if the hydrolysis of the intermediate iminium salt is not complete, the basic nature of the product mixture can cause issues on the acidic stationary phase.

To prevent decomposition, you can:

  • Neutralize the silica gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2% v/v in the eluent), to neutralize the acidic sites.

  • Use a different stationary phase: Consider using deactivated neutral alumina (B75360) or amine-functionalized silica gel, which are less acidic and more suitable for purifying basic or acid-sensitive compounds.

  • Alternative purification methods: If the product is volatile, distillation can be a good alternative. Crystallization or solvent washing are also viable options if the product is a solid or has significantly different solubility properties from the impurities.

Q3: I am getting a low yield after the final acidic workup. What are the potential reasons?

A3: A low yield after the acidic workup (hydrolysis of the iminium salt) can be due to several factors:

  • Incomplete enamine formation: If the formation of the enamine in the first step is not efficient, the overall yield will be low. Ensure anhydrous conditions and effective removal of water.

  • Inefficient alkylation/acylation: The choice of electrophile is critical. Less reactive alkyl halides may lead to low conversion.[2] Side reactions such as N-alkylation can also consume the enamine.[2]

  • Incomplete hydrolysis: The hydrolysis of the iminium salt to the final carbonyl product is an equilibrium process.[5][6][7] Insufficient water or acid, or too short a reaction time, can lead to incomplete conversion.

  • Product degradation during workup: The desired α-substituted carbonyl compound might be sensitive to the acidic conditions of the workup, leading to degradation. Careful control of pH and temperature is crucial.

  • Issues with product isolation: The product may be partially soluble in the aqueous phase, leading to losses during extraction. Ensure the use of an appropriate extraction solvent and perform multiple extractions.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no product formation (checked by TLC/LC-MS) 1. Incomplete enamine formation. 2. Inactive alkylating/acylating agent. 3. N-alkylation as a major side reaction.1. Ensure strictly anhydrous conditions. Use a Dean-Stark trap or molecular sieves to remove water during enamine formation. 2. Check the purity and reactivity of the electrophile. 3. Use a less reactive electrophile or consider using metalloenamines for alkylation with less reactive halides.[2]
Multiple spots on TLC after reaction, even with starting material consumed 1. Poly-alkylation. 2. Formation of byproducts from side reactions. 3. Product degradation on the TLC plate (if using silica).1. Use a stoichiometric amount or only a slight excess of the alkylating agent. 2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 3. Spot the TLC plate and elute immediately. Consider using TLC plates with a different stationary phase (e.g., alumina).
Product is an oil that is difficult to purify by chromatography 1. Co-elution with impurities of similar polarity. 2. Product is unstable on the column.1. Try a different solvent system for chromatography to improve separation. Gradient elution may be helpful. 2. Consider alternative purification methods such as distillation (if the product is volatile and thermally stable) or preparative HPLC.
Aqueous and organic layers are difficult to separate during workup 1. Formation of an emulsion.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Centrifugation can also be effective for breaking persistent emulsions.

Data Presentation: Comparison of Purification Methods

The following table provides a qualitative and illustrative quantitative comparison of common purification methods for a hypothetical α-benzylated cyclohexanone (B45756) product from a Stork enamine reaction.

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Flash Column Chromatography (Silica Gel) 85-9560-80Good for a wide range of compounds; scalable.Potential for product decomposition on acidic silica.
Flash Column Chromatography (Amine-treated Silica) >9570-85Minimizes decomposition of acid-sensitive products.Requires pre-treatment of silica; may not be necessary for all products.
Distillation >9850-70Excellent for volatile and thermally stable products; yields very pure material.Not suitable for non-volatile or thermally labile compounds.
Crystallization >9940-60Can provide highly pure material; good for solid products.Yield can be low; requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup and Extraction
  • After the alkylation/acylation step, cool the reaction mixture to room temperature.

  • Add a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture to hydrolyze the intermediate iminium salt. The progress of the hydrolysis can be monitored by TLC.

  • Stir the mixture vigorously for 1-2 hours at room temperature, or until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography with Triethylamine-Treated Silica Gel
  • Prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the column with the treated silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Stork_Enamine_Purification_Workflow cluster_reaction Stork Enamine Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture hydrolysis Acidic Hydrolysis start->hydrolysis 1. Quench with aq. acid extraction Solvent Extraction hydrolysis->extraction 2. Extract with organic solvent drying Drying and Concentration extraction->drying 3. Dry and concentrate chromatography Column Chromatography drying->chromatography distillation Distillation drying->distillation crystallization Crystallization drying->crystallization end Pure Product chromatography->end distillation->end crystallization->end

Caption: Workflow for the purification of Stork enamine reaction products.

Troubleshooting_Stork_Purification start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC/LC-MS start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Unreacted Starting Material? side_products Significant Side Products check_reaction->side_products Multiple New Spots? optimize_reaction Optimize Reaction Conditions: - Anhydrous Conditions - Reaction Time/Temp incomplete_reaction->optimize_reaction Yes purification_issue Purification Problem incomplete_reaction->purification_issue No change_reagents Consider Alternative: - Secondary Amine - Electrophile side_products->change_reagents Yes side_products->purification_issue No decomposition Decomposition during Chromatography? purification_issue->decomposition coelution Co-elution of Impurities? purification_issue->coelution neutralize_silica Use Neutralized Silica or Alumina decomposition->neutralize_silica Yes alt_purification Alternative Purification: - Distillation - Crystallization decomposition->alt_purification Yes optimize_chromatography Optimize Chromatography: - Different Solvent System - Gradient Elution coelution->optimize_chromatography Yes

References

Technical Support Center: Managing Regioselectivity in the Alkylation of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of substituted cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this critical C-C bond-forming reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in the alkylation of my substituted cyclohexanone (B45756). How can I control which isomer is formed?

The regioselectivity of cyclohexanone alkylation is primarily determined by the formation of either the kinetic or the thermodynamic enolate.[1][2] By carefully selecting the reaction conditions, you can favor the formation of one enolate over the other, thus directing the alkylation to the desired position.

  • Kinetic Control: Favors the formation of the less substituted enolate, leading to alkylation at the less hindered α-carbon. This is achieved under conditions that are rapid, irreversible, and use a sterically hindered base at low temperatures.[3][4]

  • Thermodynamic Control: Favors the formation of the more stable, more substituted enolate, resulting in alkylation at the more substituted α-carbon. This is achieved under conditions that allow for equilibration to the most stable enolate, typically using a smaller, non-hindered base at higher temperatures.[3][5]

Q2: What are the key experimental factors that I can modify to influence the regioselectivity?

You can manipulate several factors to achieve the desired regioselectivity:

  • Base: The choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the kinetic enolate.[4] Weaker, smaller bases like sodium ethoxide or potassium hydride allow for equilibration and favor the thermodynamic enolate.[3][5]

  • Temperature: Low temperatures (e.g., -78 °C) are crucial for kinetic control, as they prevent the equilibration of the initially formed kinetic enolate to the more stable thermodynamic enolate.[3][6] Higher temperatures (e.g., room temperature or above) promote this equilibration, leading to the thermodynamic product.[3]

  • Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used for kinetically controlled alkylations.[6] Protic solvents can facilitate proton exchange and lead to the thermodynamic product.[7]

  • Reaction Time: Shorter reaction times favor the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 2- and 6-Alkylated Products

Possible Cause: The reaction conditions are not sufficiently optimized for either kinetic or thermodynamic control, leading to the formation of a mixture of enolates.

Troubleshooting Steps:

  • For the Kinetic Product (Alkylation at the Less Substituted Carbon):

    • Base: Ensure you are using a strong, sterically hindered base like LDA. Prepare the LDA solution fresh for best results.

    • Temperature: Maintain a low temperature (-78 °C) throughout the deprotonation and alkylation steps. Use a cryocool or a well-maintained dry ice/acetone bath.

    • Order of Addition: Add the cyclohexanone derivative slowly to the LDA solution (inverse addition) to ensure the ketone is always in the presence of excess base. This minimizes the chance of proton exchange between the enolate and unreacted ketone.[2]

    • Solvent: Use a dry, aprotic solvent like THF. Ensure all glassware is thoroughly dried to prevent moisture from quenching the enolate.

  • For the Thermodynamic Product (Alkylation at the More Substituted Carbon):

    • Base: Use a smaller, non-hindered base such as NaH, KH, or an alkoxide like NaOEt.

    • Temperature: Allow the reaction to run at a higher temperature (e.g., room temperature or gentle heating) to ensure equilibration to the more stable enolate.

    • Solvent: A solvent that can facilitate proton transfer, like ethanol (B145695) when using sodium ethoxide, can be beneficial.

    • Reaction Time: Allow for a longer reaction time to ensure the equilibrium has been reached.

Data Presentation: Influence of Reaction Conditions on the Alkylation of 2-Methylcyclohexanone (B44802)

BaseSolventTemperature (°C)Product Ratio (2,6- : 2,2-)Control
LDATHF-78>99:1Kinetic
NaHTHF2522:78Thermodynamic
KHTHF2510:90Thermodynamic
NaOEtEtOH2530:70Thermodynamic

Note: Product ratios are approximate and can vary based on the specific substrate and electrophile.

Issue 2: Competing Side Reactions - O-Alkylation, Polyalkylation, and Aldol (B89426) Condensation

Q3: I am observing the formation of an O-alkylated product (enol ether). How can I minimize this?

Possible Cause: The oxygen atom of the enolate is also nucleophilic. The balance between C- and O-alkylation is influenced by the nature of the counter-ion, solvent, and electrophile.

Troubleshooting Steps:

  • Counter-ion: Lithium enolates tend to be more covalent and favor C-alkylation.[8]

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and promoting C-alkylation.[9]

  • Electrophile: "Soft" electrophiles like alkyl iodides are more likely to react at the "soft" carbon center of the enolate, favoring C-alkylation. "Hard" electrophiles like dimethyl sulfate (B86663) are more prone to O-alkylation.[8]

Q4: My reaction is producing di- and poly-alkylated products. How can I favor mono-alkylation?

Possible Cause: The mono-alkylated product can be deprotonated by the base still present in the reaction mixture, leading to further alkylation.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the enolate relative to the alkylating agent.

  • Order of Addition: Add the alkylating agent to the pre-formed enolate solution at a low temperature.

  • Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature to reduce the rate of a second deprotonation.[8]

Q5: I am seeing high molecular weight byproducts, which I suspect are from an aldol condensation. How can I prevent this?

Possible Cause: The enolate can act as a nucleophile and attack the carbonyl group of an unreacted cyclohexanone molecule.

Troubleshooting Steps:

  • Pre-formation of the Enolate: Ensure the deprotonation is complete before adding the alkylating agent. This is especially important when using strong, irreversible bases like LDA.

  • Order of Addition: Slowly add the ketone to the base to maintain a low concentration of the ketone and minimize self-condensation.[6]

  • Low Temperature: Running the reaction at low temperatures (-78 °C) significantly reduces the rate of the aldol reaction.

Experimental Protocols

Protocol 1: Kinetically Controlled Alkylation of 2-Methylcyclohexanone

This protocol is designed to favor alkylation at the C-6 position.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • LDA Formation: In the reaction flask, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form LDA.

  • Enolate Formation: Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.[8]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.[8]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Protocol 2: Thermodynamically Controlled Alkylation of 2-Methylcyclohexanone

This protocol is designed to favor alkylation at the C-2 position.

  • Apparatus Setup: Assemble a flame-dried, round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Enolate Formation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add 2-methylcyclohexanone (1.0 equivalent) dropwise at room temperature.

  • Equilibration: Gently reflux the mixture for 1-2 hours to allow for the equilibration to the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture to room temperature and add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise. Stir the reaction at room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

G cluster_start Starting Material cluster_conditions Choice of Reaction Conditions cluster_enolates Intermediate Enolate cluster_products Alkylation Product start Substituted Cyclohexanone kinetic Kinetic Control - Strong, hindered base (LDA) - Low temp (-78°C) - Aprotic solvent (THF) start->kinetic Deprotonation thermodynamic Thermodynamic Control - Weaker, small base (NaH, NaOEt) - Higher temp (RT to reflux) - Protic or aprotic solvent start->thermodynamic kinetic_enolate Kinetic Enolate (Less Substituted) kinetic->kinetic_enolate thermodynamic_enolate Thermodynamic Enolate (More Substituted) thermodynamic->thermodynamic_enolate kinetic_product Alkylation at Less Hindered Carbon kinetic_enolate->kinetic_product + Electrophile thermodynamic_product Alkylation at More Substituted Carbon thermodynamic_enolate->thermodynamic_product + Electrophile G start Poor Regioselectivity (Mixture of Isomers) check_base Is the base appropriate for the desired outcome? start->check_base check_temp Is the temperature correct? check_base->check_temp Yes kinetic_base Use strong, hindered base (e.g., LDA) check_base->kinetic_base No (for kinetic) thermo_base Use weaker, small base (e.g., NaH) check_base->thermo_base No (for thermodynamic) check_addition Is the order of addition correct? check_temp->check_addition Yes kinetic_temp Maintain low temperature (-78°C) check_temp->kinetic_temp No (for kinetic) thermo_temp Use higher temperature (RT or reflux) check_temp->thermo_temp No (for thermodynamic) kinetic_addition Add ketone to base (inverse addition) check_addition->kinetic_addition No (for kinetic) solution Improved Regioselectivity check_addition->solution Yes kinetic_base->check_temp thermo_base->check_temp kinetic_temp->check_addition thermo_temp->check_addition kinetic_addition->solution

References

Technical Support Center: Enhancing Enamine Formation with Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst-driven enamine formation. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their enamine synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on common catalytic systems, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in enamine formation?

A catalyst, typically an acid or an organocatalyst like proline, accelerates the rate of enamine formation. The reaction involves the condensation of a secondary amine with an aldehyde or ketone, which is an equilibrium process. The catalyst facilitates the dehydration step by making the hydroxyl group of the intermediate carbinolamine a better leaving group (water).[1][2] This shifts the equilibrium toward the enamine product.

Q2: Why is my enamine formation reaction so slow or showing low conversion?

Several factors can lead to slow or incomplete reactions. The most common causes include:

  • Suboptimal pH: The reaction rate is highly pH-dependent.[2][3]

  • Presence of Water: As a product of the reaction, excess water can inhibit the forward reaction and promote the hydrolysis of the enamine back to the starting materials.[1][2]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the secondary amine can slow down the reaction.

  • Inactive Catalyst: The catalyst may have degraded or may not be suitable for the specific substrates.

  • Poor Solubility: If the reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.[2]

Q3: What is the optimal pH for enamine formation, and how do I maintain it?

The optimal pH for enamine formation is typically mildly acidic, around pH 4-5.[2][3]

  • If the pH is too low (highly acidic): The secondary amine becomes protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon.[2][3]

  • If the pH is too high (basic or neutral): The protonation of the carbinolamine intermediate's hydroxyl group is inefficient, making the elimination of water slow.[2][3] You can maintain the optimal pH by using a catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH) or by using an amino acid catalyst like proline, which has a carboxylic acid group.[4]

Q4: How can I effectively remove water from my reaction?

Water removal is crucial for driving the reaction equilibrium towards the enamine product.[1] Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a very effective method.[5]

  • Dehydrating Agents/Water Scavengers: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively adsorb the water produced.[6][7] Other agents like anhydrous MgSO₄ or Na₂SO₄ can also be used.[8]

Troubleshooting Guide

This guide addresses common issues encountered during catalytic enamine formation.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step Explanation
Incorrect pH Verify the pH of your reaction mixture. Add a catalytic amount of a suitable acid (e.g., p-TsOH, acetic acid) if the medium is too neutral or basic.The reaction rate is optimal in a narrow, slightly acidic pH range (4-5).[2][3]
Water Inhibition Ensure anhydrous conditions. Use dry solvents and add a water scavenger like activated molecular sieves, or employ a Dean-Stark trap.[1][6]Water is a byproduct; its presence shifts the equilibrium back to the starting materials.[1]
Catalyst Inactivity Use a fresh batch of catalyst. Consider an alternative catalyst if the current one is unsuitable for your substrates.Catalysts can degrade over time. Some substrates may require specific catalysts for efficient conversion.
Low Reaction Temperature Increase the reaction temperature. Refluxing is common for these reactions, especially when removing water azeotropically.Higher temperatures can help overcome the activation energy barrier, particularly with sterically hindered substrates.
Starting Material Purity Check the purity of your aldehyde/ketone and amine. Impurities can interfere with the reaction.Impurities might act as catalyst poisons or participate in side reactions.

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step Explanation
Aldol (B89426) Condensation Add the aldehyde/ketone slowly to the mixture of the amine and catalyst. Consider running the reaction at a lower temperature if feasible.Aldehydes and ketones, especially aldehydes, can undergo self-condensation as a side reaction.[2][4]
Polymerization Use the enamine product in the subsequent step as soon as it is formed (in situ), or purify it carefully and store it under an inert atmosphere.Some enamines, particularly those derived from pyrrolidine (B122466), can be unstable and prone to polymerization.[8]
Double Alkylation/Acylation Use the enamine as a milder alternative to enolates for mono-alkylation/acylation.Enamine synthesis provides a good method to achieve mono-functionalization and avoid poly-alkylation that can occur with strong bases.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical performance data for common catalytic systems in enamine formation. Note that yields and reaction times are highly dependent on the specific substrates, solvent, and temperature.

Catalyst SystemTypical Catalyst Loading (mol%)Typical Reaction Time (hours)Typical Yield (%)Notes
Pyrrolidine / p-TsOH 1-54-1280-95A classic and generally efficient method, often requiring azeotropic water removal.[5]
(S)-Proline 10-302-2470-95Widely used in asymmetric synthesis; acts as both the amine source and acid catalyst.[4][9]
Morpholine / p-TsOH 1-56-1875-90Often used when a less reactive, more stable enamine is desired.[8]
Silica-Alumina Catalyst N/A (Solid Catalyst)2-8>90Used with molecular sieves at room temperature; catalyst can be regenerated.[6]

Visualizations

Catalytic Cycle of Enamine Formation

Catalytic_Cycle cluster_main Catalytic Cycle Ketone Ketone/Aldehyde (R₂C=O) Amine Secondary Amine (R'₂NH) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + R'₂NH Amine->Carbinolamine Catalyst_In Catalyst (H⁺) Catalyst_In->Carbinolamine Protonation Iminium Iminium Ion Carbinolamine->Iminium - H₂O Enamine Enamine Product Iminium->Enamine - H⁺ (Deprotonation) Water H₂O Iminium->Water Catalyst_Out Catalyst (H⁺) Enamine->Catalyst_Out Catalyst_Out->Catalyst_In Regeneration

Caption: General catalytic cycle for acid-catalyzed enamine formation.

Troubleshooting Workflow for Low Enamine Yield

Troubleshooting_Workflow Start Start: Low Enamine Yield Check_H2O Is water being effectively removed? (e.g., Dean-Stark, Mol. Sieves) Start->Check_H2O Implement_H2O_Removal Implement/Optimize Water Removal Check_H2O->Implement_H2O_Removal No Check_pH Is the pH optimal (4-5)? Check_H2O->Check_pH Yes Implement_H2O_Removal->Check_pH Adjust_pH Adjust pH with Acid Catalyst Check_pH->Adjust_pH No Check_Reagents Are reagents pure and catalyst active? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify Reagents / Use Fresh Catalyst Check_Reagents->Purify_Reagents No Check_Conditions Are temperature/concentration optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Increase Temp. / Adjust Concentration Check_Conditions->Optimize_Conditions No Success Success: Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield enamine synthesis.

Key Experimental Protocols

Protocol 1: General Enamine Synthesis using Pyrrolidine and p-TsOH

This protocol describes the formation of an enamine from a ketone using pyrrolidine as the secondary amine and p-toluenesulfonic acid as the catalyst, with azeotropic removal of water.

Materials:

  • Ketone (e.g., 2,2-diphenyl-cyclopentanone, 1.0 eq)

  • Pyrrolidine (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02-0.05 eq)

  • Anhydrous Toluene

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle

Procedure:

  • Set up the Dean-Stark apparatus with a round-bottom flask and reflux condenser. Ensure all glassware is dry.

  • To the flask, add the ketone (1.0 eq), anhydrous toluene (to give a concentration of approx. 0.4 M), pyrrolidine (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.025 eq).[5]

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting ketone. The reaction is typically complete in 4-6 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude enamine is often used directly in the next step without further purification. If purification is required, it can be done via vacuum distillation, but care must be taken as some enamines are unstable.

Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction (via Enamine Intermediate)

This protocol outlines a general procedure for an intermolecular aldol reaction where (S)-proline catalyzes the formation of an enamine intermediate from a ketone, which then reacts with an aldehyde.

Materials:

  • Ketone (e.g., Acetone (B3395972), used as solvent and reactant)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)

  • (S)-Proline (0.2-0.3 eq)

  • Anhydrous DMSO or Acetone

Procedure:

  • To a dry reaction vial, add the aldehyde (1.0 eq) and (S)-proline (0.3 eq).[4]

  • Add the anhydrous ketone (if different from the solvent) and the solvent (e.g., DMSO). If using a ketone like acetone as the reactant, it can often serve as the solvent as well.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC for the disappearance of the aldehyde. Reactions can take from a few hours to a full day.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral β-hydroxyketone.

References

Validation & Comparative

A Comparative Guide to 1-Pyrrolidino-1-cyclohexene and Morpholine Enamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical reagent is pivotal to the success of a synthetic pathway. Enamines, key intermediates in the renowned Stork enamine synthesis, offer a milder alternative to traditional enolate chemistry for the alkylation and acylation of carbonyl compounds. Among the most commonly employed enamines are those derived from pyrrolidine (B122466) and morpholine (B109124). This guide provides an objective comparison of the performance of 1-pyrrolidino-1-cyclohexene and its morpholine analogue, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic applications.

Reactivity and Performance: A Head-to-Head Comparison

The fundamental difference between this compound and 1-morpholino-1-cyclohexene lies in their nucleophilicity, which directly impacts their reactivity in key synthetic transformations such as alkylation, acylation, and Michael additions.

This compound , derived from the secondary amine pyrrolidine, is widely recognized as the more reactive of the two enamines. The nitrogen atom in the pyrrolidine ring possesses a higher degree of p-character in its lone pair of electrons, leading to greater electron donation into the double bond. This enhanced electron density on the β-carbon of the enamine results in a more nucleophilic species. Consequently, this compound generally provides higher yields and/or requires milder reaction conditions in various synthetic applications.

Conversely, 1-morpholino-1-cyclohexene , derived from morpholine, is a less reactive nucleophile. The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron-donating ability of the nitrogen atom. This diminished nucleophilicity often translates to lower yields or the need for more forcing reaction conditions when compared to its pyrrolidine counterpart. However, this reduced reactivity can be advantageous in certain scenarios, potentially offering greater selectivity and minimizing side reactions.

While a comprehensive, direct comparative study with extensive quantitative data in a single source is scarce in the readily available literature, the general consensus in the chemical community, supported by numerous individual studies, points to the superior reactivity of pyrrolidine enamines. For instance, in Michael addition reactions, pyrrolidine-based catalysts are often preferred for promoting the condensation of aldehydes and ketones with electrophiles.[1]

Data Presentation: Performance in Key Reactions

To illustrate the practical implications of the differing reactivities, the following table summarizes expected relative performance based on established chemical principles and qualitative observations from the literature. It is important to note that specific yields are highly dependent on the substrate, electrophile, and reaction conditions.

Reaction TypeElectrophile ExampleThis compound Performance1-Morpholino-1-cyclohexene PerformanceKey Considerations
Alkylation Methyl IodideGenerally higher yields and faster reaction rates.Generally lower yields and slower reaction rates. May require more forcing conditions.Pyrrolidine enamines are preferred for efficient alkylation.
Acylation Benzoyl ChlorideHigh yields of the corresponding 1,3-diketone after hydrolysis.Moderate to good yields, may require a catalyst or longer reaction times.The higher reactivity of the pyrrolidine enamine is advantageous for acylation.
Michael Addition Methyl Vinyl KetoneEfficient reaction to form the 1,5-dicarbonyl compound after hydrolysis.Less efficient, may result in lower yields or require activation.Pyrrolidine enamines are generally the reagent of choice for Michael additions.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. Below are established protocols for the synthesis of both this compound and 1-morpholino-1-cyclohexene, as well as a general procedure for their application in Stork enamine alkylation.

Synthesis of this compound

Method: A mixture of cyclohexanone (B45756) (10.0 g, 0.102 mol), pyrrolidine (10.8 g, 0.152 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in 100 mL of toluene (B28343) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by the amount of water collected. Once the theoretical amount of water has been collected (approximately 1.8 mL), the reaction mixture is cooled to room temperature. The toluene is removed under reduced pressure, and the resulting crude enamine is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Synthesis of 1-Morpholino-1-cyclohexene

Method: A solution of cyclohexanone (147 g, 1.50 mol), morpholine (157 g, 1.80 mol), and p-toluenesulfonic acid (1.5 g) in 300 mL of toluene is heated to reflux in a flask equipped with a water separator and a reflux condenser. The separation of water commences immediately and is typically complete within 4 to 5 hours. After cooling, the reaction mixture is distilled. Toluene is first removed at atmospheric pressure, followed by vacuum distillation of the residue to afford 1-morpholino-1-cyclohexene as a colorless liquid.

General Protocol for Stork Enamine Alkylation

Step 1: Enamine Formation: The respective enamine (this compound or 1-morpholino-1-cyclohexene) is prepared as described above.

Step 2: Alkylation: The purified enamine (1.0 equivalent) is dissolved in an aprotic solvent such as dioxane or benzene (B151609) under an inert atmosphere. The alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) is then added, and the mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the electrophile. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Hydrolysis: Upon completion of the alkylation, the reaction mixture is cooled, and an aqueous acid solution (e.g., 10% hydrochloric acid) is added. The mixture is stirred vigorously to hydrolyze the intermediate iminium salt. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude α-alkylated ketone can be purified by distillation or chromatography.

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows discussed in this guide.

Stork_Enamine_Synthesis Ketone Cyclohexanone Enamine Enamine Ketone->Enamine + Amine, -H₂O Amine Secondary Amine (Pyrrolidine or Morpholine) Iminium Iminium Salt Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., R-X) Alkylated_Ketone α-Alkylated Ketone Iminium->Alkylated_Ketone + H₂O H2O H₂O, H⁺

Caption: General workflow of the Stork enamine synthesis.

Reactivity_Comparison cluster_pyrrolidine This compound cluster_morpholine 1-Morpholino-1-cyclohexene Pyrrolidine Higher p-character of N lone pair Pyrrolidine_Nucleophilicity Increased Nucleophilicity Pyrrolidine->Pyrrolidine_Nucleophilicity Pyrrolidine_Reactivity Higher Reactivity (Higher Yields) Pyrrolidine_Nucleophilicity->Pyrrolidine_Reactivity Morpholine Inductive effect of Oxygen Morpholine_Nucleophilicity Decreased Nucleophilicity Morpholine->Morpholine_Nucleophilicity Morpholine_Reactivity Lower Reactivity (Lower Yields) Morpholine_Nucleophilicity->Morpholine_Reactivity

Caption: Factors influencing the reactivity of pyrrolidine vs. morpholine enamines.

Conclusion

References

A Comparative Guide to Pyrrolidine, Piperidine, and Morpholine for Enamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of enamines from secondary amines and carbonyl compounds is a cornerstone of modern organic synthesis, enabling a wide range of carbon-carbon bond-forming reactions. The choice of the secondary amine is critical as it significantly influences the rate of formation, stability, and reactivity of the resulting enamine. This guide provides an objective comparison of three commonly used cyclic secondary amines—pyrrolidine (B122466), piperidine, and morpholine (B109124)—in the context of enamine synthesis, supported by experimental data and detailed protocols.

Executive Summary

Pyrrolidine, piperidine, and morpholine each offer distinct advantages and disadvantages in enamine formation, primarily dictated by their electronic and steric properties.

  • Pyrrolidine typically forms enamines the fastest and these enamines are often the most nucleophilic, making them highly reactive in subsequent alkylation or acylation reactions. This high reactivity is attributed to the planarity of the five-membered ring, which maximizes p-orbital overlap between the nitrogen lone pair and the double bond.

  • Piperidine , a six-membered ring, forms enamines at a moderate rate. The resulting enamines are generally less reactive than their pyrrolidine counterparts due to increased steric hindrance and less favorable orbital overlap.

  • Morpholine , containing an oxygen atom in the ring, exhibits unique reactivity. The electron-withdrawing effect of the oxygen atom can decrease the nucleophilicity of the resulting enamine. However, studies have shown that morpholine can, in some cases, lead to faster reaction rates in enamine formation compared to piperidine, potentially due to conformational effects.[1]

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for pyrrolidine, piperidine, and morpholine in enamine formation based on available experimental data.

Table 1: Relative Rates of Enamine Formation with Cyclohexanone (B45756)

Secondary AmineRelative Rate of FormationReference
PyrrolidineFastest[2]
Morpholine~10 times faster than piperidine[1]
PiperidineSlowest of the three[1]

Table 2: Typical Reaction Conditions and Yields for Enamine Synthesis with Cyclohexanone

Secondary AmineTypical Reaction TimeTypical YieldReference
Pyrrolidine3.5 - 12 hours88 - 93%[3]
Piperidine~5 hours~85%[4]
Morpholine4 - 5 hours72 - 80%[5]

Table 3: Properties of the Amines and Their Corresponding Enamines

PropertyPyrrolidinePiperidineMorpholine
pKa of Amine11.2711.128.33
Ring Size5-membered6-membered6-membered
Enamine NucleophilicityHighModerateModerate to Low
Enamine StabilityLess Stable, More ReactiveModerately StableModerately Stable

Experimental Protocols

The following are representative experimental protocols for the synthesis of enamines from cyclohexanone using pyrrolidine, piperidine, and morpholine. These protocols are standardized for comparison.

General Reaction Setup

A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere. The flask is charged with the carbonyl compound, the secondary amine, an acid catalyst, and a solvent capable of forming an azeotrope with water (e.g., toluene (B28343) or benzene). The reaction mixture is heated to reflux, and the progress is monitored by the collection of water in the Dean-Stark trap.

Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

Materials:

  • Cyclohexanone (0.200 mol, 20.0 g)

  • Pyrrolidine (1.00 mol, 84.0 mL)

  • Anhydrous Magnesium Sulfate (B86663) (120 g) or p-Toluenesulfonic acid (catalytic)

  • Cyclohexane or Toluene (250 mL)

Procedure:

  • Dissolve cyclohexanone in the chosen solvent in the reaction flask.

  • Add the dehydrating agent (if used) or the acid catalyst.

  • Add pyrrolidine dropwise to the mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (if using an acid catalyst) or stir overnight at room temperature (if using a dehydrating agent).[3]

  • After cooling, the reaction mixture is filtered (if a solid dehydrating agent was used) or washed with a saturated sodium bicarbonate solution and then water to remove the acid catalyst.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude enamine is purified by vacuum distillation.

Protocol 2: Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine

Materials:

  • Cyclohexanone (approx. 0.35 mol, 34.5 mL)

  • Piperidine (approx. 0.40 mol, 39.6 mL)

  • p-Toluenesulfonic acid (500 mg)

  • Toluene (100 mL)

Procedure:

  • Combine cyclohexanone, piperidine, p-toluenesulfonic acid, and toluene in the reaction flask.[4]

  • Heat the mixture to reflux until approximately 5.4 mL of water has been collected in the Dean-Stark trap (approx. 5 hours).[4]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with water to remove the catalyst.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the toluene by distillation under reduced pressure to yield the crude enamine.

  • Purify the product by vacuum distillation.[4]

Protocol 3: Synthesis of 4-(Cyclohex-1-en-1-yl)morpholine

Materials:

  • Cyclohexanone (1.50 mol, 147 g)

  • Morpholine (1.80 mol, 157 g)

  • p-Toluenesulfonic acid (1.5 g)

  • Toluene (300 mL)

Procedure:

  • In a 1-liter round-bottom flask, combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene.[5]

  • Heat the solution to reflux. Water separation should begin immediately. Continue refluxing for 4-5 hours until water evolution ceases.[5]

  • After cooling the reaction mixture, set up for distillation.

  • Remove the majority of the toluene at atmospheric pressure.

  • Distill the remaining residue under vacuum to collect 1-morpholino-1-cyclohexene. The product is a colorless liquid.[5] The reported yield is between 72-80%.[5]

Mandatory Visualizations

Logical Relationship of Factors Influencing Enamine Formation

EnamineFormationFactors cluster_amine Secondary Amine Properties cluster_carbonyl Carbonyl Compound Properties cluster_outcome Reaction Outcome Amine Secondary Amine (Pyrrolidine, Piperidine, Morpholine) Sterics Steric Hindrance Amine->Sterics Electronics Electronic Effects (Nitrogen Basicity/p-character) Amine->Electronics Rate Rate of Formation Sterics->Rate influences Electronics->Rate influences Reactivity Enamine Reactivity (Nucleophilicity) Electronics->Reactivity determines Carbonyl Carbonyl Compound CarbonylSterics Steric Hindrance at Carbonyl Carbonyl->CarbonylSterics CarbonylSterics->Rate influences Stability Enamine Stability Stability->Reactivity inversely related to

Caption: Factors influencing the rate, stability, and reactivity of enamine formation.

Experimental Workflow for Enamine Synthesis

EnamineSynthesisWorkflow start Start: Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) reactants Charge Flask: - Carbonyl Compound - Secondary Amine - Solvent - Acid Catalyst start->reactants reflux Heat to Reflux Azeotropic Removal of Water reactants->reflux monitor Monitor Water Collection reflux->monitor workup Reaction Workup: - Cool - Wash with Base/Water - Dry Organic Layer monitor->workup Reaction Complete purify Purification: - Remove Solvent (Rotovap) - Vacuum Distillation workup->purify end End: Characterize Pure Enamine purify->end

Caption: A generalized experimental workflow for the synthesis of enamines.

Signaling Pathway: Mechanism of Acid-Catalyzed Enamine Formation

EnamineFormationMechanism node1 Carbonyl Compound Protonation (Acid Catalyst) node2 Protonated Carbonyl Nucleophilic Attack by Secondary Amine node1:f1->node2:f0 node3 Tetrahedral Intermediate (Oxonium Ion) Proton Transfer node2:f1->node3:f0 node4 Carbinolamine Protonation of Hydroxyl Group node3:f1->node4:f0 node5 Protonated Carbinolamine Elimination of Water node4:f1->node5:f0 node6 Iminium Ion Deprotonation at α-Carbon node5:f1->node6:f0 node7 Enamine Product node6:f1->node7:f0

Caption: The step-by-step mechanism of acid-catalyzed enamine formation.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-Alkylcyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—for the positive identification of 2-alkylcyclohexanones and their differentiation from potential isomeric impurities, such as 3-alkylcyclohexanones and 2-alkenylcyclohexanones.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected quantitative data from various spectroscopic methods, highlighting the key differences that enable structural elucidation.

Table 1: Comparative Infrared (IR) Spectroscopy Data

Functional Group2-Alkylcyclohexanone3-Alkylcyclohexanone2-AlkenylcyclohexanoneKey Differentiating Features
C=O Stretch ~1715 cm⁻¹ (strong, sharp)[1]~1715 cm⁻¹ (strong, sharp)[1]~1685-1666 cm⁻¹ (strong, sharp)[1]The carbonyl stretch in the 2-alkenyl isomer is at a lower wavenumber due to conjugation with the C=C double bond.[1]
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in all three, not a primary differentiating feature.
C=C Stretch N/AN/A~1650 cm⁻¹ (medium)The presence of this peak is a clear indicator of the alkenyl isomer.
=C-H Stretch (sp²) N/AN/A~3010-3100 cm⁻¹ (medium)Confirms the presence of a C=C double bond.

Table 2: Comparative ¹H NMR Spectroscopy Data (Predicted in CDCl₃)

Proton Environment2-Alkylcyclohexanone3-Alkylcyclohexanone2-AlkenylcyclohexanoneKey Differentiating Features
-CH- (adjacent to C=O) Multiplet, ~2.8-3.0 ppm[2]Multiplet, ~2.2-2.5 ppmMultiplet, ~5.8-6.0 ppm (vinylic)The chemical shift of the proton alpha to the carbonyl is significantly different. In the 2-alkenyl isomer, this proton is vinylic and deshielded.
-CH₂- (adjacent to C=O) Multiplets, ~2.2-2.5 ppm[2]Multiplet, ~2.2-2.5 ppmMultiplet, ~2.3-2.5 ppmOverlapping signals, less useful for direct differentiation.
Alkyl Group Protons Dependent on alkyl group structureDependent on alkyl group structureDependent on alkyl group structureThe splitting patterns will be informative but depend on the specific alkyl group.
Vinylic Protons N/AN/ADoublet of doublets, ~6.7-6.9 ppmThe presence of signals in the vinylic region is characteristic of the 2-alkenyl isomer.

Table 3: Comparative ¹³C NMR Spectroscopy Data (Predicted in CDCl₃)

Carbon Environment2-Alkylcyclohexanone3-Alkylcyclohexanone2-AlkenylcyclohexanoneKey Differentiating Features
C=O (Carbonyl) ~210-215 ppm[3]~210-215 ppm[3]~200 ppmThe carbonyl carbon in the conjugated system of the 2-alkenyl isomer is shifted upfield.
-CH- (adjacent to C=O) ~50-60 ppm[2]~40-50 ppm~125-130 ppm (vinylic)The chemical shift of the carbon bearing the alkyl group is a key differentiator. It is significantly downfield in the 2-alkenyl isomer.
-CH₂- (adjacent to C=O) ~40-45 ppm~40-45 ppm~38-42 ppmMinor shifts, less diagnostic.
Alkyl Group Carbons Dependent on alkyl group structureDependent on alkyl group structureDependent on alkyl group structureWill be present in all spectra.
Vinylic Carbons N/AN/A~150-160 ppmThe presence of two signals in the vinylic region is definitive for the 2-alkenyl isomer.

Table 4: Comparative Mass Spectrometry (Electron Ionization) Data

Fragmentation2-Alkylcyclohexanone3-Alkylcyclohexanone2-AlkenylcyclohexanoneKey Differentiating Features
Molecular Ion (M⁺) Present, intensity variesPresent, intensity variesOften more intense due to conjugated systemMolecular weight will be the same for positional isomers.
Alpha-Cleavage Loss of alkyl group; Loss of C₂H₄ (from ring)[4]Loss of C₃H₇ (from ring)Retro-Diels-Alder reaction is characteristicThe fragmentation patterns resulting from cleavage adjacent to the carbonyl group will differ significantly.[5]
McLafferty Rearrangement Possible if alkyl chain is long enough (≥ 3 carbons)[5]Possible if alkyl chain is long enough (≥ 3 carbons)[5]Less likely to be a primary fragmentation pathwayThis can be a useful indicator for longer alkyl chains.
Base Peak Often m/z = 55 or a fragment from alpha-cleavage[6]Dependent on fragmentation pathwaysOften related to the retro-Diels-Alder fragmentationThe most abundant fragment ion can be a key identifier.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be made by grinding a small amount of the compound with KBr and pressing it into a thin, transparent disk.[7]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the infrared beam path, and the spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[3]

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

3. Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.[4]

  • Ionization: Electron Ionization (EI) is a standard technique that provides detailed structural information through characteristic fragmentation patterns.[4]

  • Instrumentation: A mass spectrometer capable of providing high-resolution mass data is advantageous for determining the elemental composition of the molecular ion and fragments.

  • Data Acquisition: The mass spectrum is recorded, plotting the mass-to-charge ratio (m/z) of the ions against their relative abundance.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a 2-alkylcyclohexanone structure.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound (Presumed 2-Alkylcyclohexanone) B IR Spectroscopy A->B C Check for C=O stretch (~1715 cm⁻¹) B->C D ¹H & ¹³C NMR Spectroscopy C->D C=O Present I Inconsistent Data: Re-evaluate Structure C->I C=O Absent or Shifted (e.g., ~1670 cm⁻¹) E Analyze Chemical Shifts & Coupling (Confirm substitution pattern) D->E F Mass Spectrometry E->F Data Consistent E->I Inconsistent Shifts/ Coupling G Determine Molecular Weight & Fragmentation Pattern F->G H Structure Confirmed: 2-Alkylcyclohexanone G->H MW & Fragments Match G->I Incorrect MW or Unexpected Fragments

Caption: Workflow for spectroscopic confirmation of 2-alkylcyclohexanone structure.

References

A Comparative Guide to the Validation of Stork Enamine Reaction Products Using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stork enamine reaction is a cornerstone in synthetic organic chemistry, enabling the α-alkylation and α-acylation of aldehydes and ketones.[1][2][3] The validation of the resulting products is a critical step to ensure reaction success, purity, and yield. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of GC-MS with other common analytical methods for the validation of Stork enamine reaction products, supported by detailed experimental protocols.

Performance Comparison: GC-MS vs. Alternative Methods

The choice of analytical technique for the validation of Stork enamine reaction products depends on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high throughput. While GC-MS is a versatile and powerful tool, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer unique advantages.

Analytical ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Separation, identification, and quantification of volatile and semi-volatile compounds.Structural elucidation and quantification.Separation and quantification of non-volatile or thermally labile compounds.
Sensitivity High (picogram to femtogram range).Moderate to low.High, especially with sensitive detectors (e.g., UV, FLD).
Specificity Very high, provides mass fragmentation patterns for structural confirmation.Very high, provides detailed structural information.Moderate to high, depending on the detector.
Sample Preparation Often requires derivatization for polar analytes to increase volatility.Simple, non-destructive.Can be used directly for many samples, may require filtration.
Quantitative Analysis Excellent with the use of an internal standard.[4][5]Excellent (qNMR), provides absolute quantification.[6][7]Excellent with proper calibration.
Throughput Moderate to high, depends on chromatographic runtime.Low to moderate.High, especially with modern UPLC systems.
Cost Moderate instrument cost, moderate running costs.High instrument cost, low running costs.Moderate instrument cost, moderate running costs.
Limitations Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation.Lower sensitivity compared to MS-based methods.Lower resolution for complex mixtures compared to GC.

Experimental Protocols

I. Stork Enamine Reaction: Synthesis of 2-Allylcyclohexanone (B1266257) (Illustrative Example)

This protocol describes a typical Stork enamine reaction for the synthesis of 2-allylcyclohexanone.

Materials:

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine.

  • Alkylation: Dissolve the crude enamine in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C and add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Hydrolysis: Add 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-allylcyclohexanone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

II. GC-MS Analysis of 2-Allylcyclohexanone

This protocol outlines the validation of the synthesized 2-allylcyclohexanone using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of the purified 2-allylcyclohexanone in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards with known concentrations of a certified reference standard of 2-allylcyclohexanone.

  • Add a suitable internal standard (e.g., dodecane) at a fixed concentration to all samples and calibration standards.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • Qualitative Analysis: Identify the 2-allylcyclohexanone peak in the total ion chromatogram (TIC) by its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).

  • Quantitative Analysis: Determine the purity of the product by calculating the peak area percentage of the 2-allylcyclohexanone peak relative to the total peak area of all components in the chromatogram. For accurate quantification of the reaction yield, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Calculate the concentration of 2-allylcyclohexanone in the reaction product sample from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the Stork enamine reaction and its subsequent validation by GC-MS.

Stork_Enamine_Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Ketone Ketone/ Aldehyde Enamine Enamine Formation Ketone->Enamine Amine Secondary Amine Amine->Enamine Alkylation Alkylation/ Acylation Enamine->Alkylation AlkylatingAgent Alkylating/ Acylating Agent AlkylatingAgent->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis CrudeProduct Crude Product Hydrolysis->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Purified Product Purification->PureProduct SamplePrep Sample Preparation PureProduct->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Purity & Yield) GCMS->DataAnalysis

Caption: Workflow of Stork enamine synthesis and GC-MS validation.

GCMS_Validation_Logic cluster_input Input cluster_process GC-MS Process cluster_output Output & Interpretation ReactionProduct Reaction Product Injection Injection ReactionProduct->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Purity Purity Assessment (% Area) Chromatogram->Purity Yield Yield Calculation (with Internal Standard) Chromatogram->Yield

References

Comparative Reactivity of Enamines in Michael Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enamine reactivity is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the performance of various enamines in Michael additions, supported by experimental data, detailed protocols, and mechanistic diagrams.

Enamines, the nitrogen analogs of enols, are versatile nucleophiles in carbon-carbon bond-forming reactions, most notably in the Stork enamine synthesis, which includes their conjugate addition to α,β-unsaturated carbonyl compounds (Michael addition). The reactivity of an enamine is intricately linked to its structure, which is determined by the parent carbonyl compound and the secondary amine from which it is derived. These structural variations influence the enamine's electronic and steric properties, thereby dictating its nucleophilicity and the stereochemical outcome of the Michael addition.

Comparative Performance of Enamines in Michael Additions

The choice of the secondary amine and the carbonyl precursor significantly impacts the yield and reaction rate of the Michael addition. Generally, enamines derived from cyclic secondary amines exhibit distinct reactivity profiles.

Influence of the Secondary Amine

The nucleophilicity of the enamine is heavily influenced by the nature of the secondary amine. Pyrrolidine-derived enamines are often more reactive than their piperidine (B6355638) or morpholine (B109124) counterparts. This is attributed to the greater p-character of the nitrogen lone pair in the five-membered ring of pyrrolidine (B122466), which enhances its ability to donate electron density into the double bond, thus increasing the nucleophilicity of the β-carbon. In contrast, the presence of the electron-withdrawing oxygen atom in morpholine reduces the nucleophilicity of the corresponding enamine.

Enamine Donor (from Cyclohexanone)Michael AcceptorProductYield (%)
PyrrolidineMethyl vinyl ketone2-(2-oxobutyl)cyclohexan-1-one85
PiperidineMethyl vinyl ketone2-(2-oxobutyl)cyclohexan-1-one75
MorpholineMethyl vinyl ketone2-(2-oxobutyl)cyclohexan-1-one60
PyrrolidineAcrylonitrile2-(2-cyanoethyl)cyclohexan-1-one90
MorpholineAcrylonitrile2-(2-cyanoethyl)cyclohexan-1-one78

Table 1: Comparison of yields for the Michael addition of different cyclohexanone (B45756) enamines to α,β-unsaturated acceptors. The data illustrates the generally higher reactivity of pyrrolidine enamines.

Influence of the Carbonyl Precursor

The structure of the parent ketone or aldehyde also plays a crucial role in the reactivity of the resulting enamine. Enamines derived from cyclic ketones, such as cyclohexanone and cyclopentanone (B42830), are widely used. Generally, cyclohexanone-derived enamines are found to be effective Michael donors.

In the context of asymmetric Michael additions, the choice of the carbonyl precursor can influence stereoselectivity. For instance, in organocatalyzed Michael additions of ketones to nitroolefins, cyclohexanone often provides higher yields and stereoselectivities compared to cyclopentanone or acyclic ketones like acetone.[1]

Ketone PrecursorSecondary AmineMichael Acceptor (β-nitrostyrene)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
CyclohexanonePyrrolidinetrans-β-Nitrostyrene9595:598
CyclopentanonePyrrolidinetrans-β-Nitrostyrene8892:895
AcetonePyrrolidinetrans-β-Nitrostyrene75-90

Table 2: Comparative data for the asymmetric Michael addition of different ketone-derived enamines to trans-β-nitrostyrene, highlighting the superior performance of cyclohexanone-derived enamines in this specific reaction.[1]

Experimental Protocols

The following are representative experimental protocols for the formation of enamines and their subsequent use in Michael addition reactions (Stork Enamine Synthesis).

General Procedure for Enamine Formation
  • Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • Reagents: The ketone (1.0 eq.) and the secondary amine (1.2 eq.) are dissolved in a suitable solvent (e.g., toluene (B28343) or benzene). A catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01 eq.) is added.

  • Reaction: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude enamine is often used in the next step without further purification.

General Procedure for the Stork Enamine Michael Addition
  • Setup: A round-bottom flask is charged with the crude enamine (1.0 eq.) and dissolved in an appropriate solvent (e.g., THF, dioxane, or benzene) under a nitrogen atmosphere.

  • Addition of Michael Acceptor: The Michael acceptor (1.0 eq.) is added to the enamine solution at room temperature or cooled to 0 °C, depending on the reactivity of the substrates.

  • Reaction: The reaction mixture is stirred at the chosen temperature and monitored by TLC or GC-MS.

  • Hydrolysis: Upon completion of the Michael addition, the reaction is quenched by the addition of aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of NH4Cl. The mixture is stirred until the intermediate iminium salt is fully hydrolyzed to the corresponding dicarbonyl product.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]

Mechanistic Insights

The Stork enamine reaction proceeds through a well-established pathway involving the formation of the enamine, its nucleophilic attack on the Michael acceptor, and subsequent hydrolysis of the resulting iminium salt.

Michael_Addition_Workflow Experimental Workflow for Stork Enamine Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Ketone, Secondary Amine, & Solvent start->reagents catalyst Add Acid Catalyst (e.g., p-TSA) reagents->catalyst reflux Heat to Reflux (Azeotropic Removal of Water) catalyst->reflux enamine_formation Enamine Formation reflux->enamine_formation add_acceptor Add Michael Acceptor enamine_formation->add_acceptor michael_addition Michael Addition add_acceptor->michael_addition hydrolysis Aqueous Acidic Hydrolysis michael_addition->hydrolysis extraction Extraction & Drying hydrolysis->extraction purification Column Chromatography extraction->purification end Final Product purification->end

Caption: A flowchart illustrating the key stages of a typical Stork enamine Michael addition experiment.

The nucleophilicity of the enamine is a key determinant of its reactivity. This is governed by the degree of delocalization of the nitrogen lone pair into the C=C double bond, which in turn is influenced by the steric and electronic nature of the substituents on the nitrogen and the double bond.

Enamine_Reactivity_Factors Factors Influencing Enamine Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Enamine Reactivity in Michael Addition amine_nature Nature of Secondary Amine (e.g., Pyrrolidine vs. Morpholine) amine_nature->reactivity carbonyl_substituents Substituents on Parent Carbonyl carbonyl_substituents->reactivity amine_bulk Bulk of Secondary Amine amine_bulk->reactivity carbonyl_structure Structure of Parent Carbonyl (Acyclic vs. Cyclic) carbonyl_structure->reactivity

Caption: A diagram showing the interplay of electronic and steric factors that determine enamine reactivity.

References

alternative reagents to 1-Pyrrolidino-1-cyclohexene for ketone alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective formation of carbon-carbon bonds at the α-position of ketones is a cornerstone of molecular construction. The Stork enamine alkylation, using reagents like 1-pyrrolidino-1-cyclohexene, has long been a reliable method. However, the landscape of synthetic organic chemistry is ever-evolving, offering a diverse toolkit of alternative reagents and methodologies that provide distinct advantages in terms of efficiency, selectivity, and reaction conditions. This guide presents an objective comparison of key alternatives to this compound for ketone alkylation, supported by experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.

Overview of Ketone Alkylation Strategies

The α-alkylation of ketones fundamentally relies on the generation of a nucleophilic enol or enolate species that subsequently reacts with an electrophilic alkylating agent. The choice of reagent and reaction conditions dictates the regioselectivity, stereoselectivity, and overall efficiency of this transformation. This guide will explore the following prominent alternatives to the classic Stork enamine synthesis:

  • Direct Enolate Alkylation: The archetypal method involving the direct deprotonation of the ketone.

  • Asymmetric Catalysis: Modern approaches that utilize chiral catalysts to achieve high levels of enantioselectivity.

    • Organocatalytic SOMO Activation

    • Photo-organocatalysis

    • Chiral Auxiliaries

  • Green Alkylation with Alcohols: Sustainable methods that employ alcohols as alkylating agents.

Performance Comparison of Ketone Alkylation Methods

The following tables summarize the quantitative performance of this compound and its alternatives in representative ketone alkylation reactions.

Table 1: Comparison of Achiral Ketone Alkylation Methods

MethodKetoneAlkylating AgentReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
Stork Enamine Cyclohexanone (B45756)Benzyl (B1604629) bromidePyrrolidineBenzeneReflux1275[1]
Kinetic Enolate 2-MethylcyclohexanoneBenzyl bromideLDATHF-78 to 0278-85[2]
Thermodynamic Enolate 2-MethylcyclohexanoneBenzyl bromideNaHDMEReflux454-58[3]
Pd/C-Catalyzed AcetophenoneBenzyl alcohol5 mol% Pd/C, K₃PO₄Toluene1002493[4]
Catalyst-Free Dehydrative 2-Octanone1-ButanolNaOHNone1801285[1]

Table 2: Comparison of Asymmetric Ketone Alkylation Methods

MethodKetoneAlkylating AgentCatalyst/AuxiliarySolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
SOMO Catalysis CyclohexanoneAllyltrimethylsilaneImidazolidinoneDME-2028590[5]
Photo-organocatalysis CyclohexanoneDiethyl 2-bromomalonate9-Amino-9-deoxy-epi-cinchona alkaloidToluene25188584[6]
SAMP Hydrazone 3-PentanoneEthyl iodideSAMPEther-110 to RT1256-58 (overall)≥97[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Stork Enamine Alkylation (Baseline)

This protocol describes the alkylation of cyclohexanone with benzyl bromide via a this compound intermediate.

Experimental Workflow: Stork Enamine Alkylation

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis ketone Cyclohexanone enamine_formation Mix & Reflux (Benzene, p-TsOH) ketone->enamine_formation amine Pyrrolidine amine->enamine_formation enamine This compound enamine_formation->enamine alkylation Add & Reflux (Benzene) enamine->alkylation alkyl_halide Benzyl Bromide alkyl_halide->alkylation iminium_salt Iminium Salt Intermediate alkylation->iminium_salt hydrolysis Aqueous Workup (H₂O, H⁺) iminium_salt->hydrolysis product 2-Benzylcyclohexanone hydrolysis->product cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone 2-Methylcyclohexanone k_conditions LDA, THF -78 °C ketone->k_conditions t_conditions NaH, DME Reflux ketone->t_conditions k_enolate Less Substituted Enolate (Kinetic Product) k_conditions->k_enolate Fast, Irreversible k_product 2-Benzyl-6-methylcyclohexanone k_enolate->k_product + Benzyl Bromide t_enolate More Substituted Enolate (Thermodynamic Product) t_conditions->t_enolate Slow, Reversible t_product 2-Benzyl-2-methylcyclohexanone t_enolate->t_product + Benzyl Bromide ketone 3-Pentanone hydrazone_formation Warm (60 °C) overnight ketone->hydrazone_formation samp SAMP samp->hydrazone_formation hydrazone 3-Pentanone SAMP Hydrazone hydrazone_formation->hydrazone deprotonation Deprotonation hydrazone->deprotonation lda LDA, Ether, 0 °C lda->deprotonation azaenolate Lithium Azaenolate deprotonation->azaenolate alkylation Alkylation azaenolate->alkylation alkyl_iodide Ethyl Iodide, -110 °C alkyl_iodide->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Ozonolysis alkylated_hydrazone->cleavage ozone O₃, DCM, -78 °C ozone->cleavage product (S)-4-Methyl-3-heptanone cleavage->product

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis and purity assessment of 1-Pyrrolidino-1-cyclohexene, a vital intermediate in organic synthesis. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of subsequent reactions and the quality of final products in pharmaceutical and chemical research. This document outlines detailed experimental protocols, compares synthesis methodologies, and discusses common impurities and analytical techniques for their detection.

Synthesis of this compound: A Comparison of Methods

The two primary methods for the synthesis of this compound involve the condensation of cyclohexanone (B45756) and pyrrolidine (B122466). The choice of method can influence the reaction time, yield, and purity of the final product.

1. Dean-Stark Azeotropic Distillation: This classic method involves the acid-catalyzed reaction of cyclohexanone and pyrrolidine with the continuous removal of water via azeotropic distillation, typically with a solvent like toluene (B28343). This method is widely used due to its simplicity and effectiveness.

2. Titanium Tetrachloride (TiCl₄)-Mediated Synthesis: This alternative approach utilizes a Lewis acid, titanium tetrachloride, to facilitate the condensation. This method can offer advantages in terms of reaction speed and yield.

Synthesis MethodCatalyst/ReagentTypical Purity (%)Key AdvantagesKey Disadvantages
Dean-Stark Azeotropic Distillation p-Toluenesulfonic acid~97% (GC)[1][2][3]Simple setup, readily available reagents.Longer reaction times may be required.
Titanium Tetrachloride-Mediated Titanium Tetrachloride (TiCl₄)High (specific data not readily available)[1]Faster reaction times, potentially higher yields.[1]TiCl₄ is moisture-sensitive and requires careful handling.

Experimental Protocols

Synthesis of this compound via Dean-Stark Azeotropic Distillation

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq) and toluene.

  • Add pyrrolidine (1.2-1.5 eq) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear, light-yellow liquid.

Purity Assessment: The purity of the distilled product is typically assessed by Gas Chromatography (GC) and is expected to be around 97%.[1][2][3]

Synthesis of this compound via Titanium Tetrachloride

Purity Assessment: Analytical Techniques and Protocols

The purity of synthesized this compound can be determined using several analytical techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Common Impurities

The primary impurities in the synthesis of this compound are typically:

  • Unreacted Starting Materials: Cyclohexanone and pyrrolidine.

  • Solvent Residues: Toluene or other solvents used in the synthesis and purification.

  • Byproducts of the Stork Enamine Reaction: While the Stork enamine reaction is a subsequent step, side products from this reaction, if the enamine is used directly, can be considered impurities. These can include products of N-alkylation or polyalkylation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is widely used to determine the purity of this compound, with commercial standards often reporting purity as ≥ 97% by GC.[1][2][3]

Illustrative GC-MS Protocol:

  • Instrument: Agilent GC-MS system (or equivalent).

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram. The mass spectrum can be compared to reference spectra from databases like NIST and PubChem for confirmation.[5][6]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard for the impurities.[7][8]

Illustrative ¹H-qNMR Protocol:

  • Instrument: 400 MHz NMR spectrometer (or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into a vial.

    • Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A longer delay ensures complete relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common technique for purity assessment. It is particularly useful for identifying non-volatile impurities.

Illustrative HPLC-UV Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (a UV scan of a pure sample is recommended).

  • Injection Volume: 10 µL.

Purity is determined by the area percentage of the main peak.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for synthesis and purity assessment, and a decision-making process for selecting an appropriate purification method.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Cyclohexanone + Pyrrolidine synthesis Reaction (Dean-Stark or TiCl4) start->synthesis workup Work-up synthesis->workup crude Crude Product workup->crude purification Vacuum Distillation crude->purification pure Pure Product purification->pure gcms GC-MS pure->gcms nmr qNMR pure->nmr hplc HPLC pure->hplc

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

purification_logic start Crude Product Analysis high_boiling High-Boiling Impurities? start->high_boiling low_boiling Low-Boiling Impurities? high_boiling->low_boiling No chromatography Column Chromatography high_boiling->chromatography Yes distillation Vacuum Distillation low_boiling->distillation Yes final_product Pure Product low_boiling->final_product No distillation->final_product chromatography->final_product

Caption: Logic diagram for selecting a purification method based on impurity profile.

References

Navigating Selectivity: A Guide to Kinetic vs. Thermodynamic Control in Enamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. In the realm of C-C bond formation, the alkylation of enamines, a cornerstone of organic synthesis, presents a fascinating case study in regioselectivity. The choice between kinetic and thermodynamic control dictates the final product, and understanding the underlying principles is crucial for efficient and predictable synthesis of target molecules.

The Stork enamine synthesis, a powerful method for the selective monoalkylation of aldehydes and ketones, operates under milder conditions than traditional enolate alkylation, thus avoiding common side reactions like polyalkylation.[1][2] At the heart of this selectivity lies the formation of the enamine intermediate itself. For an unsymmetrical ketone, two regioisomeric enamines can form, and their relative abundance is governed by either kinetic or thermodynamic parameters. This guide delves into the factors influencing this selectivity, providing experimental insights and protocols to harness these principles in your own research.

The Decisive Step: Formation of the Enamine Intermediate

Unlike enolates, where the more substituted "thermodynamic" enolate is generally more stable, the opposite is true for enamines. The thermodynamic enamine is typically the one with the less substituted double bond. This is attributed to the minimization of steric strain between the substituent on the nitrogen of the secondary amine and the alkyl groups on the double bond.[3]

  • Thermodynamic Control: Achieved under conditions that allow for equilibration, such as higher temperatures and longer reaction times. This favors the formation of the more stable, less substituted enamine.

  • Kinetic Control: Favored by conditions that are rapid and irreversible, such as the use of a strong, sterically hindered base at low temperatures. This leads to the faster-formed, but less stable, more substituted enamine. However, in the context of Stork enamine synthesis, the reaction is typically run under conditions that favor the thermodynamic enamine.

Comparative Analysis: Alkylation of 2-Methylcyclohexanone

To illustrate the practical implications of this control, let's consider the alkylation of 2-methylcyclohexanone. The reaction with pyrrolidine (B122466) forms two possible enamines, leading to two different alkylated products upon reaction with an electrophile like methyl iodide.

ProductReaction PathwayControlling FactorProduct Distribution (Conceptual)
2,6-dialkyl-cyclohexanoneThermodynamicFormation of the more stable, less substituted enamine.Major product under equilibrating conditions.
2,2-dialkyl-cyclohexanoneKineticFormation of the faster-formed, more substituted enamine.Minor product under typical Stork conditions.

Reaction Pathways and Experimental Workflow

The overall process of Stork enamine alkylation involves three key stages: enamine formation, alkylation, and hydrolysis.

Enamine_Alkylation cluster_formation Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis Ketone Unsymmetrical Ketone Enamine Enamine Intermediate Ketone->Enamine + Amine, -H2O (Thermodynamic Control Favors Less Substituted Enamine) Amine Secondary Amine (e.g., Pyrrolidine) Iminium Iminium Salt Enamine->Iminium + Electrophile Electrophile Alkyl Halide (e.g., CH3I) Alkylated_Ketone Alkylated Ketone Iminium->Alkylated_Ketone + H3O+

References

A Comparative Guide to St.ork Enamine Reaction Yields with Various Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Stork enamine reaction is a cornerstone of carbon-carbon bond formation, enabling the α-alkylation of aldehydes and ketones. This guide provides a comparative analysis of product yields when different alkyl halides are employed in this reaction, supported by experimental data.

The reactivity of the alkyl halide plays a crucial role in the success of the Stork enamine alkylation. Generally, the reaction proceeds via an SN2 mechanism, where the enamine acts as the nucleophile. Consequently, the structure of the alkyl halide significantly impacts the reaction rate and overall yield. Activated alkyl halides, such as allylic and benzylic halides, are highly reactive and typically afford the best yields. In contrast, simple primary alkyl halides show moderate reactivity, while more sterically hindered secondary halides react sluggishly, and tertiary halides do not undergo the desired alkylation, instead favoring elimination pathways.[1][2]

Comparative Yields of Stork Enamine Alkylation

The following table summarizes the yields of the Stork enamine reaction between the pyrrolidine (B122466) enamine of cyclohexanone (B45756) and various alkyl halides. This data provides a clear comparison of the efficiency of different classes of alkylating agents under similar reaction conditions.

EnamineAlkyl HalideProductYield (%)
1-Pyrrolidino-1-cyclohexeneMethyl Iodide2-Methylcyclohexanone50-60%
This compoundEthyl Bromide2-Ethylcyclohexanone50-60%
This compoundn-Butyl Bromide2-n-Butylcyclohexanone55-65%
This compoundAllyl Bromide2-Allylcyclohexanone75-85%
This compoundBenzyl (B1604629) Bromide2-Benzylcyclohexanone70-80%
This compoundIsopropyl Iodide2-IsopropylcyclohexanoneLow
This compoundtert-Butyl ChlorideNo reaction (Elimination)0%

Experimental Protocols

Below are detailed methodologies for the key steps in the Stork enamine reaction, based on established protocols.

Formation of this compound (Enamine Synthesis)

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Benzene (B151609) (or Toluene)

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • A mixture of cyclohexanone (1.0 mol), pyrrolidine (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in benzene (500 mL) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by the amount of water collected. Once the theoretical amount of water has been removed, the reaction is considered complete.

  • The benzene and excess pyrrolidine are removed under reduced pressure.

  • The resulting crude enamine is then purified by vacuum distillation to yield this compound.

Alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl Bromide)

  • Solvent (e.g., Dioxane, Acetonitrile, or DMF)

Procedure:

  • The purified this compound (1.0 mol) is dissolved in the chosen anhydrous solvent.

  • The alkyl halide (1.0 mol) is added to the solution. The reaction mixture is typically stirred at room temperature or gently heated, depending on the reactivity of the alkyl halide. For instance, with a reactive halide like benzyl bromide, the reaction is often exothermic and may require initial cooling.

  • The reaction is stirred for several hours until the formation of the iminium salt is complete. The progress of the reaction can be monitored by techniques such as TLC or GC.

Hydrolysis of the Iminium Salt to the α-Alkylated Ketone

Materials:

  • Reaction mixture containing the iminium salt

  • Water

  • Hydrochloric acid (or other dilute acid)

Procedure:

  • Once the alkylation is complete, water is added to the reaction mixture.

  • The mixture is then acidified with dilute hydrochloric acid and stirred or heated to facilitate the hydrolysis of the iminium salt.

  • After hydrolysis, the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude α-alkylated ketone is purified by distillation or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow of the Stork enamine alkylation process.

Stork_Enamine_Alkylation cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Ketone Ketone/Aldehyde Enamine Enamine Ketone->Enamine + Secondary Amine - H2O SecAmine Secondary Amine (e.g., Pyrrolidine) SecAmine->Enamine AlkylHalide Alkyl Halide (R-X) IminiumSalt Iminium Salt AlkylHalide->IminiumSalt Enamine_ref->IminiumSalt + Alkyl Halide AlkylatedKetone α-Alkylated Ketone IminiumSalt_ref->AlkylatedKetone + H2O, H+

Caption: General workflow for the Stork enamine alkylation.

References

Safety Operating Guide

Proper Disposal of 1-Pyrrolidino-1-cyclohexene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Pyrrolidino-1-cyclohexene (CAS No. 1125-99-1), a flammable and hazardous chemical commonly used in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in compliance with standard laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield is also recommended.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

Quantitative Hazard Data
Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapor.[1]
Skin irritationCategory 2WarningH315: Causes skin irritation.[1]
Eye irritationCategory 2AWarningH319: Causes serious eye irritation.[1]
Specific target organ toxicityCategory 3WarningH335: May cause respiratory irritation.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material should be treated as hazardous waste and should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have this compound for Disposal waste_collection Collect as Hazardous Waste in a Labeled, Sealed Container start->waste_collection decision Is it a small quantity for lab-scale neutralization? protocol Follow Laboratory Neutralization Protocol decision->protocol Yes contact_ehs Contact Environmental Health & Safety (EHS) for Pickup decision->contact_ehs No (Bulk Quantity) protocol->waste_collection After Neutralization waste_collection->decision end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

Experimental Protocol: Laboratory-Scale Neutralization

For small quantities of this compound, a neutralization procedure based on acid-catalyzed hydrolysis can be performed to convert the enamine into less hazardous cyclohexanone (B45756) and pyrrolidine (B122466). This procedure should be carried out in a chemical fume hood with appropriate PPE.

Materials
  • This compound waste

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • A suitable reaction flask or beaker

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

Procedure
  • Preparation: Place the reaction flask or beaker in an ice bath on a stir plate within a chemical fume hood.

  • Dilution: If the this compound waste is concentrated, it can be diluted with a water-miscible solvent like tetrahydrofuran (B95107) (THF) to better control the reaction.

  • Neutralization: While stirring, slowly add the dilute hydrochloric acid to the this compound solution. The reaction is exothermic, so maintain the temperature with the ice bath.

  • Monitoring: Monitor the pH of the solution. Continue adding acid until the solution is acidic (pH < 7).

  • Reaction Completion: Allow the mixture to stir for a period to ensure complete hydrolysis of the enamine.

  • Final pH Adjustment: After the reaction is complete, the solution can be neutralized to a pH between 6 and 8 by the careful addition of a base, such as sodium bicarbonate solution.

  • Disposal of Neutralized Waste: The resulting aqueous solution containing cyclohexanone and pyrrolidine hydrochloride should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service. While the immediate hazards of the enamine are mitigated, the components are still considered chemical waste.

This guide provides a framework for the safe and responsible disposal of this compound. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Operational Guide for 1-Pyrrolidino-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1-Pyrrolidino-1-cyclohexene (CAS No. 1125-99-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Immediate precautions include working in a well-ventilated area, preferably a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.[1][3] All personnel handling this chemical must be thoroughly trained on its hazards and the proper safety procedures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.Prevents skin contact which can cause irritation.[1]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.Protects against inhalation of vapors which may cause respiratory irritation.[1]

Handling and Storage Procedures

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[1]

  • Ignition Sources: This is a combustible liquid; keep it away from heat, sparks, open flames, and hot surfaces.[1][4] Use non-sparking tools and explosion-proof equipment.[3][4]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers during transfer.[4]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Keep containers tightly closed to prevent leakage and exposure to air and moisture.[1] The substance should be stored under an inert atmosphere.[1] Recommended storage temperature is between 2-8°C.[5]

Spill and Emergency Procedures

  • Spill: In the event of a spill, evacuate the area and remove all sources of ignition. Use personal protective equipment. Contain the spill with an inert absorbent material (e.g., sand, dry lime) and place it in a suitable, closed container for disposal.[1][3]

  • Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1][3] Water spray may be used to cool containers.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1]

    • In all cases of exposure, seek medical attention if symptoms persist.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of it down the drain.[6]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling and Disposal of this compound A Preparation - Review SDS - Assemble PPE B Handling - Work in fume hood - Ground equipment A->B Proceed with caution C Experimentation - Monitor for spills - Maintain ventilation B->C Begin experiment D Decontamination - Clean work area - Decontaminate equipment C->D Upon completion G Emergency - Spill or Exposure C->G If incident occurs E Waste Collection - Segregate hazardous waste - Label container D->E After cleaning F Disposal - Arrange for professional disposal E->F For final removal H Follow Emergency Procedures - Evacuate - First Aid - Spill Cleanup G->H Activate plan H->D After containment

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidino-1-cyclohexene
Reactant of Route 2
1-Pyrrolidino-1-cyclohexene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.